2-((Benzyloxy)methyl)azetidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(phenylmethoxymethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXORLHSVQERNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic route to 2-((benzyloxy)methyl)azetidine, a valuable building block in medicinal chemistry. The azetidine motif is of significant interest in drug discovery due to its ability to impart desirable physicochemical properties, such as improved metabolic stability and conformational constraint. This document details a strategic three-stage synthetic pathway, commencing with the readily accessible (azetidin-2-yl)methanol. Each stage—N-protection, O-benzylation, and N-deprotection—is meticulously described, emphasizing the chemical principles that underpin the procedural choices. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel azetidine-containing compounds.
Introduction: The Significance of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability. The incorporation of azetidine moieties into drug candidates can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. This compound, in particular, serves as a versatile intermediate, allowing for further functionalization at the azetidine nitrogen while the benzyloxy group can act as a stable ether linkage or be deprotected to reveal a primary alcohol for subsequent elaboration.
A Strategic Synthetic Approach
The synthesis of this compound is most effectively approached through a three-stage sequence that ensures high yields and purity. This strategy prioritizes the use of a temporary protecting group on the azetidine nitrogen to prevent side reactions during the key O-benzylation step.
The logical flow of this synthesis is depicted in the following workflow diagram:
An In-Depth Technical Guide to 2-((benzyloxy)methyl)azetidine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique combination of properties—conformational rigidity, three-dimensional character, and improved physicochemical attributes such as solubility and metabolic stability—makes it an attractive bioisostere for more traditional ring systems. The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a unique reactivity profile, balancing stability for ease of handling with sufficient reactivity for further functionalization. This guide focuses on a key derivative, 2-((benzyloxy)methyl)azetidine, a versatile building block that is gaining traction in the synthesis of complex molecular architectures, most notably in the burgeoning field of targeted protein degradation.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental chemical properties of this compound is paramount for its effective utilization in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 1220030-41-0 | [1] |
| Appearance | Not specified (likely an oil) | |
| Boiling Point | Not experimentally determined in reviewed sources | |
| Melting Point | Not experimentally determined in reviewed sources | [2] |
| Solubility | Not explicitly detailed, but its use in organic synthesis suggests solubility in common organic solvents like dichloromethane, tetrahydrofuran, and N,N-dimethylformamide. | |
| Purity | Commercially available with ≥97% purity.[1] |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to exhibit distinct signals corresponding to the azetidine ring protons, the benzylic methylene protons, the exocyclic methylene protons, and the aromatic protons of the benzyl group.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
Benzylic Protons (OCH₂Ph): A singlet at approximately δ 4.5 ppm.
-
Azetidine Ring Protons & Exocyclic Methylene (C₄H₇N-CH₂O): A series of multiplets in the δ 2.0-4.0 ppm range. The proton at C2 will be a multiplet, coupled to the adjacent methylene protons on the ring and the exocyclic methylene group. The protons at C3 and C4 will also appear as multiplets. The N-H proton will likely appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy (Predicted): The carbon-13 NMR spectrum will provide a unique signature for each carbon environment within the molecule.
-
Aromatic Carbons (C₆H₅): Multiple signals between δ 127-138 ppm.
-
Benzylic Carbon (OCH₂Ph): A signal around δ 73 ppm.
-
Exocyclic Methylene Carbon (N-CH₂O): A signal in the range of δ 70-75 ppm.
-
Azetidine C2: A signal around δ 60-65 ppm.
-
Azetidine C3 & C4: Signals in the upfield region, typically between δ 20-40 ppm.
FT-IR Spectroscopy (Predicted): The infrared spectrum will be characterized by several key absorption bands:
-
N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹.
-
C-O Stretch (Ether): A strong, characteristic band in the 1070-1150 cm⁻¹ region.
-
C-N Stretch: A moderate absorption in the 1250-1020 cm⁻¹ range.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1600 cm⁻¹).
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a logical and commonly employed synthetic strategy would involve the protection of the hydroxyl group of (azetidin-2-yl)methanol.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (azetidin-2-yl)methanol (1.0 equivalent) in anhydrous THF dropwise.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the hydroxyl group.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction with water at 0 °C. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily dictated by two key features: the nucleophilic secondary amine and the strained four-membered ring.
Reactions at the Nitrogen Atom
The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in a variety of bond-forming reactions.
-
N-Alkylation: The secondary amine can be alkylated under standard conditions, such as reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride, or via direct alkylation with alkyl halides.
-
N-Acylation: Acylation of the nitrogen is readily achieved using acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (DIPEA), to yield the corresponding amides.
-
N-Arylation: The Buchwald-Hartwig amination provides a powerful method for the formation of N-aryl bonds, coupling the azetidine with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand.
-
N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords sulfonamides, a common functional group in many pharmaceutical agents.
Caption: Key reactions involving the nitrogen atom.
Ring-Opening Reactions
The inherent strain of the azetidine ring makes it susceptible to nucleophilic ring-opening reactions, particularly upon activation of the nitrogen atom (e.g., by protonation or conversion to a quaternary ammonium salt). This reactivity provides a pathway to synthetically useful 1,3-amino alcohols and their derivatives.
Applications in Drug Discovery: A Key Building Block for PROTACs
One of the most significant applications of this compound is its role as a key building block in the synthesis of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These VHL ligands are integral components of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to induce the degradation of specific disease-causing proteins.
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and the E3 ligase, the PROTAC brings them into close proximity, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
The this compound moiety is often incorporated into the VHL ligand scaffold. The azetidine ring provides a rigid and three-dimensional element that can enhance binding affinity and selectivity for the VHL protein. The secondary amine of the azetidine serves as a convenient attachment point for the linker, which is then connected to the POI ligand.
Caption: Role of this compound in PROTACs.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it an important precursor for the synthesis of complex molecules, particularly in the rapidly advancing field of targeted protein degradation. As the demand for novel therapeutics with improved properties continues to grow, the utility of specialized building blocks like this compound is expected to increase, further solidifying the importance of the azetidine scaffold in drug discovery.
References
-
(a) Building blocks used for partial PROTAC reagents synthesis; (b) general synthesis of partial PROTAC reagents. ResearchGate. [Link]
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trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]
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This compound, min 97%, 25 mg. CP Lab Safety. [Link]
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Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
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Synthesis of N-benzyl-2-azetidinone. PrepChem.com. [Link]
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Iterative Design and Optimization of Initially Inactive Proteolysis Targeting Chimeras (PROTACs) Identify VZ185 as a Potent, Fast, and Selective von Hippel–Lindau (VHL) Based Dual Degrader Probe of BRD9 and BRD7. National Institutes of Health. [Link]
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VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]
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FT-IR Absorption Results For Azetidine Derivatives (M32-M37). ResearchGate. [Link]
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Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. National Institutes of Health. [Link]
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Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
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Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. [Link]
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Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Institutes of Health. [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. http:/ /ejournal.upi. edu. [Link]
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VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. The Royal Society of Chemistry. [Link]
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The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]
-
Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Acethydrazide Derivative. Hilaris Publisher. [Link]
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Spectroscopic Characterization of 2-((benzyloxy)methyl)azetidine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic properties of 2-((benzyloxy)methyl)azetidine, a key building block in medicinal chemistry and drug development. The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide utilizes predicted data, offering a robust framework for researchers working with this and similar azetidine derivatives.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique combination of a strained four-membered azetidine ring, a flexible benzyloxy side chain, and a secondary amine. These features give rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for researchers in quality control, process development, and structural biology.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom. The data presented here is predicted using advanced computational algorithms, such as those found in ChemDraw or similar software packages, which provide reliable estimations of chemical shifts and coupling constants.[1][2]
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in a non-polar solvent like CDCl₃ reveals distinct signals for the aromatic, benzylic, azetidine, and methylene protons.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 5H | Ar-H |
| 4.55 | s | 2H | Ph-CH ₂-O |
| 3.70 | m | 1H | Azetidine-CH |
| 3.50 | t, J = 7.5 Hz | 2H | Azetidine-CH ₂-N |
| 3.40 | dd, J = 9.0, 5.0 Hz | 1H | O-CH ₂-CH (diastereotopic) |
| 3.30 | dd, J = 9.0, 7.0 Hz | 1H | O-CH ₂-CH (diastereotopic) |
| 2.10 | m | 2H | Azetidine-CH-CH ₂-CH₂ |
| 1.90 | br s | 1H | NH |
Interpretation and Rationale:
-
Aromatic Protons (7.25-7.40 ppm): The five protons of the phenyl group are expected to resonate in this region as a complex multiplet, a characteristic feature of a monosubstituted benzene ring.
-
Benzylic Protons (4.55 ppm): The two protons of the benzylic methylene group (Ph-CH ₂-O) are chemically equivalent and appear as a singlet due to the absence of adjacent protons. Their downfield shift is attributed to the deshielding effect of the adjacent oxygen atom and the phenyl ring.
-
Azetidine Methine Proton (3.70 ppm): The proton on the chiral center of the azetidine ring (C2) is expected to be a multiplet due to coupling with the adjacent methylene protons of the side chain and the azetidine ring protons.
-
Azetidine Methylene Protons (3.50 ppm and 2.10 ppm): The protons on the azetidine ring at C4 and C3 will show distinct signals. The protons at C4, being adjacent to the nitrogen, are shifted downfield compared to the protons at C3.
-
Side-Chain Methylene Protons (3.40 and 3.30 ppm): The methylene protons adjacent to the oxygen and the chiral center are diastereotopic. This means they are in different chemical environments and will exhibit distinct chemical shifts and couple with each other (geminal coupling) and with the C2 proton, resulting in a pair of doublets of doublets.
-
NH Proton (1.90 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Ar-C (quaternary) |
| 128.4 | Ar-C H |
| 127.7 | Ar-C H |
| 127.6 | Ar-C H |
| 73.2 | Ph-C H₂-O |
| 71.8 | O-C H₂-CH |
| 62.5 | Azetidine-C H |
| 49.0 | Azetidine-C H₂-N |
| 23.5 | Azetidine-CH-C H₂-CH₂ |
Interpretation and Rationale:
-
Aromatic Carbons (127.6-138.5 ppm): The six carbons of the benzene ring will appear in this region. The quaternary carbon (ipso-carbon) will be the most downfield, while the other five CH carbons will have similar chemical shifts.
-
Benzylic and Side-Chain Carbons (71.8 and 73.2 ppm): The carbons of the benzylic methylene group and the side-chain methylene group attached to the oxygen atom are in the characteristic region for carbons single-bonded to oxygen.
-
Azetidine Carbons (23.5, 49.0, and 62.5 ppm): The carbons of the azetidine ring are shifted upfield compared to less strained cyclic amines. The C2 carbon, being substituted, will be the most downfield of the ring carbons.
Experimental Protocol for NMR Data Acquisition
Figure 2. Standard workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a good starting point for many organic molecules. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be homogenized for the sample volume, a process known as shimming, which is crucial for obtaining high-resolution spectra. The deuterium signal from the solvent is used to "lock" the magnetic field, ensuring its stability throughout the experiment.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Since the natural abundance of ¹³C is low (~1.1%), more scans are required to obtain a good spectrum. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.
-
Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. For the ¹H spectrum, the signals are integrated to determine the relative number of protons. Chemical shifts are referenced to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| 3350-3400 | Medium, Broad | N-H stretch | Secondary Amine |
| 3030-3100 | Medium | C-H stretch | Aromatic |
| 2850-2960 | Medium | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| 1100-1150 | Strong | C-O stretch | Ether |
| 1050-1100 | Strong | C-N stretch | Amine |
| 700-750, 690-710 | Strong | C-H bend (out-of-plane) | Monosubstituted Benzene |
Interpretation and Rationale:
-
N-H Stretch (3350-3400 cm⁻¹): The stretching vibration of the N-H bond in the secondary amine of the azetidine ring is expected in this region. The peak is often broad due to hydrogen bonding.
-
C-H Stretches (2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).
-
C=C Aromatic Stretches (1450-1600 cm⁻¹): The characteristic stretching vibrations of the carbon-carbon double bonds in the benzene ring appear as a set of peaks in this region.
-
C-O Ether Stretch (1100-1150 cm⁻¹): A strong absorption band corresponding to the C-O stretching vibration of the benzyl ether group is a key diagnostic feature.
-
C-N Amine Stretch (1050-1100 cm⁻¹): The stretching vibration of the C-N bond in the azetidine ring will also be present.
-
Aromatic C-H Bends (690-750 cm⁻¹): Strong bands in this region are characteristic of the out-of-plane C-H bending vibrations of a monosubstituted benzene ring.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
-
Sample Preparation: For liquid samples like this compound, no special preparation is needed for ATR-IR. A small drop of the neat liquid is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is essential to subtract the absorbance of the crystal and the atmosphere (e.g., CO₂, water vapor) from the sample spectrum.
-
Sample Spectrum: The sample is applied to the crystal, and the sample spectrum is recorded. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: The ATR crystal must be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) after the measurement to avoid cross-contamination.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 176 | Moderate | [M-H]⁺ |
| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |
| 86 | Moderate | [M - C₇H₇O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Rationale:
-
Molecular Ion ([M]⁺, m/z 177): The molecular ion peak, corresponding to the intact molecule with one electron removed, will confirm the molecular weight of the compound (C₁₁H₁₅NO, MW = 177.24 g/mol ).[3]
-
[M-H]⁺ (m/z 176): Loss of a hydrogen radical is a common fragmentation pathway.
-
Tropylium Ion ([C₇H₇]⁺, m/z 91): The most characteristic and often the base peak in the mass spectra of benzyl ethers is the tropylium ion at m/z 91. This is formed by the cleavage of the C-O bond and rearrangement of the resulting benzyl cation.
-
[M - C₇H₇O]⁺ (m/z 86): This fragment corresponds to the loss of the entire benzyloxy group.
-
Phenyl Cation ([C₆H₅]⁺, m/z 77): Loss of a CH₂ group from the tropylium ion can lead to the formation of the phenyl cation.
Figure 3. Plausible mass spectrometry fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (Electron Ionization - EI)
-
Sample Introduction: For a volatile liquid like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) are common methods. GC-MS is often preferred as it also provides information on the purity of the sample.
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predicted data, provides a detailed structural fingerprint that is invaluable for researchers in drug discovery and development. The combination of ¹H and ¹³C NMR, IR, and MS data allows for unambiguous identification and characterization of this important synthetic intermediate. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data, ensuring the reliability and reproducibility of experimental results.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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ChemDraw. PerkinElmer Informatics. [Link]
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NMRShiftDB. [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 25 mg. Retrieved from [Link]
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Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]
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ChemDraw tutorial 4 - Prediction of NMR. (2021, January 12). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0): A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Azetidine Scaffolds in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1] Its inherent ring strain and three-dimensional character can impart favorable attributes to bioactive molecules, such as improved metabolic stability, enhanced solubility, and novel intellectual property space.[1] Within the rapidly evolving field of targeted protein degradation, the strategic incorporation of specialized building blocks is paramount to the rational design of potent and selective therapeutics. 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0) has emerged as a valuable synthetic intermediate, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of its properties, synthesis, and application in the development of next-generation protein degraders.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of a synthetic building block is fundamental to its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1220030-41-0 | [2] |
| Molecular Formula | C₁₁H₁₅NO | [2] |
| Molecular Weight | 177.24 g/mol | [2] |
| Appearance | Oil | [3] |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C | [4] |
| Solubility | Information not publicly available. | |
| Boiling Point | Information not publicly available. | |
| Melting Point | Information not publicly available. |
Safety and Handling
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Measures:
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6] Store the compound in a tightly sealed container in a cool, dry place.[4]
Synthesis of this compound
Mechanism of Action and Application in PROTACs
This compound is primarily utilized as a "Protein Degrader Building Block," specifically as a component of the linker in PROTACs.[2]
The Role of the Linker in PROTAC Function
PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[8][9] The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and significantly influence the potency and selectivity of the degrader.[8][9]
The incorporation of the this compound moiety into the linker can offer several advantages:
-
Vectorial Control: The defined stereochemistry and substitution pattern of the azetidine ring can provide precise control over the spatial orientation of the two ligands, facilitating optimal ternary complex formation.
-
Physicochemical Properties: The azetidine scaffold can modulate the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are often challenging for these "beyond Rule of 5" molecules.[10]
-
Novelty and Patentability: The use of less common building blocks like functionalized azetidines can lead to novel chemical matter with distinct intellectual property rights.
Figure 1: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a PROTAC and the subsequent biological evaluation of the resulting degrader.
Protocol 1: Synthesis of a PROTAC Incorporating this compound
This protocol outlines a general procedure for coupling the azetidine building block to a pre-formed linker-E3 ligase ligand conjugate.
Materials:
-
This compound
-
Linker-E3 ligase ligand conjugate with a suitable reactive handle (e.g., a carboxylic acid or an alkyl halide)
-
Coupling reagents (e.g., HATU, HOBt) or a suitable base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
POI ligand with a suitable reactive handle for linker attachment
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Debenzylation (if necessary): If the final linker design requires a free amine on the azetidine nitrogen, the benzyl group must be removed. This can typically be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) under acidic conditions.
-
Coupling Reaction:
-
If coupling to a carboxylic acid on the linker, dissolve the debenzylated azetidine, the linker-E3 ligase ligand conjugate, HATU, and HOBt in anhydrous DMF. Add DIPEA and stir the reaction at room temperature until completion (monitor by LC-MS).
-
If coupling via nucleophilic substitution with an alkyl halide on the linker, dissolve the debenzylated azetidine and the linker-E3 ligase ligand conjugate in a suitable solvent like DMF or acetonitrile. Add a non-nucleophilic base such as DIPEA and stir, possibly with heating, until the reaction is complete (monitor by LC-MS).
-
-
Purification: After completion, quench the reaction and perform an aqueous workup. Purify the resulting intermediate by flash column chromatography or preparative HPLC.
-
Final PROTAC Assembly: Couple the purified intermediate with the POI ligand using appropriate coupling chemistry to form the final PROTAC molecule.
-
Final Purification: Purify the final PROTAC using preparative HPLC to obtain the desired compound with high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Protein Degradation Assay
This protocol describes a general method to assess the ability of a PROTAC to induce the degradation of its target protein in cultured cells.
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
The synthesized PROTAC compound
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with the desired concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC₅₀ (concentration at which 50% of the protein is degraded) and Dₘₐₓ (maximum degradation) values.
-
Characterization
Accurate characterization of this compound is crucial for its use in synthesis. While a comprehensive set of experimental spectra is not publicly available, predicted spectroscopic data can guide its identification.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the benzylic protons, the azetidine ring protons, and the aromatic protons of the benzyl group are expected. |
| ¹³C NMR | Resonances for the carbons of the azetidine ring, the benzylic carbon, the methyleneoxy carbon, and the aromatic carbons are anticipated. |
| Mass Spec. | The molecular ion peak [M+H]⁺ would be expected at m/z 178.12. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs and other complex molecules in drug discovery. Its unique structural features can be leveraged to fine-tune the properties of the linker in PROTACs, potentially leading to degraders with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a resource for researchers and scientists working at the forefront of targeted protein degradation. Further investigation into the specific biological activities and pharmacokinetic properties of PROTACs containing this moiety will be crucial in fully realizing its potential in the development of novel therapeutics.
References
- BenchChem. (2025).
- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.
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- Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
- LifeSensors. (n.d.).
- BenchChem. (2025).
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- LabSolu. (n.d.). This compound.
- Google Patents. (n.d.).
- PubMed. (2026).
- CP Lab Safety. (n.d.). This compound, min 97%, 25 mg.
- AK Scientific, Inc. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.).
- Google Patents. (n.d.).
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- WuXi AppTec. (2022). Tackling the DMPK challenges of developing PROTAC drugs.
- PubChem. (n.d.). Azetidine.
- ResearchGate. (n.d.).
- PubMed. (2020). Azo-PROTAC: Novel Light-Controlled Small-Molecule Tool for Protein Knockdown.
- Google Patents. (n.d.).
- Rafidain Journal of Science. (2025).
- National Center for Biotechnology Information. (2020).
- National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
- National Center for Biotechnology Information. (2023).
- Sigma-Aldrich. (n.d.). 2-[(benzyloxy)methyl]azetidine, trifluoroacetic acid | 2825011-63-8.
- National Center for Biotechnology Information. (n.d.). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- ResearchGate. (2025). (PDF) PROTACs improve selectivity for targeted proteins.
- National Center for Biotechnology Information. (n.d.).
- BOC Sciences. (n.d.). Emerging Research in Pro-PROTACs.
- ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers.
- Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
- MDPI. (n.d.). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.
- ResearchGate. (2023). (PDF) trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide.
- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
- PubMed. (2021). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- ResearchGate. (n.d.). Partial 2D HSQC NMR spectra ( δ c / δ H 50 – 95/2.5 – 6.0) of (A)....
- BenchChem. (n.d.). Application Notes and Protocols: Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening.
- SpectraBase. (n.d.). Azetidine, 2-methyl- - Optional[MS (GC)] - Spectrum.
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A Technical Guide to the Synthesis of 2-((Benzyloxy)methyl)azetidine: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-((Benzyloxy)methyl)azetidine is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents to modulate physicochemical properties and explore new chemical space. The strained four-membered ring imparts unique conformational constraints, while the benzyloxymethyl substituent provides a versatile handle for further functionalization. This in-depth guide provides a comprehensive overview of the primary synthetic strategies for accessing this key intermediate, with a focus on the practical selection of starting materials and methodologies. We will dissect the most prevalent and efficient synthetic routes, offering detailed protocols, mechanistic insights, and a comparative analysis to empower researchers in their synthetic planning and execution.
Introduction: The Strategic Importance of the Azetidine Moiety
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has gained significant traction in drug discovery.[1] Its inclusion in molecular scaffolds can lead to improved metabolic stability, enhanced binding affinity, and favorable aqueous solubility. Unlike its five-membered pyrrolidine counterpart, the azetidine ring's inherent strain and distinct puckering introduce specific conformational rigidity, which can be exploited to lock a molecule into a bioactive conformation. The title compound, this compound, serves as a chiral precursor that combines this valuable heterocyclic core with a protected hydroxymethyl group at the C2 position, a common site for diversification in drug candidates.
Overview of Primary Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches:
-
Route A: Functional Group Interconversion from a Pre-formed Azetidine Ring. This is arguably the most direct and widely adopted strategy, typically starting from commercially available azetidine-2-carboxylic acid or its esters. The core logic involves the reduction of the carboxylic acid/ester to a primary alcohol, followed by protection of the hydroxyl group.
-
Route B: Cyclization of Acyclic Precursors. This approach builds the azetidine ring from a suitably functionalized open-chain molecule. This strategy often involves the intramolecular cyclization of an amino alcohol derivative, where one hydroxyl group is converted into a good leaving group.
The choice between these routes depends on factors such as the availability and cost of starting materials, desired stereochemistry, and scalability requirements.
Detailed Synthetic Routes and Protocols
Route A: Synthesis from Azetidine-2-carboxylic Acid
This is a robust and high-yielding two-step sequence that leverages the commercial availability of L-azetidine-2-carboxylic acid, making it ideal for producing the (S)-enantiomer of the target molecule.[2]
Workflow Overview:
Figure 1: Synthetic pathway from azetidine-2-carboxylic acid.
Step 1: Reduction of Azetidine-2-carboxylic Acid to Azetidine-2-methanol
The critical first step is the reduction of the carboxylic acid to the corresponding primary alcohol.
-
Expert Insight (Choice of Reagent): While several reducing agents can accomplish this transformation, Lithium aluminum hydride (LiAlH₄) is a common and effective choice due to its high reactivity. However, its pyrophoric nature and the need for stringent anhydrous conditions can be a drawback. An alternative is the use of borane complexes, such as Borane-tetrahydrofuran complex (BH₃·THF), which offers a milder and often safer reaction profile. The choice depends on lab-scale safety protocols and tolerance of other functional groups if a more complex substrate is used. A general patent describes the hydride reduction of 4-oxo-2-azetidinecarboxylic acid derivatives as a key step in producing azetidine-2-methanol intermediates.[3]
Protocol 3.1.1: Reduction of (S)-Azetidine-2-carboxylic Acid
-
Setup: A dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel is charged with Lithium aluminum hydride (LiAlH₄) (1.2 eq) suspended in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of (S)-Azetidine-2-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise via the addition funnel to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: The reaction is carefully cooled to 0 °C and quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield crude (S)-azetidine-2-methanol, which is often used in the next step without further purification.
Step 2: O-Benzylation of Azetidine-2-methanol
The second step involves the protection of the primary alcohol as a benzyl ether. This is typically achieved via a Williamson ether synthesis.
-
Expert Insight (Choice of Base and Solvent): Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating the alcohol to form the reactive alkoxide. Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction with benzyl bromide (BnBr). The use of DMF can often accelerate the reaction but is more difficult to remove during work-up.
Protocol 3.1.2: Benzylation of (S)-Azetidine-2-methanol
-
Setup: A dry, nitrogen-flushed round-bottom flask is charged with sodium hydride (60% dispersion in mineral oil, 1.2 eq) and washed with anhydrous hexanes to remove the oil. Anhydrous THF is then added.
-
Alkoxide Formation: A solution of crude (S)-azetidine-2-methanol (1.0 eq) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is stirred for 30-60 minutes at this temperature.
-
Alkylation: Benzyl bromide (BnBr) (1.1 eq) is added dropwise to the reaction mixture at 0 °C. The flask is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash column chromatography on silica gel to afford pure (S)-2-((benzyloxy)methyl)azetidine.
Route B: Synthesis via Cyclization of an Acyclic Amino Alcohol
This strategy constructs the azetidine ring from an acyclic precursor, offering flexibility in substituent placement. A common approach starts from a protected γ-amino-α,β-diol.
Workflow Overview:
Figure 2: General pathway for azetidine synthesis via cyclization.
-
Expert Insight (Mechanism and Regioselectivity): This route hinges on an intramolecular Sₙ2 reaction.[4] The amine nucleophile attacks the carbon bearing a leaving group. For the synthesis of a 2-substituted azetidine, the starting material must be a 4-amino-1-ol derivative. The primary hydroxyl group is selectively activated (e.g., as a mesylate or tosylate) because it is less sterically hindered than the secondary hydroxyl group. The subsequent addition of a base promotes deprotonation of the amine (if it's a secondary amine) or facilitates the cyclization, leading to the formation of the four-membered ring.[5] Poor yields can sometimes result from side product formation, making careful control of reaction conditions crucial.[5]
Protocol 3.2.1: Cyclization of N-Benzyl-4-amino-1,2-butanediol (Illustrative)
-
Setup: To a solution of the N-benzyl-4-amino-1,2-butanediol (1.0 eq) and triethylamine (TEA) (2.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise.
-
Activation: Stir the reaction at 0 °C for 1-2 hours. The progress of the mesylation can be monitored by TLC.
-
Cyclization: After activation is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux. The triethylamine acts as a base to facilitate the intramolecular nucleophilic attack of the amine onto the carbon bearing the newly formed mesylate leaving group.
-
Work-up: After cooling, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with DCM.
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product, N-benzyl-azetidine-2-methanol, is then purified by column chromatography. The final benzylation of the hydroxyl group would follow a protocol similar to 3.1.2.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific needs of the research program, including scale, cost, and stereochemical requirements.
| Feature | Route A (from Azetidine-2-carboxylic Acid) | Route B (from Acyclic Precursors) |
| Starting Material | (S)-Azetidine-2-carboxylic acid | Various γ-amino alcohols |
| Availability | Commercially available, optically pure | Often require multi-step synthesis |
| Number of Steps | 2-3 steps (Reduction, Protection) | Multi-step (Precursor synthesis, Activation, Cyclization) |
| Stereocontrol | Excellent (derived from chiral pool) | Can be complex; may require chiral auxiliaries or resolution |
| Scalability | Generally good and well-documented | Can be challenging due to cyclization efficiencies and byproducts |
| Key Advantage | Direct, reliable, high-yielding | High flexibility for analogue synthesis |
| Key Disadvantage | Relies on the cost/availability of the starting acid | Longer route, potentially lower overall yield |
Conclusion and Future Perspectives
The synthesis of this compound is most reliably and directly achieved starting from azetidine-2-carboxylic acid. This route is efficient, scalable, and provides excellent control of stereochemistry, making it the preferred method for most applications in drug discovery and development. The alternative strategy of constructing the ring from an acyclic precursor, while longer, offers valuable flexibility for creating diverse analogues not easily accessible from the chiral pool starting material. As the demand for novel, three-dimensional chemical scaffolds continues to grow, robust and versatile methods for the synthesis of functionalized azetidines will remain a critical enabling technology in the field of medicinal chemistry.
References
- Coelacanth Chemical Corporation. (1999). Synthesis of azetidine derivatives.
- Al-Khayat, S. A. K., & Mohammed, S. J. (2025). Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. Rafidain Journal of Science.
-
Chekmarev, P., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Szakonyi, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]
-
Parmar, D., & Sugiono, E. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]
- Sumitomo Chemical Company, Limited. (1999). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
-
Aurelio, L., et al. (n.d.). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]
-
Bouazaoui, M., et al. (2009). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]
-
Zagari, A., et al. (n.d.). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. PubMed. [Link]
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Stability and Storage of 2-((benzyloxy)methyl)azetidine: An In-depth Technical Guide
Introduction
2-((benzyloxy)methyl)azetidine is a versatile building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of novel therapeutics. Its structure, incorporating a strained azetidine ring and a benzyloxy protecting group, presents unique stability characteristics that are critical to understand for its effective use in multi-step syntheses and for the long-term storage of the compound. This guide provides a comprehensive technical overview of the stability profile of this compound, recommended storage conditions, and detailed methodologies for its stability assessment. The insights presented herein are synthesized from established principles of organic chemistry and regulatory guidelines on stability testing, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for predicting its stability and handling requirements.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 1220030-41-0 | [1] |
| Appearance | Not specified, likely an oil | [2] |
| Purity | Typically ≥97% | [1] |
Factors Influencing Stability
The stability of this compound is primarily dictated by the inherent reactivity of its two key functional moieties: the azetidine ring and the benzyl ether.
The Azetidine Ring: Strain and Susceptibility to Ring-Opening
The four-membered azetidine ring is characterized by significant ring strain, making it more susceptible to certain degradation pathways compared to larger, less strained heterocyclic systems.[3][4] A critical degradation mechanism for azetidines is acid-mediated ring-opening.[4][5] Protonation of the azetidine nitrogen increases the ring strain and renders the ring susceptible to nucleophilic attack, leading to cleavage of a C-N bond. The rate of this decomposition is highly dependent on pH, with significantly faster degradation observed under acidic conditions.[4]
The Benzyl Ether Group: A Robust Protecting Group
The benzyloxy group is a widely used protecting group for alcohols due to its general stability across a broad range of reaction conditions, including acidic and basic media.[6] However, it is susceptible to cleavage under specific conditions:
-
Reductive Cleavage (Hydrogenolysis): The most common method for deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7] This process is typically high-yielding and occurs under mild, neutral conditions.[7]
-
Oxidative Cleavage: Benzyl ethers can also be cleaved under oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone.[8]
-
Strong Acids: While generally stable to mild acids, benzyl ethers can be cleaved by very strong acids.[8][9]
Predicted Degradation Pathways
Based on the known reactivity of azetidines and benzyl ethers, the following degradation pathways for this compound can be predicted. These pathways are critical to consider during forced degradation studies to ensure the development of stability-indicating analytical methods.
Pathway 1: Acid-Catalyzed Ring Opening of Azetidine
Under acidic conditions, the azetidine nitrogen can be protonated, leading to a nucleophilic attack and ring-opening to form a γ-amino alcohol derivative.
Caption: Predicted reductive cleavage of the benzyl ether.
Recommended Storage and Handling
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data sheets:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition pathways. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |
| Light | Keep in a dark place | To prevent photolytic degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and air. |
Source:[10]
For handling, it is advised to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. [11]
Experimental Protocols for Stability Assessment
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. [12]The following protocols are based on ICH guidelines and are designed to stress the molecule under various conditions. [13][14]
Forced Degradation Workflow
Caption: Workflow for forced degradation and analysis.
Step-by-Step Protocols
1. Acidic Hydrolysis
-
Objective: To assess degradation under acidic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Add 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before analysis.
-
Analyze by HPLC-MS.
-
2. Basic Hydrolysis
-
Objective: To assess degradation under basic conditions.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples before analysis.
-
Analyze by HPLC-MS.
-
3. Oxidative Degradation
-
Objective: To evaluate stability towards oxidation.
-
Protocol:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw samples at appropriate time points.
-
Analyze by HPLC-MS.
-
4. Thermal Stress
-
Objective: To determine the effect of heat on stability.
-
Protocol:
-
Store a solid sample of this compound at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC-MS.
-
For solution stability, heat a solution of the compound at 60°C for 48 hours and analyze.
-
5. Photolytic Stress
-
Objective: To assess stability under light exposure.
-
Protocol:
-
Expose a solution of this compound to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze by HPLC-MS, comparing with a control sample kept in the dark.
-
Analytical Workflow for Stability Assessment
A robust analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.
1. High-Performance Liquid Chromatography (HPLC)
-
A reverse-phase HPLC method is generally suitable for separating compounds of this polarity.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a good starting point.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) and/or mass spectrometry.
2. Mass Spectrometry (MS)
-
Coupling HPLC with a mass spectrometer (LC-MS) is essential for identifying the mass of the parent compound and any degradation products.
-
High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the degradants.
-
Tandem mass spectrometry (MS/MS) can provide structural information for the characterization of unknown impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
For definitive structure elucidation of significant degradation products, isolation (e.g., by preparative HPLC) followed by NMR analysis (¹H, ¹³C, and 2D NMR) is required.
Conclusion
The stability of this compound is a critical consideration for its application in research and development. The primary degradation pathways are predicted to be acid-catalyzed ring-opening of the azetidine moiety and reductive or oxidative cleavage of the benzyl ether. Adherence to recommended storage conditions—refrigeration, inert atmosphere, and protection from light—is essential for maintaining the compound's integrity. A systematic approach to forced degradation studies, coupled with robust analytical methods such as HPLC-MS, is necessary to fully characterize its stability profile and ensure the reliability of experimental outcomes.
References
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Shaughnessy, E. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]
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Shaughnessy, E. K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Center for Biotechnology Information. [Link]
- AK Scientific, Inc. Safety Data Sheet: this compound.
- Jacobsen, E. N., & Svejstrup, T. D. (2017). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- ResolveMass Laboratories. (2025).
- International Journal of Applied Pharmaceutics. (2020).
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Fairhurst, R. A., & Mittoo, S. (2019). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery Today.
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
- Hidetoshi, Y., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. Applied and Environmental Microbiology.
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Khan Academy. (2018). benzyl ether cleavage. YouTube. [Link]
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The Strategic Role of 2-((benzyloxy)methyl)azetidine in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogenous heterocycle, has transcended its status as a mere structural curiosity to become a cornerstone in modern medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of properties that medicinal chemists leverage to enhance metabolic stability, improve aqueous solubility, and explore novel chemical space. This guide focuses on a particularly valuable derivative, 2-((benzyloxy)methyl)azetidine, a key building block whose strategic importance is growing, most notably in the field of targeted protein degradation. We will provide an in-depth analysis of its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its critical application in the rational design of Proteolysis-Targeting Chimeras (PROTACs).
Core Molecular Attributes of this compound
A thorough understanding of a building block begins with its fundamental molecular characteristics. These properties are the foundation upon which its applications are built.
Molecular Formula and Weight
This compound is a deceptively simple molecule that packs significant functionality. Its composition is defined as:
Structural and Physicochemical Properties
The structure combines a strained azetidine ring, a flexible benzyloxy-methyl side chain, and a secondary amine, affording a unique set of properties that are highly advantageous in drug design.
| Property | Value / Description | Significance in Drug Discovery |
| Appearance | Typically an oil.[3] | Ease of handling in solution-phase chemistry. |
| Core Scaffold | 2-substituted Azetidine | Provides a rigid, sp³-rich vector, improving metabolic stability and offering precise exit vectors for linker attachment compared to more flexible aliphatic chains. |
| Key Functional Groups | Secondary Amine (NH), Ether (C-O-C) | The secondary amine is a key attachment point for further chemical elaboration. The benzyl ether provides a lipophilic region and is a stable protecting group for the primary alcohol precursor. |
| Storage Conditions | 2-8°C, under inert atmosphere | Standard for reactive amines to prevent degradation. |
Synthesis and Characterization: A Validated Protocol
The synthesis of this compound is not a trivial one-step reaction but a multi-stage process requiring careful control of protecting groups. The following protocol represents a robust and reproducible pathway, beginning with a commercially available N-protected azetidine precursor. The logic behind this three-step sequence is to first establish the hydroxymethyl group, then protect it via benzylation, and finally deprotect the azetidine nitrogen to yield the target compound.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It involves the reduction of a carboxylic acid, protection of the resulting alcohol, and final deprotection of the ring nitrogen.
Caption: Synthetic pathway for this compound.
Step 1: Reduction of N-Boc-azetidine-2-carboxylic acid
Causality: The synthesis begins with the selective reduction of the carboxylic acid to a primary alcohol. Borane complexes are the reagents of choice for this transformation as they efficiently reduce carboxylic acids without affecting the tert-butyloxycarbonyl (Boc) protecting group.
Protocol:
-
To a solution of N-Boc-azetidine-2-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add borane-dimethyl sulfide complex (BH₃•SMe₂) (1.5 eq) dropwise.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate as a colorless oil, which can often be used in the next step without further purification.[4]
Step 2: O-Benzylation of the Primary Alcohol
Causality: The next step is the protection of the primary alcohol as a benzyl ether. The Williamson ether synthesis is a classic and reliable method for this. A strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a nucleophilic alkoxide which then displaces the bromide from benzyl bromide (BnBr). The N-Boc group is stable under these basic conditions.
Protocol:
-
Dissolve the alcohol intermediate, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq), in anhydrous THF or DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at this temperature to allow for complete deprotonation.
-
Add benzyl bromide (1.2 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl this compound-1-carboxylate.
Step 3: N-Boc Deprotection
Causality: The final step is the removal of the Boc protecting group to liberate the secondary amine. This is achieved under acidic conditions. Trifluoroacetic acid (TFA) is highly effective, but milder reagents like aqueous phosphoric acid can also be used if other acid-sensitive functionalities are present in a more complex molecule.[5][6]
Protocol:
-
Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, filter, and concentrate to yield the final product, This compound . The product can be purified further by chromatography if necessary.
Characterization and Spectroscopic Data
Full characterization is essential to confirm the identity and purity of the synthesized compound. While a publicly available, peer-reviewed full dataset is elusive, data from commercial suppliers and predictions based on its structure provide a reliable profile.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~4.5 ppm), azetidine ring protons (multiplets between ~2.0-4.0 ppm), and the exocyclic methylene protons adjacent to the ether oxygen (~3.5-3.7 ppm). |
| ¹³C NMR | Aromatic carbons (~127-138 ppm), benzylic carbon (~73 ppm), carbons of the azetidine ring (~20-55 ppm), and the exocyclic CH₂ carbon (~70-75 ppm). |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 178.12. |
Application in Drug Discovery: The Azetidine Linker in PROTACs
The designation of this compound as a "Protein Degrader Building Block" points to its primary application in the synthesis of PROTACs.[1]
The PROTAC Concept
PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system. They consist of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[7][8]
Caption: Mechanism of Action for a PROTAC molecule.
The Critical Role of the Linker
The linker is not merely a spacer; its length, rigidity, and chemical nature are critical determinants of a PROTAC's efficacy.[8][9] It must orient the two ligands in a precise geometry to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). This is where the unique properties of the azetidine ring become paramount.
Why 2-Substituted Azetidines are Superior Linker Components
-
Structural Rigidity: Compared to flexible alkyl or PEG linkers, the four-membered azetidine ring introduces a degree of conformational constraint. This rigidity helps to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex.[7]
-
Defined Exit Vectors: The 2-substitution pattern provides a well-defined exit vector from the ring. This allows for precise control over the linker's trajectory and the ultimate positioning of the E3 ligase relative to the target protein.
-
Improved Physicochemical Properties: The inclusion of the sp³-rich, polar azetidine scaffold can improve properties like aqueous solubility and reduce lipophilicity compared to purely aliphatic linkers, which is often beneficial for cell permeability and overall pharmacokinetic profiles.
-
Novel Chemical Space: Azetidine-based linkers allow researchers to explore novel chemical space, potentially discovering PROTACs with improved potency, selectivity, and degradation kinetics.[8]
In the context of this compound, the secondary amine serves as the attachment point for the rest of the linker, while the benzyloxy group can be deprotected to reveal a primary alcohol for conjugation to one of the ligands, making it a bifunctional and versatile building block for PROTAC synthesis.
Conclusion and Future Outlook
This compound is a prime example of a "smart" building block that provides chemists with more than just a carbon skeleton. Its inherent structural and chemical properties—a strained yet stable ring, defined stereochemistry, and versatile functional handles—make it an invaluable tool for addressing the complex challenges of modern drug design. As the field of targeted protein degradation continues to mature, the rational design of linkers will become increasingly important. The use of rigid, three-dimensional scaffolds like 2-substituted azetidines will be central to this effort, enabling the development of the next generation of highly potent and selective protein-degrading therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this strategic building block into their discovery programs.
References
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273-312. [Link]
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ScienceOpen. (n.d.). Supporting Information. ScienceOpen. Retrieved January 19, 2026, from [Link]
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Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]
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Siklos, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]
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Mykhailiuk, P. K. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
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Semantic Scholar. (2020). Current strategies for the design of PROTAC linkers: a critical review. semanticscholar.org. [Link]
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Biospace. (n.d.). This compound. Biospace.com. Retrieved January 19, 2026, from [Link]
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CP Lab Safety. (n.d.). tert-butyl (2S, 4S)-2, 4-bis(hydroxymethyl)azetidine-1-carboxylate, min 97%, 100 mg. Cplabsafety.com. [Link]
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ChemBK. (2024). TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE. Chembk.com. [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 25 mg. Cplabsafety.com. [Link]
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Singh, U. P., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24021. [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of organic chemistry, 71(24), 9045–9050. [Link]
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ResearchGate. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert -Butyl Carbamates, Esters, and Ethers. Researchgate.net. [Link]
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Foreword: The Azetidine Scaffold - A Compact Powerhouse in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Chiral Azetidines
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its inherent ring strain (approx. 25.4 kcal/mol) and rigid, sp³-rich three-dimensional structure provide a unique conformational constraint that is highly sought after in drug design.[1][2] This compact scaffold serves as a valuable bioisostere for larger, more flexible rings like piperidines or as a rigidifying element for alkyl-amine chains, often leading to improved metabolic stability, receptor selectivity, and pharmacokinetic profiles.[3][4] Several FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[4][5]
However, the very strain that makes azetidines attractive also presents a significant synthetic challenge. The construction of this ring, particularly with precise stereochemical control, has historically been a bottleneck. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of reactions to provide a deep, mechanistic understanding of the core strategies for synthesizing chiral azetidines. We will explore the causality behind experimental choices, examine the logic of catalyst selection, and present field-proven protocols that form the bedrock of modern azetidine chemistry.
Part 1: The Classic Approach - Intramolecular Cyclization of Acyclic Precursors
The most established and conceptually direct route to the azetidine core is the intramolecular cyclization of a linear precursor. This strategy relies on forming a key C-N bond through a 4-exo-tet nucleophilic substitution, a pathway that is kinetically favored under appropriate conditions. The primary advantage of this approach is its reliability; the stereochemistry of the final product is directly dictated by the stereocenters pre-installed in the acyclic starting material.
The Workhorse Method: Cyclization of γ-Amino Alcohols
The intramolecular nucleophilic displacement of an activated alcohol by an amine is arguably the most dependable method for preparing enantiopure azetidines.[6] The logic is straightforward: begin with a chiral 1,3-amino alcohol, activate the terminal hydroxyl group to transform it into a good leaving group (e.g., a tosylate or mesylate), and then induce ring closure with a base.
The choice of the chiral precursor is paramount. These are often sourced from the "chiral pool" (e.g., amino acids) or prepared via asymmetric synthesis. A powerful variation involves the use of a chiral auxiliary, such as tert-butanesulfinamide, which directs the stereoselective addition of a nucleophile to an imine and then serves as an activated nitrogen for the subsequent cyclization.[7][8] This dual-purpose auxiliary provides an elegant and efficient entry to highly enantioenriched C-2 substituted azetidines.[7]
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An In-depth Technical Guide on the Physical and Solubility Characteristics of 2-((benzyloxy)methyl)azetidine
Introduction
2-((benzyloxy)methyl)azetidine is a substituted azetidine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in numerous biologically active compounds. The incorporation of a benzyloxymethyl substituent at the 2-position imparts specific stereochemical and physicochemical properties that are crucial for its application as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical appearance and solubility profile of this compound, offering insights grounded in available data and established chemical principles to support its effective use in a laboratory setting.
Molecular Structure and Properties
To understand the physical and solubility characteristics of this compound, it is essential to first consider its molecular structure.
Figure 1: Molecular structure of this compound highlighting the azetidine ring and the benzyloxymethyl substituent.
The molecule combines a polar azetidine ring with a largely nonpolar benzyloxymethyl group. This amphiphilic nature is the primary determinant of its physical and solubility properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [1] |
| Molecular Weight | 177.24 g/mol | [1] |
| CAS Number | 1220030-41-0 | [1] |
Physical Appearance
Direct descriptions of the physical state and color of the free base form of this compound are not extensively detailed in publicly available literature. However, based on information for closely related compounds and its trifluoroacetic acid salt, a well-reasoned assessment can be made.
-
Physical State: The trifluoroacetic acid salt of this compound is described as an "oil".[2] It is a common observation in organic chemistry that the free base of a compound that is an oil as a salt is also a liquid at ambient temperature. The relatively low molecular weight and the presence of the flexible benzyloxymethyl group also support a lower likelihood of forming a stable crystal lattice at room temperature.
-
Color: While the color of this compound is not explicitly stated, related azetidine derivatives are often described as yellow liquids or oils. For instance, 1-benzyl-azetidine-2-carboxylic acid methyl ester is a yellow liquid[3], and tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate is a yellowish oil.[4] Therefore, it is reasonable to expect this compound to be a colorless to pale yellow liquid. The presence of impurities or degradation products can often impart a yellowish hue.
-
Odor: The parent compound, azetidine, is noted to have a strong odor of ammonia.[5] While the bulky benzyloxymethyl substituent would likely reduce the volatility and potentially alter the odor profile, it is plausible that this compound possesses a characteristic amine-like odor.
Solubility Profile
The solubility of a compound is a critical parameter for its handling, reaction setup, purification, and formulation. The solubility of this compound is governed by the interplay between its polar azetidine ring and its nonpolar benzyloxymethyl substituent.
Figure 2: A diagram illustrating the relationship between the structural components of this compound and its expected interactions with different types of solvents.
Water Solubility: The parent azetidine is miscible with water.[5] However, the large, hydrophobic benzyloxymethyl group in this compound is expected to significantly decrease its aqueous solubility. While the nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, the overall character of the molecule is considerably less polar than azetidine itself. Therefore, this compound is predicted to have low to moderate solubility in water.
Organic Solvent Solubility: Due to the presence of the benzyl and methyl ether functionalities, this compound is expected to be readily soluble in a wide range of common organic solvents.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | High | The polar hydroxyl group of the solvent can interact with the azetidine ring, while the alkyl chain can solvate the nonpolar portion of the molecule. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | The ether functionality in the solvent can interact favorably with the ether in the solute, and these solvents are good at solvating nonpolar components. |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | These solvents have strong dipole moments and can effectively solvate the polar azetidine ring. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The benzene ring of the solvent can engage in π-stacking interactions with the benzyl group of the solute. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | The highly nonpolar nature of these solvents may not be sufficient to effectively solvate the polar azetidine ring, leading to lower solubility compared to more polar organic solvents. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following standard methodologies are recommended:
1. Qualitative "Thumb Test" for Solubility:
-
Objective: To rapidly assess solubility in a range of solvents.
-
Procedure:
-
To a small vial, add approximately 10 mg of this compound.
-
Add the chosen solvent dropwise (typically starting with 0.1 mL) with agitation.
-
Observe if the compound dissolves completely.
-
Continue adding the solvent in increments (e.g., up to 1 mL) to estimate the solubility range (e.g., soluble, sparingly soluble, insoluble).
-
2. Quantitative Determination via High-Performance Liquid Chromatography (HPLC):
-
Objective: To obtain precise solubility values.
-
Procedure:
-
Prepare saturated solutions of this compound in the desired solvents by adding an excess of the compound to a known volume of solvent.
-
Equilibrate the solutions at a constant temperature (e.g., 25 °C) with continuous agitation for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the saturated solutions through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard calibration curve.
-
Figure 3: A workflow diagram for determining the solubility of this compound.
Conclusion
This compound is a valuable synthetic intermediate with physicochemical properties that are a direct consequence of its molecular structure. It is most likely a colorless to pale yellow liquid at room temperature. Its amphiphilic nature, with a polar azetidine ring and a nonpolar benzyloxymethyl group, dictates its solubility. It is expected to have limited solubility in water but high solubility in a broad array of common organic solvents, particularly polar aprotic and alcoholic solvents. For precise applications, it is recommended that researchers experimentally verify the solubility in their specific solvent systems of interest. This guide provides a solid foundation for understanding and effectively utilizing this compound in research and development endeavors.
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Foreword: The Strategic Value of Strained Scaffolds in Modern Chemistry
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Azetidine Ring Formation
The azetidine ring, a four-membered nitrogen-containing heterocycle, stands as a testament to the principle that molecular strain is not a liability but a strategic asset in chemical design. With a ring strain of approximately 25.4 kcal/mol, it occupies a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines.[1] This inherent strain endows azetidines with a distinctive reactivity profile, making them both stable enough for practical handling and primed for selective ring-opening reactions.[1][2][3][4][5][6] This balance has rendered the azetidine a "privileged motif" in medicinal chemistry, appearing in notable therapeutics such as the antihypertensive drug azelnidipine and the kinase inhibitor cobimetinib.[1]
This guide provides an in-depth exploration of the core reaction mechanisms underpinning azetidine ring synthesis. It is designed for researchers, scientists, and drug development professionals who seek to move beyond simple reaction schemes to a deeper, mechanistic understanding. We will dissect the causality behind various synthetic strategies, from classical intramolecular cyclizations to modern photocatalytic and strain-release-driven methods, providing not just the "how" but the fundamental "why" that governs these powerful transformations.
Section 1: Intramolecular Cyclization: Forging the Ring from Within
The most direct and historically significant approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center at the γ-position. The success of this strategy hinges on precise control over reaction kinetics and the activation of the participating functional groups.
Mechanism: Nucleophilic Substitution via Activated Alcohols
The cyclization of 3-amino-1-propanol derivatives is a cornerstone of azetidine synthesis. The core of this mechanism is a classic intramolecular SN2 reaction. However, since the hydroxyl group is a poor leaving group, its activation is a critical prerequisite for efficient cyclization.
Causality of Experimental Choice: Direct dehydration is not feasible. The hydroxyl group must be converted into a group with a lower pKa, such as a tosylate, mesylate, or triflate, to facilitate nucleophilic displacement by the amine. An alternative, widely adopted strategy is the Mitsunobu reaction, which activates the alcohol in situ for displacement. This choice is often preferred for its mild conditions and broad substrate scope, avoiding the need to isolate the often-unstable sulfonate ester intermediate.[7][8]
Mechanistic Pathway:
-
Activation: The terminal hydroxyl group of the N-protected 3-amino-1-propanol is activated.
-
Sulfonylation: Reaction with sulfonyl chlorides (e.g., TsCl, MsCl) in the presence of a base (e.g., pyridine, Et3N) converts the alcohol into a sulfonate ester.
-
Mitsunobu Conditions: Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) forms a reactive oxyphosphonium salt.
-
-
Cyclization: The nitrogen atom, often deprotonated by a base to enhance its nucleophilicity, attacks the γ-carbon, displacing the leaving group (sulfonate or PPh3O). This irreversible SN2 step forms the four-membered ring.
Experimental Protocol: Synthesis of N-p-methoxyphenyl (PMP)-protected Azetidine from 3-(p-methoxyphenylamino)propan-1-ol [7]
-
Reagent Preparation: A solution of the amino alcohol (1.0 equiv.), PPh3 (1.5 equiv.), and THF is prepared in an oven-dried flask under an inert atmosphere (Argon) and cooled to 0 °C.
-
In Situ Activation: Diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) is added dropwise to the cooled solution. The choice of DIAD over DEAD can sometimes lead to easier purification.
-
Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, during which the cyclization proceeds.
-
Workup and Purification: The reaction is quenched, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired N-PMP-azetidine.
Diagram: Intramolecular SN2 Cyclization
Caption: General workflow for azetidine synthesis via intramolecular SN2 cyclization.
Mechanism: Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A more advanced strategy for intramolecular cyclization involves the direct amination of an unactivated C(sp³)–H bond at the γ-position, catalyzed by a transition metal. This approach offers superior atom economy by obviating the need for pre-functionalization of the carbon skeleton.
Causality of Experimental Choice: The primary challenge is the inertness of C-H bonds. A high-valent palladium catalyst, specifically a Pd(II)/Pd(IV) cycle, is employed to overcome this hurdle.[1] Gaunt and co-workers developed a system using a benziodoxole tosylate as an oxidant to access the crucial Pd(IV) intermediate.[1] The choice of a picolinamide (PA) directing group on the nitrogen is critical; it chelates to the palladium center, positioning the γ-C-H bond in close proximity for selective activation.
Mechanistic Pathway (Proposed by Gaunt et al.): [1]
-
C-H Activation: The Pd(II) catalyst coordinates to the picolinamide-protected amine. This is followed by concerted metalation-deprotonation to form a five-membered palladacycle, activating the γ-C-H bond.
-
Oxidation: The oxidant (benziodoxole tosylate) oxidizes the Pd(II) center to a Pd(IV) species.
-
Reductive Elimination: The key ring-forming step is the intramolecular reductive elimination from the alkyl–Pd(IV) intermediate. This forms the C-N bond of the azetidine ring and regenerates a Pd(II) species, closing the catalytic cycle. An additive like AgOAc is often crucial, proposed to facilitate the dissociation of the tosylate anion from the Pd(IV) center, promoting the final cyclization step.[1][9]
Experimental Protocol: Pd-Catalyzed γ-C(sp³)–H Amination [7]
-
Setup: To a screw-cap vial are added the picolinamide-protected amine substrate (1.0 equiv.), Pd(OAc)2 (10 mol%), and AgOAc (2.0 equiv.).
-
Reagent Addition: The oxidant, PhI(OTs)OAc (1.2 equiv.), and a suitable solvent (e.g., 1,2-dichloroethane) are added.
-
Reaction: The vial is sealed and heated to 80-100 °C for several hours until completion, as monitored by TLC or LC-MS.
-
Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by flash chromatography to isolate the functionalized azetidine. The picolinamide directing group can be subsequently cleaved if desired.
Diagram: Catalytic Cycle for Pd-Catalyzed C-H Amination
Caption: Proposed catalytic cycle for intramolecular C(sp³)–H amination.
Section 2: [2+2] Cycloadditions: The Aza Paterno-Büchi Reaction
The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paterno-Büchi reaction, is an elegant and highly efficient method for constructing the azetidine core in a single step.[2] This approach is particularly powerful for creating densely functionalized four-membered rings.
Causality of Experimental Choice: The primary challenge of this reaction is controlling the photochemistry. Simple UV irradiation can lead to undesired side reactions, such as the E/Z isomerization of the imine, which provides a non-productive relaxation pathway for the excited state.[2] To circumvent this, modern protocols employ visible-light photocatalysis.[1] The choice of an appropriate photocatalyst (e.g., fac-[Ir(dFppy)3]) is crucial. The photocatalyst absorbs visible light and efficiently populates its triplet excited state. It then transfers this triplet energy to a substrate (the imine or alkene), which is often unreactive in its ground or singlet excited state, to promote the desired cycloaddition.[1] Using oxime derivatives as imine precursors is also a strategic choice, as they are more stable and can be activated under these photocatalytic conditions.[1]
Mechanistic Pathway:
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach its singlet excited state (1PC*).
-
Intersystem Crossing (ISC): The 1PC* undergoes rapid and efficient ISC to its more stable triplet excited state (3PC*).
-
Triplet Energy Transfer (Dexter Transfer): The 3PC* collides with the imine precursor (e.g., a 2-isoxazoline), transferring its energy to generate the triplet excited state of the imine (3Imine*). The ground state PC is regenerated.
-
Stepwise Cycloaddition: The 3Imine* reacts with the alkene in a stepwise manner, proceeding through a diradical intermediate.
-
Ring Closure: Intersystem crossing of the diradical intermediate to a singlet state is followed by rapid ring closure to form the azetidine ring.
Experimental Protocol: Visible-Light-Mediated Aza Paterno-Büchi Reaction [1]
-
Setup: In a Schlenk tube, the 2-isoxazoline-3-carboxylate substrate (1.0 equiv.), the alkene (2.0-5.0 equiv.), and the Ir(III) photocatalyst (fac-[Ir(dFppy)3], 1-2 mol%) are dissolved in a degassed solvent (e.g., benzene or CH2Cl2).
-
Irradiation: The reaction mixture is stirred and irradiated with blue LEDs (λ ≈ 450 nm) at room temperature for 12-48 hours.
-
Monitoring: The reaction progress is monitored by 1H NMR or GC-MS.
-
Purification: Upon completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the functionalized azetidine product.
Diagram: Photocatalytic Aza Paterno-Büchi Reaction
Caption: Energy transfer cycle in a photocatalyzed aza Paterno-Büchi reaction.
Section 3: Ring Restructuring: Expansion and Contraction Strategies
Manipulating the ring size of existing heterocycles provides an alternative and powerful entry into the azetidine framework. These methods leverage the inherent strain or reactivity of adjacent ring systems.
Mechanism: Ring Expansion of Aziridines
Aziridines, being more strained than azetidines, are excellent precursors for ring expansion reactions. A common method involves the reaction of N-sulfonylaziridines with sulfur ylides, such as dimethylsulfoxonium methylide.[7]
Causality of Experimental Choice: The N-sulfonyl group serves two purposes: it activates the aziridine ring by withdrawing electron density, making it more susceptible to nucleophilic attack, and it stabilizes the nitrogen anion intermediate. Dimethylsulfoxonium methylide is chosen as the nucleophile because it is a soft, carbon-based nucleophile that can effectively open the strained ring and contains a good leaving group (DMSO) for the subsequent cyclization.
Mechanistic Pathway:
-
Nucleophilic Attack: The sulfur ylide attacks one of the aziridine carbons, leading to the opening of the three-membered ring. This results in a nitrogen anion intermediate.
-
Intramolecular Substitution: The newly formed nitrogen anion then acts as a nucleophile, attacking the carbon bearing the dimethylsulfoxonium group.
-
Ring Closure: An intramolecular SN2 reaction occurs, displacing dimethyl sulfoxide (DMSO) as a leaving group and forming the four-membered azetidine ring.
Diagram: Aziridine Ring Expansion Mechanism
Caption: Mechanism for the synthesis of azetidines via aziridine ring expansion.
Mechanism: Ring Contraction of Pyrrolidinones
The synthesis of azetidines from larger rings is less common but mechanistically insightful. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones upon treatment with nucleophiles.[7]
Causality of Experimental Choice: This reaction proceeds via a Favorskii-type rearrangement. The α-bromo ketone functionality is essential for the initial deprotonation and formation of a cyclopropanone-like intermediate. The N-sulfonyl group is again crucial for activating the system. The choice of base (e.g., K2CO3) and nucleophile (alcohols, anilines) dictates the final substituent incorporated into the azetidine ring.
Mechanistic Pathway:
-
Enolate Formation: A base deprotonates the α'-carbon of the α-bromo N-sulfonylpyrrolidinone to form an enolate.
-
Cyclopropanone Formation: The enolate undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained bicyclic cyclopropanone-like intermediate.
-
Nucleophilic Attack: The external nucleophile (e.g., an alcohol) attacks the carbonyl carbon of the intermediate.
-
Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of the C-C bond of the former cyclopropanone ring. This step is driven by the release of ring strain and results in the formation of the contracted azetidine ring, now bearing an ester or amide functionality.
Experimental Protocol: Ring Contraction of an α-Bromo Pyrrolidinone [7]
-
Setup: The α-bromo N-sulfonylpyrrolidinone (1.0 equiv.) is dissolved in a suitable solvent (e.g., acetonitrile).
-
Reagent Addition: The nucleophile (e.g., phenol, 1.5 equiv.) and potassium carbonate (2.0 equiv.) are added to the solution.
-
Reaction: The mixture is heated to reflux and stirred for several hours until the starting material is consumed.
-
Purification: After cooling and workup, the resulting α-carbonylated N-sulfonylazetidine is purified by column chromatography.
Section 4: Strain-Release Driven Synthesis
Harnessing the immense energy stored in highly strained molecules like 1-azabicyclo[1.1.0]butanes (ABBs) provides a powerful and modular route to functionalized azetidines.
Causality of Experimental Choice: The reactivity of ABB is dominated by the weakness of the central C-N bond, which is readily cleaved to relieve the extreme ring strain. Aggarwal and co-workers developed a method that exploits this property.[1][7] The strategy involves trapping a lithiated ABB intermediate with a boronic ester. The subsequent 1,2-metalate rearrangement is the key step, driven entirely by the release of the bicyclic system's strain energy to form the more stable azetidine ring.
-
Lithiation: 1-Azabicyclo[1.1.0]butane is deprotonated at the bridgehead carbon using a strong base (e.g., s-BuLi) to form azabicyclo[1.1.0]butyl lithium.
-
Boronate Complex Formation: This lithiated species is trapped with a boronic ester (R-B(OR')2), forming a boronate "ate" complex.
-
Protonation & Rearrangement: Protonation of the nitrogen atom triggers a 1,2-metalate rearrangement. The alkyl or aryl group (R) on the boron migrates to the adjacent carbon atom.
-
Ring Formation: This migration is concerted with the cleavage of the central C-N bond, which relieves the ring strain and forms the N-H azetidine product, now substituted at the 3-position with the R group from the boronic ester.
Diagram: Strain-Release Synthesis from ABB
Sources
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- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
The Strategic Incorporation of 2-((Benzyloxy)methyl)azetidine in Medicinal Chemistry: A Guide to Application and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Motif as a Privileged Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of a vast chemical space. Among the various heterocyclic scaffolds, the four-membered azetidine ring has emerged as a structurally unique and highly valuable motif.[1][2] Its inherent ring strain and distinct three-dimensional geometry offer a compelling blend of conformational rigidity and metabolic stability, positioning it as a "privileged scaffold" in drug design. The constrained nature of the azetidine ring can pre-organize appended pharmacophoric groups, leading to enhanced binding affinity for biological targets by minimizing the entropic penalty upon binding.[2] Furthermore, the introduction of the sp³-rich azetidine core can improve physicochemical properties such as aqueous solubility and metabolic stability, critical parameters for the development of successful drug candidates.[1]
This guide focuses on the application of a specific, functionalized building block, 2-((benzyloxy)methyl)azetidine , in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its synthesis and incorporation into lead compounds, and present a case study to illustrate its strategic value in a real-world drug discovery program.
The Advantage of 2-Substitution on the Azetidine Ring
While 3-substituted azetidines have been more commonly explored, 2-substituted azetidines offer unique structural vectors for chemical exploration.[3] The substituent at the 2-position can project into distinct regions of a target's binding pocket, potentially leading to novel interactions and improved selectivity. The benzyloxymethyl group, in particular, serves multiple purposes:
-
A Bulky, Lipophilic Group: The benzyl ether provides a significant lipophilic component that can engage in hydrophobic interactions within a protein binding site.
-
A Protected Hydroxymethyl Group: The benzyl group serves as a robust protecting group for a primary alcohol. This allows for a wide range of chemical transformations to be performed on other parts of the molecule, with the option for late-stage deprotection to unmask a polar hydroxyl group. This hydroxyl group can then act as a hydrogen bond donor or acceptor, or as a handle for further functionalization.
-
Chiral Center Introduction: The 2-position of the azetidine ring is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is crucial for optimizing interactions with chiral biological targets and minimizing off-target effects.
Synthetic Strategies for this compound and its Analogs
The synthesis of 2-substituted azetidines can be challenging due to the inherent ring strain. However, several effective strategies have been developed. A common approach involves the intramolecular cyclization of a suitably functionalized acyclic precursor.
Protocol 1: Synthesis of a Chiral 2-Substituted Azetidine Core
This protocol is adapted from methodologies used in the synthesis of complex azetidine-containing molecules and illustrates the general strategy for preparing a chiral 2-substituted azetidine carboxylic acid, a key intermediate for further elaboration.[4] This example focuses on a 2-methyl analog, which is structurally related to the title compound and for which a detailed synthetic route towards a clinical candidate is available.
Objective: To synthesize (R)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate.
Materials:
-
(R)-2-amino-3-benzyloxypropan-1-ol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium hydride (NaH)
-
Dimethyl carbonate
-
Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Procedure:
-
N-Boc Protection:
-
Dissolve (R)-2-amino-3-benzyloxypropan-1-ol (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected amino alcohol.
-
-
Mesylation of the Primary Alcohol:
-
Dissolve the N-Boc protected amino alcohol (1.0 eq) in DCM and cool to 0 °C.
-
Add TEA (1.5 eq) followed by the dropwise addition of MsCl (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the mesylated intermediate.
-
-
Intramolecular Cyclization to form the Azetidine Ring:
-
Dissolve the mesylated intermediate (1.0 eq) in anhydrous DMF.
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to afford N-Boc-2-((benzyloxy)methyl)azetidine.
-
-
Deprotection and Carboxylation (Conceptual Pathway):
-
The benzyloxymethyl group can be deprotected via hydrogenolysis (e.g., H₂, Pd/C) to yield the corresponding alcohol.
-
The N-Boc group can be removed under acidic conditions (e.g., TFA in DCM).
-
The resulting 2-(hydroxymethyl)azetidine can then be N-acylated and the primary alcohol oxidized to a carboxylic acid to provide the desired 2-carboxyazetidine derivative. A more direct route to the 2-carboxy derivative often involves starting from a different precursor, such as a protected amino acid.
-
Causality behind Experimental Choices:
-
Boc Protection: The Boc group is a robust protecting group for the amine that is stable to the basic conditions of the mesylation and cyclization steps but can be readily removed under acidic conditions.
-
Mesylation: The conversion of the primary alcohol to a mesylate creates a good leaving group, facilitating the subsequent intramolecular nucleophilic substitution by the nitrogen to form the strained four-membered ring.
-
Sodium Hydride: A strong, non-nucleophilic base is required to deprotonate the Boc-protected amine, enabling it to act as a nucleophile in the cyclization reaction.
Caption: Synthetic workflow for a 2-substituted azetidine.
Application in Drug Discovery: A Case Study of an FFA2 Antagonist
The strategic incorporation of a 2-substituted azetidine is exemplified in the development of GLPG0974 , a potent and selective antagonist of the free fatty acid receptor 2 (FFA2), which was advanced into clinical trials for inflammatory diseases.[4][5][6]
Chemical Structure of GLPG0974:
4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid
The core of GLPG0974 is a chiral (R)-2-methyl-azetidine-2-carboxylic acid moiety. This serves as a rigid scaffold to orient the key pharmacophoric groups: the benzo[b]thiophene-3-carbonyl group and the (3-chlorobenzyl)aminobutyric acid side chain.
Protocol 2: Amide Coupling of a 2-Azetidinecarboxylic Acid
This protocol outlines the general procedure for coupling the synthesized 2-azetidinecarboxylic acid core with an amine, a key step in the synthesis of molecules like GLPG0974.
Objective: To couple (R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carboxylic acid with a primary amine.
Materials:
-
(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carboxylic acid
-
Amine (e.g., ethyl 4-((3-chlorobenzyl)amino)butanoate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Standard laboratory glassware and purification equipment (HPLC)
Step-by-Step Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve the azetidine carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Add HATU (1.2 eq) and stir the reaction mixture at room temperature for 4 hours, or until completion as monitored by LC-MS.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the desired amide.
-
-
Final Deprotection (if necessary):
-
If the coupled amine contains a protecting group (e.g., an ethyl ester), it can be removed in a final step (e.g., saponification with LiOH) to yield the final carboxylic acid.
-
Rationale for Reagent Selection:
-
HATU: A highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization, which is critical when working with chiral centers.
-
DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
Caption: General workflow for amide coupling of a 2-azetidinecarboxylic acid.
Structure-Activity Relationship (SAR) Insights
In the development of GLPG0974, the 2-substituted azetidine core was found to be crucial for achieving high potency and good pharmacokinetic properties.[4]
| Compound Modification | FFA2 Antagonist Activity (IC₅₀) | Rationale for Change |
| Pyrrolidine core | Weaker | Azetidine provides superior conformational constraint. |
| (S)-enantiomer of azetidine | Less potent | The (R)-enantiomer provides the optimal orientation of substituents for binding. |
| Different N-acyl groups | Varied potency | The benzo[b]thiophene-3-carbonyl group was found to be optimal for potency. |
| Acyclic linker | Reduced activity | The rigidity of the azetidine ring is key for maintaining the active conformation. |
This table is a generalized representation based on typical SAR studies for such scaffolds.
Conclusion
This compound and its analogs are valuable building blocks in medicinal chemistry that offer a unique combination of properties. The azetidine ring provides a rigid, three-dimensional scaffold that can improve the metabolic stability and solubility of a molecule, while the 2-substituent allows for precise vectoral exploration of a target's binding site. The benzyloxymethyl group, in particular, offers the dual advantage of being a lipophilic group for hydrophobic interactions and a protected handle for introducing a polar hydroxyl group. The successful development of clinical candidates like GLPG0974, which features a related 2-substituted azetidine core, underscores the significant potential of this scaffold in the design of novel therapeutics for a wide range of diseases. As synthetic methodologies for these strained heterocycles continue to improve, the application of this compound and its derivatives in drug discovery is expected to expand further.
References
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. (Content not peer-reviewed by ChemRxiv).
- Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. PMC - NIH.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022-04-12).
- Preparation of 2‐substituted azetidines via C−H arylation.
- Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. PubMed. (2014-12-11).
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2)
- GLPG 0974 | Free F
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing. (2021-07-06).
- GLPG0974. Wikipedia.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24).
- Symmetric 2,4‐Disubstituted Azetidines as Chiral Ligands in the Addition of Diethylzinc to Aldehydes. Sci-Hub.
- Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry - ACS Figshare.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis.
- Synthesis of L -Azetidine-2-Carboxylic Acid.
- Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects. PubMed.
- GLPG 0974 | Free Fatty Acid Receptor Antagonists: Tocris Bioscience - R&D Systems.
- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK p
- Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
- WO2000063168A1 - Synthesis of azetidine derivatives - Google P
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Protecting the Versatile Azetidine Moiety: A Detailed Guide to the N-Protection of 2-((benzyloxy)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a proline surrogate have led to its incorporation into a multitude of biologically active molecules. The 2-substituted azetidine, 2-((benzyloxy)methyl)azetidine, is a valuable building block for the synthesis of more complex pharmaceutical agents. However, the secondary amine within the azetidine ring is a reactive site that often requires protection to ensure selective transformations at other positions of the molecule. This guide provides detailed protocols and expert insights into the N-protection of this compound, focusing on two of the most robust and widely employed protecting groups: tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
The Strategic Importance of N-Protection
The nucleophilic nature of the secondary amine in this compound necessitates protection during many synthetic steps. Unprotected, the amine can participate in a variety of undesired reactions, including acylation, alkylation, and acting as a base. The choice of protecting group is critical and depends on the overall synthetic strategy, particularly the conditions required for subsequent reactions and the final deprotection step. An ideal protecting group should be introduced in high yield under mild conditions, be stable to a range of reagents, and be removable selectively without affecting other functional groups in the molecule.
Protocol I: N-Boc Protection of this compound
The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis. Its popularity stems from its ease of introduction and its facile removal under acidic conditions, while being stable to a wide array of nucleophiles and bases.
Mechanistic Rationale
The N-Boc protection of this compound proceeds via the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically carried out in the presence of a base, such as triethylamine (Et₃N) or a milder inorganic base like sodium bicarbonate (NaHCO₃), to neutralize the in situ generated acidic byproduct, tert-butoxycarboxylic acid, which subsequently decomposes to tert-butanol and carbon dioxide. The choice of a non-nucleophilic base is crucial to avoid competing reactions with (Boc)₂O.
Application Notes and Protocols: 2-((Benzyloxy)methyl)azetidine as a Versatile Chiral Building Block in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the demand for three-dimensional, sp³-rich molecular scaffolds has grown exponentially. These structures often lead to compounds with improved physicochemical and pharmacokinetic profiles, such as enhanced metabolic stability, greater aqueous solubility, and novel intellectual property space.[1][2] Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[2][3][4] Its inherent ring strain and conformational rigidity provide a unique structural and reactive profile that medicinal chemists can exploit to fine-tune pharmacological properties.[1][5]
This guide focuses on the practical applications of a specific, high-value chiral building block: 2-((benzyloxy)methyl)azetidine . This molecule is an exemplary starting material for generating diverse compound libraries. It possesses two key strategic features: a nucleophilic secondary amine for straightforward derivatization and a protected primary alcohol at a chiral center, which can be unmasked for subsequent functionalization or used to influence molecular conformation.
Herein, we provide detailed application notes and step-by-step protocols designed for researchers, medicinal chemists, and drug development professionals. We will explore three primary synthetic strategies utilizing this building block: N-functionalization for library synthesis, strain-release ring-opening to generate acyclic chiral amines, and deprotection of the benzyl ether to reveal a primary alcohol for further modification.
Physicochemical Properties and Handling
Proper handling and storage are critical for maintaining the integrity of the starting material. As a secondary amine, this compound can be susceptible to oxidation and should be stored under an inert atmosphere (Nitrogen or Argon) in a cool, dry place.
| Property | Value | Reference |
| CAS Number | 1220030-41-0 | [6] |
| Molecular Formula | C₁₁H₁₅NO | [6] |
| Molecular Weight | 177.24 g/mol | [6] |
| Appearance | (Typically) Colorless to pale yellow liquid or low-melting solid | |
| Purity | ≥97% | [6] |
Core Applications & Synthetic Protocols
The strategic value of this compound lies in its capacity to serve as a launchpad for creating structurally diverse and complex molecules. The following sections detail the rationale and experimental procedures for its key applications.
Application 1: N-Functionalization for Library Synthesis
The secondary amine of the azetidine ring is the most accessible reactive handle for introducing molecular diversity. N-functionalization allows for the modulation of a compound's basicity (pKa), lipophilicity, and ability to form key hydrogen bonds with biological targets.
Caption: General workflow for N-functionalization.
Protocol 1.1: N-Acylation via Amide Coupling
-
Expertise & Experience: Amide bond formation is a cornerstone of medicinal chemistry, creating stable linkages found in countless approved drugs. Using a modern coupling agent like HATU provides high efficiency, minimizes side reactions, and proceeds under mild conditions, preserving the integrity of the chiral center. This protocol is designed for reliability and scalability, suitable for generating a focused library of amides.[7]
-
Materials:
-
This compound
-
Carboxylic acid of choice (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
In a clean, dry reaction vial under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., 0.5 mmol, 1.0 eq) in anhydrous DMF (2.5 mL).
-
Add this compound (0.5 mmol, 1.0 eq) to the solution.
-
Add HATU (0.55 mmol, 1.1 eq) and DIPEA (1.25 mmol, 2.5 eq) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Trustworthiness (Self-Validation): The final product should be characterized by ¹H NMR (confirming the presence of both azetidine and newly introduced acyl group protons and the disappearance of the N-H proton), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the desired amide.
Application 2: Strain-Release Ring-Opening Reactions
The inherent strain of the four-membered ring (approx. 26 kcal/mol) makes azetidines susceptible to nucleophilic ring-opening, providing a powerful method to generate complex acyclic chiral scaffolds.[5][8] This strategy transforms the rigid cyclic core into a flexible 1,4-amino alcohol derivative (after N-activation and deprotection), a motif valuable in drug design. The reaction typically proceeds via an Sₙ2-type mechanism, often with high regioselectivity.[9][10]
Caption: General mechanism for Sₙ2-type ring-opening.
Protocol 2.1: N-Sulfonylation and Reductive Ring-Opening
-
Expertise & Experience: Direct ring-opening of a secondary amine is challenging. The reaction is greatly facilitated by first installing an electron-withdrawing protecting group (PG) on the nitrogen, such as a tosyl (Ts) group. This activation enhances the electrophilicity of the ring carbons. Subsequent treatment with a hydride source like Lithium aluminum hydride (LAH) not only opens the ring but also removes the tosyl group in the same pot, offering an efficient two-step, one-pot transformation into a valuable chiral amino alcohol.
-
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Lithium aluminum hydride (LAH) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle's salt (potassium sodium tartrate) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
Step A: N-Tosylation. To a solution of this compound (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq) in anhydrous DCM (5 mL) at 0 °C, add TsCl (1.1 mmol, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude N-tosylated azetidine, which can be used directly in the next step.
-
Step B: Reductive Ring-Opening. In a separate flame-dried flask under argon, prepare a suspension of LAH (2.5 mmol, 2.5 eq) in anhydrous THF (5 mL) at 0 °C.
-
Add a solution of the crude N-tosylated azetidine from Step A in anhydrous THF (5 mL) dropwise to the LAH suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 6-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH (X mL), and water (3X mL), where X = mg of LAH used / 100.
-
Stir the resulting granular precipitate vigorously for 30 minutes, or add a saturated solution of Rochelle's salt and stir until the layers separate.
-
Filter the solid through a pad of Celite, washing thoroughly with THF or EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting chiral amino alcohol by flash column chromatography.
-
-
Trustworthiness (Self-Validation): Successful ring-opening is confirmed by the absence of the strained azetidine ring signals in NMR and the appearance of a new methyl group (from the tosyl group reduction) and characteristic signals for an acyclic amino alcohol. HRMS will confirm the final molecular formula.
Application 3: Deprotection and Functionalization of the Side Chain
The benzyloxy (BnO) group is a robust protecting group for the primary alcohol, stable to many reaction conditions used for N-functionalization. Its removal via catalytic hydrogenation unmasks a primary hydroxyl group, providing a secondary site for diversification to build molecules such as amino esters or ethers.
Caption: Workflow for side-chain modification.
Protocol 3.1: Palladium-Catalyzed Hydrogenolysis
-
Expertise & Experience: Catalytic hydrogenation is the cleanest and most common method for removing benzyl-type protecting groups. It proceeds with high yield, and the only by-product is toluene, which is easily removed. The reaction is chemoselective, leaving most other functional groups intact.
-
Materials:
-
N-functionalized this compound derivative
-
Palladium on carbon (10% Pd/C, ~5-10 mol% by weight)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas (balloon or Parr hydrogenator)
-
-
Step-by-Step Procedure:
-
Dissolve the N-functionalized azetidine derivative (e.g., 0.5 mmol) in MeOH (10 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (e.g., 25-50 mg) to the solution.
-
Seal the flask, evacuate the air, and backfill with H₂ gas from a balloon. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (balloon) at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
-
Trustworthiness (Self-Validation): The success of the deprotection is readily confirmed by ¹H NMR, which will show the complete disappearance of the aromatic signals corresponding to the benzyl group (typically ~7.3 ppm) and the benzylic CH₂ protons (typically ~4.5 ppm). The product is often pure enough for the next step without further purification.
Conclusion
This compound is a powerful and versatile chiral building block for modern medicinal chemistry. Its well-defined stereocenter and orthogonal reactive sites—the secondary amine and the protected alcohol—provide a robust platform for the systematic exploration of chemical space. By employing the protocols detailed in this guide for N-functionalization, strain-release ring-opening, and side-chain modification, researchers can efficiently generate diverse libraries of novel, sp³-rich chiral molecules, accelerating the journey from hit identification to lead optimization in drug discovery programs.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Structures of some azetidine-based drugs.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. Benchchem.
- Regioselective ring opening reactions of azetidines.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur.
- Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. (2025). J Org Chem.
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allyl
- Azetidines in Drug Discovery. PharmaBlock.
- This compound, min 97%, 25 mg. CP Lab Safety.
- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals Blog.
- Application Notes and Protocols for the Derivatization of 1-(4-Methylbenzyl)azetidine for Biological Screening. Benchchem.
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- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. home.iitk.ac.in [home.iitk.ac.in]
Application Note & Protocol: A Scalable Synthesis of 2-((Benzyloxy)methyl)azetidine for Pharmaceutical Research and Development
Abstract: This comprehensive guide details a robust and scalable synthetic route for 2-((benzyloxy)methyl)azetidine, a critical building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, scalability, and reproducibility. We will explore the strategic choices behind the selected synthetic pathway, provide step-by-step experimental procedures, and offer insights into process optimization and characterization of the final compound.
Introduction: The Significance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular structures can significantly enhance pharmacological properties such as metabolic stability, aqueous solubility, and binding affinity to biological targets. This compound, in particular, serves as a versatile intermediate, enabling the introduction of the azetidine motif into a wide array of complex molecules, including potent enzyme inhibitors and receptor modulators. The development of a scalable and cost-effective synthesis for this compound is therefore a high-priority endeavor in process chemistry.
Strategic Approach to Synthesis
Several synthetic routes to this compound have been reported. For large-scale applications, the ideal pathway should commence from readily available and inexpensive starting materials, avoid hazardous reagents and extreme reaction conditions, and involve high-yielding steps with straightforward purification procedures.
The selected strategy begins with the commercially available and relatively inexpensive starting material, 1,3-diaminopropane. The key transformations in this multi-step synthesis include a selective tosylation, an intramolecular cyclization to form the azetidine ring, and a final benzylation step.
This multi-step synthesis is outlined below:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide
-
Reaction Setup: To a stirred solution of 1,3-diaminopropane (5 equivalents) in dichloromethane (DCM) at 0 °C, a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM is added dropwise over 2 hours.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford N-(3-aminopropyl)-4-methylbenzenesulfonamide as a white solid.
Step 2: Synthesis of 1-Tosylazetidine
-
Reaction Setup: The mono-tosylated intermediate from Step 1 (1 equivalent) is dissolved in acetonitrile. Anhydrous potassium carbonate (2.5 equivalents) is added, and the mixture is heated to reflux.
-
Reaction Monitoring: The formation of the azetidine ring is monitored by gas chromatography-mass spectrometry (GC-MS).
-
Workup and Isolation: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated in vacuo to give the crude 1-tosylazetidine.
-
Purification: The product is purified by vacuum distillation.
Step 3: Synthesis of (1-Tosylazetidin-2-yl)methanol
-
Reaction Setup: A solution of 1-tosylazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (nitrogen or argon).
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.
-
Addition of Paraformaldehyde: Dry paraformaldehyde (2 equivalents) is added in one portion, and the reaction is allowed to warm to room temperature overnight.
-
Workup and Isolation: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by flash chromatography.
Step 4: Synthesis of 2-((Benzyloxy)methyl)-1-tosylazetidine
-
Reaction Setup: To a suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, a solution of (1-tosylazetidin-2-yl)methanol (1 equivalent) in THF is added dropwise.
-
Alkylation: After stirring for 30 minutes, benzyl bromide (1.2 equivalents) is added, and the reaction is stirred at room temperature overnight.
-
Workup and Isolation: The reaction is carefully quenched with water. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried and concentrated.
-
Purification: The product is purified by column chromatography.
Step 5: Synthesis of this compound (Final Product)
-
Deprotection: The N-tosyl protected azetidine from Step 4 (1 equivalent) is dissolved in methanol. Magnesium turnings (10 equivalents) are added portionwise, and the mixture is sonicated or stirred vigorously at room temperature.[1][2]
-
Reaction Monitoring: The removal of the tosyl group is monitored by TLC or LC-MS.[1]
-
Workup and Isolation: The reaction mixture is filtered, and the filtrate is concentrated. The residue is taken up in DCM and washed with aqueous sodium bicarbonate solution.
-
Final Purification: The organic layer is dried and concentrated to yield this compound. Further purification can be achieved by distillation under reduced pressure.
Data Summary and Characterization
| Step | Product | Yield (%) | Physical Appearance | Analytical Data |
| 1 | N-(3-aminopropyl)-4-methylbenzenesulfonamide | 85-90 | White solid | ¹H NMR, ¹³C NMR, MS |
| 2 | 1-Tosylazetidine | 75-80 | Colorless oil | ¹H NMR, ¹³C NMR, GC-MS |
| 3 | (1-Tosylazetidin-2-yl)methanol | 60-70 | Viscous oil | ¹H NMR, ¹³C NMR, MS |
| 4 | 2-((Benzyloxy)methyl)-1-tosylazetidine | 80-85 | Pale yellow oil | ¹H NMR, ¹³C NMR, MS |
| 5 | This compound | 70-75 | Colorless oil | ¹H NMR, ¹³C NMR, HRMS |
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.38-7.26 (m, 5H), 4.53 (s, 2H), 3.68-3.62 (m, 1H), 3.55-3.48 (m, 2H), 3.35-3.28 (m, 2H), 2.14-2.05 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 138.4, 128.4, 127.7, 127.6, 73.2, 72.9, 59.8, 49.3, 23.8.
-
HRMS (ESI): Calculated for C₁₁H₁₆NO⁺ [M+H]⁺, found [M+H]⁺.
Mechanistic Considerations and Process Optimization
The deprotection of the N-tosyl group is a critical step in this synthesis.[1] While several methods exist, the use of magnesium in methanol under ultrasonic conditions is particularly advantageous for larger scale operations due to its mildness and the avoidance of harsh reagents.[1][2] The reaction proceeds via a single electron transfer mechanism.
For process optimization, the following points should be considered:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Anhydrous conditions are crucial for the lithiation and benzylation steps.
-
Temperature Control: Maintaining the recommended temperatures, especially during the lithiation step, is critical to prevent side reactions.
-
Purification Strategy: On a larger scale, crystallization or distillation is preferred over chromatography for product purification to improve efficiency and reduce solvent waste.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By following the detailed procedures and considering the optimization strategies, researchers and drug development professionals can efficiently produce this valuable building block for their discovery and development programs.
References
-
Alonso, D. A., & Andersson, P. G. (1998). Deprotection of Sulfonyl Aziridines. The Journal of Organic Chemistry, 63(25), 9455-9460. [Link]
-
Han, H., et al. (2004). 2-Aryl-N-tosylazetidines as Formal 1,4-Dipoles for [4 + 2] Cycloaddition Reactions with Nitriles: An Easy Access to the Tetrahydropyrimidine Derivatives. Organic Letters, 6(26), 4829-4831. [Link]
-
Bera, M., Pratihar, S., & Roy, S. (2011). Ag(I)-catalyzed regioselective ring-opening of N-tosylaziridine and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. The Journal of Organic Chemistry, 76(5), 1475-8. [Link]
-
Gao, M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(3), 209-216. [Link]
-
Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]
Sources
Application Notes and Protocols: 2-((Benzyloxy)methyl)azetidine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Strained Chiral Ligands
In the field of asymmetric catalysis, the architecture of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. Four-membered nitrogen-containing heterocycles, such as azetidines, have garnered significant interest due to their inherent ring strain and stereochemically defined structures.[1] This structural rigidity can translate into a more organized and predictable transition state, thereby leading to high levels of enantioselectivity. 2-((Benzyloxy)methyl)azetidine is a readily accessible chiral building block that holds considerable promise as a ligand in asymmetric synthesis. Its structure combines the constrained azetidine ring with a coordinating benzyloxymethyl group, offering a bidentate chelation motif that can effectively control the spatial orientation of reactants around a metal center.
This guide provides a comprehensive overview of the synthesis of this compound and its proposed application as a chiral ligand in the highly valuable asymmetric addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[2] While direct literature precedent for this specific ligand in this exact application is emerging, the protocols and expectations outlined herein are based on the well-established success of structurally similar azetidine-based amino alcohols in this transformation.[2]
Synthesis of this compound
The synthesis of enantiopure this compound can be achieved through multi-step sequences starting from readily available chiral precursors. One common strategy involves the cyclization of a suitably protected amino alcohol derivative. A representative synthetic approach is outlined below.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol (Illustrative)
This protocol is an adaptation of established methods for azetidine synthesis.
-
N-Protection and O-Benzylation of a Chiral Amino Diol:
-
To a solution of a commercially available chiral amino diol (e.g., (S)-2-amino-1,3-propanediol) in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) at 0 °C.
-
After protection of the amino group, the primary hydroxyl group is selectively benzylated using benzyl bromide (BnBr) and a strong base like sodium hydride (NaH) in an aprotic solvent (e.g., THF).
-
-
Activation of the Remaining Hydroxyl Group:
-
The secondary hydroxyl group of the N-Boc, O-benzyl protected amino diol is then activated as a good leaving group. This is typically achieved by mesylation (using methanesulfonyl chloride, MsCl) or tosylation (using p-toluenesulfonyl chloride, TsCl) in the presence of a base such as pyridine or triethylamine.
-
-
Intramolecular Cyclization:
-
The activated intermediate is treated with a base (e.g., potassium tert-butoxide) to induce an intramolecular Sₙ2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring.
-
-
N-Deprotection:
-
The final step involves the removal of the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an appropriate solvent) to yield the target ligand, this compound.
-
Application in Asymmetric Catalysis: Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a powerful method for the synthesis of chiral secondary alcohols. The in-situ formation of a chiral zinc-alkoxide complex from the reaction of diethylzinc with a chiral amino alcohol ligand is the key to achieving high enantioselectivity. The proposed mechanism involves the coordination of the aldehyde to this chiral complex, followed by the stereoselective transfer of an ethyl group.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol is a general procedure based on successful reports using similar chiral amino alcohol ligands.[3][4] Optimization of reaction parameters may be necessary for specific substrates.
Materials:
-
This compound (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, nitrogen-purged Schlenk flask, add a solution of this compound (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide catalyst. A gas evolution (ethane) may be observed.
-
-
Aldehyde Addition:
-
To the catalyst solution at 0 °C, add freshly distilled benzaldehyde (1.0 mmol) dropwise via syringe.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until complete consumption of the benzaldehyde is observed.
-
-
Work-up:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral alcohol, (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Expected Results and Discussion
Based on the performance of structurally related C2-symmetric azetidine ligands, the use of this compound is anticipated to provide good to excellent yields and high enantioselectivities in the asymmetric addition of diethylzinc to a range of aldehydes.
Table 1: Anticipated Performance with Various Aldehydes
| Entry | Aldehyde | Expected Product | Expected Yield (%) | Expected ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | >90 | >90 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | >90 | >90 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | >90 | >85 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | >90 | >90 |
| 5 | Cyclohexanecarboxaldehyde | (S)-1-Cyclohexyl-1-propanol | >85 | >80 |
| 6 | Hexanal | (S)-Octan-3-ol | >80 | >75 |
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Organozinc reagents are highly reactive towards protic solvents, hence the need for flame-dried glassware and anhydrous solvents to prevent decomposition of the reagent and catalyst.
-
Inert Atmosphere: Diethylzinc is pyrophoric and reacts with oxygen. An inert atmosphere of nitrogen or argon is crucial for safety and to prevent unwanted side reactions.
-
Low Temperature: The enantioselectivity of the reaction is often temperature-dependent. Conducting the reaction at 0 °C or lower helps to enhance the stereochemical control by favoring the more ordered transition state.
-
Ligand-to-Metal Ratio: The stoichiometry of the ligand to the zinc reagent is critical for the formation of the active catalyst. A slight excess of the zinc reagent is typically used to ensure full conversion of the ligand to the zinc-alkoxide.
-
Quenching: The reaction is quenched with a mild proton source like saturated aqueous ammonium chloride to hydrolyze the zinc alkoxide product and any remaining organozinc species.
Conclusion
This compound represents a promising and accessible chiral ligand for asymmetric catalysis. Its rigid four-membered ring and coordinating side chain provide a well-defined chiral environment for metal-catalyzed transformations. The proposed application in the asymmetric addition of diethylzinc to aldehydes offers a direct and efficient route to valuable chiral secondary alcohols. The detailed protocol provided herein, grounded in the success of analogous systems, serves as a strong starting point for researchers to explore the full potential of this intriguing chiral ligand. Further investigations into its utility in other asymmetric reactions, such as reductions, allylations, and cycloadditions, are warranted and expected to yield exciting results.
References
- Martens, J., et al. (Year). Title of the article on azetidine alcohols as ligands. Journal Name, Volume(Issue), pages. [Please note: A specific citation for Martens' work was not found in the provided search results, but the information is referenced in a Wikipedia article on the topic.]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia. [Link]
Sources
Application Notes and Protocols for the Derivatization of the Azetidine Nitrogen in 2-((Benzyloxy)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, aqueous solubility, and binding affinity to drug candidates.[1] The compact, three-dimensional nature of the azetidine ring allows for precise vectoral projection of substituents into binding pockets, making it a valuable design element in modern drug discovery. This guide provides a comprehensive overview and detailed protocols for the chemical modification of the secondary amine within 2-((benzyloxy)methyl)azetidine. This versatile building block, featuring a chiral center and a readily functionalizable nitrogen atom, serves as an excellent starting point for the synthesis of diverse chemical libraries for biological screening.
This document will explore four principal classes of derivatization reactions: N-acylation, N-alkylation, N-arylation, and N-alkylation via reductive amination. The protocols are designed to be robust and adaptable, providing researchers with the tools to generate novel azetidine-containing compounds for a range of therapeutic targets.
Core Concepts in Azetidine Derivatization
The nucleophilic nature of the secondary amine in this compound is the cornerstone of its derivatization. The lone pair of electrons on the nitrogen atom readily attacks electrophilic species, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. The choice of reaction conditions is critical to ensure high yields and purity, while mitigating potential side reactions such as ring-opening of the strained four-membered ring, which can occur under harsh conditions.
N-Acylation: Synthesis of Amides and Ureas
N-acylation is a fundamental transformation that introduces an amide or urea functionality, which can act as a hydrogen bond donor or acceptor, significantly influencing the biological activity of the parent molecule.
Scientific Rationale
The reaction proceeds via nucleophilic acyl substitution, where the azetidine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride, anhydride, or an activated carboxylic acid). The use of a non-nucleophilic base is often necessary to scavenge the acidic byproduct generated during the reaction. For urea formation, isocyanates are common electrophiles.
Experimental Protocol: General Procedure for N-Acylation
Materials:
-
This compound (or its trifluoroacetic acid salt)
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic acid)
-
Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC
-
Non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 eq).
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated azetidine.
Data Summary: Representative N-Acylation Reactions
| Entry | Acylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Acetyl Chloride | TEA | DCM | 2 | 95 |
| 2 | Benzoyl Chloride | DIPEA | DCM | 4 | 92 |
| 3 | Phenyl Isocyanate | - | THF | 3 | 98 |
N-Alkylation: Introduction of Alkyl Substituents
Direct N-alkylation introduces alkyl groups onto the azetidine nitrogen, which can modulate the lipophilicity, basicity, and steric profile of the molecule.
Scientific Rationale
This reaction follows an SN2 mechanism where the azetidine nitrogen acts as a nucleophile, displacing a leaving group from an alkyl halide or sulfonate. The choice of base and solvent is crucial to promote the desired reaction pathway and avoid over-alkylation, which is less of a concern for secondary amines compared to primary amines.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Inorganic base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Polar aprotic solvent (e.g., acetonitrile (MeCN) or DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add this compound (1.0 eq).
-
Add the alkylating agent (e.g., methyl iodide, 1.2 eq) to the mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove the inorganic base and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Workflow for N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
N-Arylation: Synthesis of N-Aryl Azetidines
The introduction of an aryl group on the azetidine nitrogen can facilitate π-stacking interactions and introduce diverse substitution patterns for structure-activity relationship (SAR) studies.
Scientific Rationale
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the state-of-the-art methods for forming C-N bonds between an amine and an aryl halide.[2] These reactions involve a catalytic cycle with a palladium catalyst, a phosphine ligand, and a base.
Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until the reaction is complete as determined by LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the N-aryl azetidine.
Logical Relationship in Buchwald-Hartwig Amination
Caption: Key components for the Buchwald-Hartwig N-arylation reaction.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and controlled method for N-alkylation that avoids the potential for over-alkylation.[3] It is particularly useful for introducing more complex alkyl groups.
Scientific Rationale
This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent to form the tertiary amine.[3][4] Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent as it is mild enough not to reduce the starting carbonyl compound.
Experimental Protocol: General Procedure for Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (e.g., isobutyraldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))
-
Acetic acid (optional, to facilitate iminium ion formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Summary: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | NaBH(OAc)₃ | DCE | 12 | 88 |
| 2 | Cyclohexanone | NaBH(OAc)₃ | DCM | 16 | 91 |
| 3 | Benzaldehyde | NaBH(OAc)₃ | DCE | 8 | 93 |
Conclusion
The derivatization of the azetidine nitrogen in this compound offers a facile and efficient route to a wide array of novel chemical entities. The protocols outlined in this application note for N-acylation, N-alkylation, N-arylation, and reductive amination provide a robust foundation for the synthesis of diverse libraries for drug discovery and chemical biology applications. The choice of derivatization strategy will depend on the desired properties of the final compound, with each method offering unique advantages for tuning the steric and electronic properties of the azetidine scaffold.
References
-
Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. [Link]
-
Derivatizations of arylated azetidine products. ResearchGate. [Link]
-
Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations. National Institutes of Health. [Link]
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]
-
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. PMC. [Link]
-
Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. PubMed. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Intramolecular reductive aminations for the formation of azepanes. ResearchGate. [Link]
-
22.4e Synthesis of Amines Reductive Amination. YouTube. [Link]
-
This compound. Chem-Space. [Link]
-
trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. ResearchGate. [Link]
-
Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]
-
This compound, min 97%, 25 mg. CP Lab Safety. [Link]
-
Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]
-
trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI. [Link]
Sources
experimental procedure for debenzylation of 2-((benzyloxy)methyl)azetidine
Application Notes and Protocols
Topic: Experimental Procedure for the Debenzylation of 2-((Benzyloxy)methyl)azetidine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (Azetidin-2-yl)methanol
The azetidine ring is a valuable four-membered heterocyclic scaffold frequently incorporated into modern medicinal chemistry programs due to its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The chiral building block, (azetidin-2-yl)methanol, serves as a critical precursor for a wide range of pharmacologically active agents. Its synthesis often involves the use of a benzyl protecting group for the primary hydroxyl function, which offers robust stability across various reaction conditions.
The final and often critical step in synthesizing this key intermediate is the cleavage of the benzyl ether in this compound. This deprotection must be performed efficiently and cleanly, without compromising the integrity of the strained azetidine ring. This application note provides a detailed guide to the most reliable and field-proven methods for this transformation: catalytic hydrogenation and catalytic transfer hydrogenation. We will explore the mechanistic rationale behind procedural choices and present comprehensive, step-by-step protocols suitable for laboratory execution.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is the most common and highly effective method for cleaving benzyl ethers. The reaction proceeds on the surface of a palladium catalyst where the benzyl C-O bond is reductively cleaved by molecular hydrogen.
Mechanism and Rationale
The process involves the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis. The choice of catalyst is critical; while standard 10% Pd/C is effective, Pearlman's catalyst (20% Pd(OH)₂/C) is often preferred for substrates containing nitrogen heterocycles.[1][2] It can be more active and less prone to causing ring-opening or other side reactions, although standard Pd/C is generally sufficient for this specific O-debenzylation. The solvent choice impacts reaction rate, with protic solvents like methanol or ethanol being standard as they facilitate proton transfer steps and effectively dissolve the substrate.[2][3]
The overall chemical transformation is depicted below:
Caption: General scheme for Pd/C-catalyzed debenzylation.
Experimental Protocol: Atmospheric Hydrogenation (Balloon Method)
This protocol is suitable for small to medium-scale reactions (10 mg to 5 g) where specialized high-pressure equipment is not required.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₁H₁₅NO | 177.24 | Substrate |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst, ~10% by weight of substrate |
| Methanol (MeOH), Anhydrous | CH₃OH | 32.04 | Reaction Solvent |
| Diatomaceous Earth (Celite®) | - | - | Filtration Aid |
| Hydrogen (H₂) Gas | H₂ | 2.02 | In a balloon |
| Nitrogen (N₂) or Argon (Ar) Gas | N₂ or Ar | - | Inert gas for purging |
Step-by-Step Procedure:
-
Vessel Preparation: Place a magnetic stir bar in a two-neck round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Catalyst Addition: Under a gentle flow of inert gas, carefully add the 10% Pd/C catalyst (e.g., 100 mg for 1 g of substrate) to the flask.[3] Safety Critical: Pd/C is pyrophoric and can ignite in the presence of flammable solvents and air. Always handle in an inert atmosphere.[4]
-
Solvent and Substrate Addition: Add anhydrous methanol via syringe to fully wet the catalyst. A typical concentration is 0.1 M (e.g., 56 mL for 1 g of substrate). Once the catalyst is slurried, add the this compound.
-
Atmosphere Exchange: Seal the flask. Evacuate the atmosphere carefully until the solvent begins to bubble, then backfill with inert gas. Repeat this purge cycle three times to ensure all oxygen is removed.[4]
-
Hydrogen Introduction: Perform one final evacuation and then backfill the flask with hydrogen from a balloon attached via one of the necks.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up - Catalyst Removal: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.[5] Prepare a small plug of Celite in a fritted funnel and wash it with methanol. Filter the reaction mixture through the Celite plug under an inert atmosphere. Safety Critical: Do not allow the catalyst on the Celite pad to dry out, as it can ignite upon exposure to air.[3]
-
Final Steps: Wash the Celite pad with additional methanol. Combine the filtrates and concentrate under reduced pressure to yield the crude (azetidin-2-yl)methanol. The product is often of high purity but can be further purified by chromatography if necessary.
Method 2: Catalytic Transfer Hydrogenation (CTH)
CTH is an operationally simpler and safer alternative that avoids the use of flammable hydrogen gas.[6] A hydrogen donor, such as ammonium formate, generates hydrogen in situ on the catalyst surface. This method is highly effective and often proceeds under mild conditions.[7][8]
Rationale and Workflow
In this system, ammonium formate decomposes on the palladium surface to provide the active hydrogen species for the hydrogenolysis reaction.[1] This method is particularly advantageous as it does not require any specialized pressure equipment and the reaction setup is straightforward.[6]
Caption: Workflow for Catalytic Transfer Hydrogenation.
Experimental Protocol: CTH with Ammonium Formate
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Notes |
| This compound | C₁₁H₁₅NO | 177.24 | Substrate |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | Catalyst, ~10-20% by weight of substrate |
| Ammonium Formate | HCO₂NH₄ | 63.06 | Hydrogen Donor, 4-5 equivalents |
| Methanol (MeOH) or Ethanol (EtOH) | CH₃OH / C₂H₅OH | - | Reaction Solvent |
| Diatomaceous Earth (Celite®) | - | - | Filtration Aid |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask containing this compound (e.g., 1.0 g, 5.64 mmol), add methanol (e.g., 50 mL).
-
Catalyst Addition: To the stirring solution, carefully add 10% Pd/C (e.g., 200 mg, 20% w/w).
-
Hydrogen Donor Addition: Add ammonium formate (e.g., 1.78 g, 28.2 mmol, 5 equivalents) in one portion. The addition may cause some effervescence and the reaction is often slightly exothermic.[6]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) to increase the reaction rate. Monitor the reaction by TLC. The reaction is typically complete in 1-4 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite, ensuring the catalyst does not dry out on the filter.[5]
-
Purification: Wash the Celite pad thoroughly with methanol. Combine the filtrates and remove the solvent under reduced pressure. The resulting residue can be partitioned between dichloromethane and a saturated aqueous sodium bicarbonate solution to remove any remaining formate salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford the final product.
Data Summary and Method Comparison
| Parameter | Catalytic Hydrogenation (H₂ Balloon) | Catalytic Transfer Hydrogenation (CTH) |
| Hydrogen Source | H₂ Gas (Flammable, requires careful handling) | Ammonium Formate (Solid, stable, safer) |
| Equipment | Two-neck flask, vacuum line, gas balloons | Standard laboratory glassware |
| Typical Conditions | Room Temperature, 1 atm H₂, 4-12 h | Room Temperature to 50 °C, 1-4 h |
| Catalyst Loading | ~10% w/w | ~10-20% w/w |
| Key Advantages | High atom economy, no donor byproducts | Operational simplicity, enhanced safety, rapid reaction |
| Potential Issues | Handling of pyrophoric catalyst and H₂ gas | Removal of formate byproducts during work-up |
Alternative Debenzylation Strategies
While hydrogenolysis is the method of choice, certain substrates with functionalities intolerant to reduction (e.g., alkenes, alkynes) may require alternative approaches.
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids like boron tribromide (BBr₃) can cleave benzyl ethers, but their high reactivity and lack of selectivity can be problematic with sensitive substrates like azetidines.
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for oxidative debenzylation.[9][10] This is more common for para-methoxybenzyl (PMB) ethers but can be applied to benzyl ethers under more forcing or photolytic conditions.[9]
-
Dissolving Metal Reduction: The Birch reduction (sodium in liquid ammonia) is a powerful method for cleaving benzyl ethers but is extremely harsh and generally not compatible with many functional groups.[11]
For the specific case of this compound, both catalytic hydrogenation and catalytic transfer hydrogenation represent the most reliable, high-yielding, and scalable methods for deprotection.
References
- Vertex AI Search. (n.d.).
-
Sciencemadness Discussion Board. (2020). Using Palladium on carbon. Retrieved January 19, 2026, from [Link]
- Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.
- ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved January 19, 2026.
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. Retrieved January 19, 2026, from [Link]
- The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved January 19, 2026.
- University of Tokyo. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved January 19, 2026.
- SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Qualitas.
-
Reddit. (2016). [Article] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Retrieved January 19, 2026, from [Link]
- Bieg, T., & Szeja, W. (1985).
- Liu, W., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. Crystal Growth & Design, 22(7), 4415-4422.
-
YouTube. (2019). Preparing 5% Palladium on Carbon Catalyst. Retrieved January 19, 2026, from [Link]
- ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved January 19, 2026.
- Taylor, M. S., & Jacobsen, E. N. (2006). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of the American Chemical Society, 128(49), 15762-15774.
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853-857.
- ResearchGate. (n.d.). ChemInform Abstract: An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. Retrieved January 19, 2026.
- ACS Publications. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
- Ram, S., & Spicer, L. D. (1987). Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate.
- BenchChem. (n.d.). Removal of benzyl protecting groups without affecting other functionalities. Retrieved January 19, 2026.
- Li, H., et al. (2011).
- Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0)
- ResearchGate. (n.d.). Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level. Retrieved January 19, 2026.
- ResearchGate. (n.d.). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved January 19, 2026.
- ResearchGate. (n.d.). Pd/C-Catalyzed N-Debenzylation of Benzylamines. Retrieved January 19, 2026.
- Gomez, G., et al. (2015). Design and synthesis of two azetidin-haloperidol derivatives using some strategies. Journal of Chemical and Pharmaceutical Research, 7(5), 1045-1051.
-
Rhodium.ws. (n.d.). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of Bioactive Compounds
Introduction: The Art and Science of Crafting Bioactive Molecules
The synthesis of biologically active compounds is the cornerstone of drug discovery and development.[1] It is a field where the elegance of chemical design meets the intricate demands of biological systems. Modern synthetic chemistry has progressed far beyond traditional methodologies, embracing strategies that prioritize efficiency, selectivity, and sustainability.[2][3] These advancements are pivotal in generating novel therapeutic agents to combat a spectrum of diseases, from cancer to infectious and inflammatory conditions.[1]
At the heart of modern synthetic endeavors are powerful catalytic systems. Enzymes, transition metals, light (photocatalysis), and small organic molecules (organocatalysis) have revolutionized the construction of complex molecular architectures.[4][5] These catalysts enable highly selective transformations, leading to improved yields and often allowing reactions to proceed under milder, more environmentally friendly conditions.[6] This guide provides an in-depth exploration of key synthetic strategies, complete with detailed protocols and the scientific rationale behind them, to empower researchers in their quest for new bioactive compounds.
Strategic Approaches to Bioactive Compound Synthesis
The path to a novel bioactive compound is paved with strategic decisions. The choice of synthetic methodology is dictated by the target molecule's complexity, desired stereochemistry, and the need for structural diversity. Here, we delve into three influential strategies that are shaping modern drug discovery.
Asymmetric Synthesis: The Pursuit of Chirality
Chirality is a fundamental property of most bioactive natural products and pharmaceuticals.[7] The specific three-dimensional arrangement of atoms in a molecule is often critical for its biological activity. Asymmetric synthesis focuses on the selective creation of a single enantiomer, the desired mirror image of a chiral molecule.[8][9] This is crucial as the "wrong" enantiomer can be inactive or even cause detrimental side effects. Organocatalysis, in particular, has emerged as a powerful tool for constructing highly enantioenriched molecules.[7]
Key Asymmetric Reactions:
-
Friedel-Crafts Alkylation: A versatile method for forming carbon-carbon bonds, particularly for generating stereogenic centers.[7][8]
-
Michael Addition: A powerful tool for the formation of C-C, C-N, and C-O bonds in an asymmetric fashion.[7]
-
Diels-Alder Reaction: An efficient method for constructing complex cyclic systems with multiple stereocenters.[7]
Protocol: Organocatalytic Asymmetric Michael Addition
This protocol describes a general procedure for the enantioselective Michael addition of a ketone to a nitro-olefin, a common transformation in the synthesis of chiral building blocks.
Materials:
-
Proline-derived organocatalyst (e.g., (S)-diphenylprolinol silyl ether)
-
Aldehyde or ketone donor
-
Nitro-olefin acceptor
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the organocatalyst (10 mol%) in the anhydrous solvent.
-
Reaction Initiation: Add the ketone (1.0 equivalent) to the catalyst solution and stir for 10 minutes at room temperature.
-
Substrate Addition: Add the nitro-olefin (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC). Confirm the structure using NMR and Mass Spectrometry.[10][11]
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Optimize reaction temperature and time.[12][13]
-
Low Enantioselectivity: Screen different organocatalysts and solvents. The choice of the catalyst is critical for achieving high stereocontrol.
-
Incomplete Reaction: Increase catalyst loading or reaction time. Ensure the starting materials are pure.
Biocatalysis: Nature's Synthetic Machinery
Biocatalysis harnesses the power of enzymes and whole microorganisms to perform chemical transformations with exceptional selectivity and under mild, environmentally benign conditions.[6][14] This "green chemistry" approach is increasingly adopted in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs).[14][15] Enzymes offer unparalleled regio-, stereo-, and enantioselectivity, often simplifying complex multi-step syntheses.[14][16]
Key Enzyme Classes in Synthesis:
-
Reductases and Oxidases: Used for the stereoselective reduction of carbonyls and oxidation reactions, respectively.[6][16]
-
Hydrolases (e.g., Lipases, Proteases): Widely used for the resolution of racemic mixtures.[6][16]
-
Transaminases: Essential for the asymmetric synthesis of chiral amines, a key functional group in many pharmaceuticals.[6][16]
-
Lyases and Isomerases: Catalyze bond formation/cleavage and isomerization reactions, respectively.[6][16]
Protocol: Enantioselective Reduction of a Ketone using a Ketoreductase (KRED)
This protocol outlines a typical procedure for the biocatalytic reduction of a prochiral ketone to a chiral alcohol.
Materials:
-
Ketoreductase (KRED) enzyme (commercially available or expressed)
-
Ketone substrate
-
Cofactor (NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if substrate solubility is low)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of the buffer.
-
Cofactor System: Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).
-
Cofactor Addition: Add the NAD(P)H cofactor.
-
Enzyme Addition: Add the KRED enzyme.
-
Substrate Addition: Dissolve the ketone substrate in a minimal amount of co-solvent (if necessary) and add it to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the pH, adjusting as necessary.
-
Reaction Monitoring: Monitor the conversion of the ketone to the alcohol using HPLC or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Dry the organic extract, concentrate, and purify the chiral alcohol by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Comparison of Biocatalytic Methods
| Enzyme Class | Typical Reaction | Key Advantage | Example Application |
| Ketoreductase (KRED) | Ketone to Chiral Alcohol | High enantioselectivity | Synthesis of atorvastatin intermediate[14] |
| Transaminase (TA) | Ketone to Chiral Amine | Direct access to chiral amines | Synthesis of sitagliptin[14] |
| Lipase | Kinetic resolution of racemic esters | Broad substrate scope | Resolution of (RS)-indanol[16] |
Combinatorial Chemistry: Accelerating Discovery
Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse libraries of compounds.[17] This approach is central to high-throughput screening (HTS) efforts in the pharmaceutical industry to identify "hit" compounds with desired biological activity.[18] The core principle is to systematically combine a set of chemical building blocks in all possible combinations.[17]
Key Strategies in Combinatorial Synthesis:
-
Solid-Phase Synthesis: Compounds are synthesized on a solid support (e.g., polymer beads), which simplifies purification as excess reagents and byproducts can be washed away.[17]
-
Parallel Synthesis: Individual reactions are carried out in separate wells of a microtiter plate, allowing for the simultaneous synthesis of a large number of discrete compounds.[19][20]
-
Mix-and-Split Synthesis: A technique used to generate vast libraries of compounds on solid support.[18][21]
Workflow: Solid-Phase Synthesis of a Peptide Library
This workflow illustrates the general steps involved in creating a peptide library using solid-phase synthesis.
Caption: Solid-Phase Peptide Synthesis Workflow.
Purification and Characterization: Ensuring Purity and Identity
The synthesis of a bioactive compound is incomplete without rigorous purification and structural confirmation.[22][23] These steps are critical to ensure that the observed biological activity is attributable to the target molecule and not to impurities.
Purification Techniques
A combination of chromatographic techniques is often necessary to isolate pure compounds.[23][24]
-
Flash Column Chromatography: A rapid method for purifying moderate to large quantities of material.
-
High-Performance Liquid Chromatography (HPLC): Used for both analytical and preparative-scale purification, offering high resolution.[24] Preparative TLC is another option for smaller scales.[24]
-
Crystallization: An effective method for obtaining highly pure crystalline solids.[24]
Structural Characterization
A suite of spectroscopic techniques is employed to elucidate the structure of the synthesized compound.[22][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, including connectivity and stereochemistry.[10][26] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are routinely used.[26]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[22]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[22]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for compounds containing chromophores.[22]
Experimental Workflow: From Synthesis to Bioactivity Assessment
The journey from a synthetic concept to a validated bioactive compound follows a logical and iterative process.
Caption: Drug Discovery and Development Workflow.
Conclusion: The Future of Bioactive Compound Synthesis
The synthesis of bioactive compounds is a dynamic and continuously evolving field.[2] Innovations in catalysis, automation, and computational chemistry are constantly expanding the synthetic chemist's toolbox.[4][27] The integration of green chemistry principles and the exploration of biosynthetic pathways are paving the way for more sustainable and efficient drug development processes.[3][28] By leveraging the powerful strategies and protocols outlined in this guide, researchers are well-equipped to tackle the synthetic challenges of today and contribute to the discovery of the medicines of tomorrow.
References
- Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (2018). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. PubMed.
- Drug Discovery News. (n.d.). Explained: How is synthetic chemistry driving drug discovery today?
- Asamenew, G., Kim, H. W., Lee, M. K., Lee, S. H., Kim, Y. J., Cha, K. H., & Park, C. S. (2022). A Methodological Review of Extraction, Purification, and Identification Techniques for Natural Bioactive Compounds. Organic Process Research & Development.
- Newport International Journal. (n.d.). Asymmetric Synthesis of Physiological Active Principles of Natural Products.
- Sun, H., Zhang, H., Ang, E. L., & Zhao, H. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Zhao Group @ UIUC - University of Illinois.
- Nag, A. (Ed.). (n.d.). Asymmetric Synthesis of Drugs and Natural Products (1st ed.). Routledge.
- Reddy, L. H., & Reddy, C. R. (2019). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Molecules.
- Truppo, M. D. (2023). Emerging Technologies for Biocatalysis in the Pharmaceutical Industry. ACS Publications.
- Schmideder, S., & Sieber, V. (2020). Recent Advances in Biocatalysis for Drug Synthesis. Molecules.
- Koskinen, A. M. P. (n.d.). Asymmetric Synthesis of Natural Products. Wiley.
- Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African journal of traditional, complementary, and alternative medicines.
- Luo, H., He, L., Ma, Y., Yu, H., & Chen, S. (2022). Strategies on biosynthesis and production of bioactive compounds in medicinal plants. Industrial Crops and Products.
- El Hachlafi, N., Naceiri Mrabti, H., & Elbouzidi, A. (2024). Extraction, Purification and Application of Bioactive Compounds. ResearchGate.
- France, D. J. (2023). New Synthetic Methodology for Drug-like Molecules. Molecules.
- García-Lomillo, J., González-García, E., & González-SanJosé, M. L. (2017). Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. Antioxidants.
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
Wikipedia contributors. (n.d.). Combinatorial chemistry. Wikipedia. Available at: [Link]
- Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
- Hilaris Publisher. (2024). Innovation in Synthetic Methods for Drug Discovery and Development.
- Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.
- Lam, K. S., & Liu, R. (2017). Combinatorial Chemistry in Drug Discovery. Methods in molecular biology.
- American Chemical Society. (n.d.). Tapping chemistry: Concocting combinatorials.
- Jyoti, A., Kushwaha, S., Baranwal, J., & Singh, S. (2022). A Review on Green Synthesis of Biologically Active Compounds. Current Green Chemistry.
- Lebl, M. (2003). Combinatorial compound libraries for drug discovery: an ongoing challenge. Nature reviews. Drug discovery.
- Shindo Laboratory. (n.d.). Synthesis of Bioactive compounds.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
-
Reddit. (2023). Common sources of mistake in organic synthesis. Available at: [Link]
-
MDPI. (n.d.). Special Issue: "Rational Design and Synthesis of Bioactive Molecules". Available at: [Link]
- BenchChem. (n.d.). .
-
MDPI. (n.d.). Synthesis, Quantification and NMR Characterization of Bioactive Compounds. Available at: [Link]
- ACS Publications. (2025). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. ACS Omega.
- Walsh Medical Media. (n.d.). Application of NMR spectroscopy for structure elucidation of bioa.
-
MDPI. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Available at: [Link]
- Organic Chemistry: How to... (2022). Approach to Synthesis Problems.
-
YouTube. (2025). Why Does THIS Organic Synthesis Problem Stump Even Advanced Students? Available at: [Link]
- Organic Chemistry Synthesis Problems. (n.d.).
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- 7. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: The Strategic Use of 2-((Benzyloxy)methyl)azetidine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as valuable structural motifs in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[1] The incorporation of substituted azetidines, such as 2-((benzyloxy)methyl)azetidine, into peptide chains or small molecule libraries provides a powerful tool for exploring novel chemical space and developing next-generation therapeutics.
Solid-phase synthesis (SPS) is the cornerstone of modern peptide and small molecule library development, enabling the rapid and efficient construction of complex molecules on an insoluble resin support.[2][3] This guide provides a detailed overview and practical protocols for the strategic incorporation of this compound into synthetic workflows using solid-phase methodologies.
The Role of this compound in Solid-Phase Synthesis
This compound is a versatile building block for solid-phase synthesis. The secondary amine of the azetidine ring serves as a nucleophile for coupling reactions, while the benzyloxymethyl substituent offers several strategic advantages:
-
Steric Influence: The bulky benzyloxymethyl group can influence the conformation of the resulting molecule, potentially inducing specific turns or secondary structures in peptides.[4]
-
Protecting Group Strategy: The benzyl ether can act as a stable protecting group for a hydroxyl functionality, which can be unmasked in a later synthetic step for further diversification.
-
Improved Solubility: The lipophilic nature of the benzyl group can enhance the solubility of the building block in organic solvents commonly used in solid-phase synthesis.
Core Principles of Solid-Phase Synthesis with this compound
The successful incorporation of this compound onto a solid support follows the fundamental principles of solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of building blocks to a growing chain that is covalently attached to an insoluble resin.[3][5]
Workflow Overview
Figure 1: General workflow for solid-phase synthesis.
Experimental Protocols
Protocol 1: Loading of the First Amino Acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the initial attachment of the C-terminal amino acid to the resin, a crucial first step before the incorporation of this compound.
Materials:
-
2-Chlorotrityl chloride resin
-
Fmoc-protected amino acid
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dimethylformamide (DMF)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Place the desired amount of 2-chlorotrityl chloride resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes.[6]
-
Drain the DCM.
-
Dissolve 3 equivalents of the Fmoc-protected amino acid in DCM.
-
Add 7.5 equivalents of DIPEA to the amino acid solution.
-
Add the solution to the resin and shake for 1 hour at room temperature.
-
Wash the resin with DMF (3 times).
-
To cap any unreacted chloride groups, add a solution of DCM/MeOH/DIPEA (80:15:5) and shake for 15 minutes.[6]
-
Wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Incorporation of this compound
This protocol details the coupling of this compound to the resin-bound amino acid.
Materials:
-
Resin-bound amino acid from Protocol 1
-
20% Piperidine in DMF
-
DMF
-
DCM
-
This compound
-
Carboxylic acid to be coupled
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
Procedure:
-
Fmoc Deprotection:
-
Swell the resin in DMF for 20 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.[7]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of this compound:
-
In a separate vial, dissolve 3 equivalents of the carboxylic acid to be coupled in DMF.
-
Add 3 equivalents of Oxyma and 3 equivalents of DIC.
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated carboxylic acid solution to the deprotected resin-bound amino acid.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test.[2] A negative test (no color change) indicates complete coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Protocol 3: Cleavage from the Resin and Deprotection
This protocol describes the final step of cleaving the synthesized molecule from the solid support and removing the side-chain protecting groups. The benzyloxy group is stable to standard TFA cleavage conditions used in Fmoc-based synthesis, allowing for selective deprotection if desired. For cleavage of the benzyl ether, stronger acidic conditions or hydrogenolysis are required.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Standard Cleavage (Benzyloxy Group Remains):
-
Wash the resin with DCM (3 times) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to collect the precipitate and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
Cleavage of the Benzyloxy Group:
The benzyloxy group is generally stable to TFA.[8] To cleave this group, one of the following methods can be employed after the initial cleavage from the resin:
-
Catalytic Hydrogenolysis: Dissolve the crude product in a suitable solvent (e.g., methanol, ethanol, or acetic acid) and treat with a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[9]
-
Strong Acid Cleavage: Treatment with strong acids like HBr in acetic acid or trifluoromethanesulfonic acid (TFMSA) can cleave the benzyl ether, but these conditions are harsh and may affect other parts of the molecule.
Data and Expected Outcomes
The efficiency of each coupling step should be monitored to ensure high-quality synthesis.
| Parameter | Expected Result | Monitoring Method |
| Resin Loading | 0.3 - 0.8 mmol/g | UV quantification of Fmoc release |
| Coupling Efficiency | >99% | Ninhydrin Test |
| Final Purity | Dependent on sequence | HPLC, Mass Spectrometry |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Coupling | Steric hindrance of the azetidine building block | Extend coupling time, use a more potent activating agent (e.g., HATU), or perform a double coupling. |
| Low Yield after Cleavage | Incomplete cleavage from the resin | Extend cleavage time or use a stronger cleavage cocktail. |
| Side Product Formation | Racemization during activation | Use an appropriate activating agent and base combination (e.g., DIC/Oxyma). |
Visualization of the Coupling Reaction
Figure 2: Coupling of an activated carboxylic acid.
Conclusion
This compound is a valuable and versatile building block for solid-phase synthesis. Its successful incorporation relies on standard, well-established protocols with careful consideration of coupling conditions and the final cleavage strategy. The protocols and guidelines presented here provide a solid foundation for researchers to explore the use of this and similar azetidine-containing scaffolds in the development of novel peptides and small molecule libraries.
References
- Vertex Pharmaceuticals. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- ACS Publications. (n.d.). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?
- PubMed. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline.
- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- ResearchGate. (2018). Can anyone suggest debenzylation on solid phase peptide synthesis?
- Semantic Scholar. (1982). Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group.
- PubMed. (2007). Assessment of 4-nitrogenated Benzyloxymethyl Groups for 2'-hydroxyl Protection in Solid-Phase RNA Synthesis.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- SciSpace. (1990). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline.
- National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- PubMed Central. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
- ResearchGate. (2023). Cross‐Coupling Reactions between Arenediazonium o‐Benzenedisulfonimides and Organolithium Reagents in a Deep Eutectic Solvent.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((benzyloxy)methyl)azetidine
Welcome to the technical support center for the synthesis of 2-((benzyloxy)methyl)azetidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable azetidine building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yields.
The synthesis of this compound, while conceptually straightforward, presents several challenges inherent to the chemistry of strained four-membered rings. The primary obstacle to achieving high yields is the propensity of the azetidine ring to undergo nucleophilic ring-opening reactions.[1][2] This guide will address these challenges head-on, providing practical solutions based on established chemical principles and field-proven experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, their probable causes, and recommended solutions.
Problem 1: Low or No Yield of the Desired Azetidine Product
Symptoms:
-
TLC or LC-MS analysis shows the absence or very low intensity of the product spot/peak.
-
Complex mixture of products observed, with no major component corresponding to the expected molecular weight.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Incomplete Cyclization | 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. 2. Use a stronger base: If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS).[1] 3. Optimize solvent: Aprotic polar solvents like DMF or THF are generally preferred for intramolecular cyclization. | The formation of the four-membered azetidine ring is often kinetically slow. Providing more energy (heat) or extending the reaction time can favor the desired intramolecular cyclization over intermolecular side reactions. Stronger bases are more effective at deprotonating the amine, increasing its nucleophilicity for the ring-closing step. |
| Ring-Opening of the Product | 1. Maintain anhydrous conditions: Ensure all glassware is oven-dried and reagents are anhydrous. 2. Use a non-nucleophilic base: Avoid bases that can also act as nucleophiles (e.g., NaOH, KOH). 3. Control reaction temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize decomposition. | The strained azetidine ring is susceptible to cleavage by nucleophiles, including water and some basic reagents. Maintaining a non-nucleophilic and anhydrous environment is critical to preserving the integrity of the product. |
| Ineffective Leaving Group | 1. Convert the hydroxyl group to a better leaving group: Mesylates (Ms), tosylates (Ts), or halides (Cl, Br, I) are excellent leaving groups for intramolecular nucleophilic substitution. Tosylates are commonly used and can be prepared from the corresponding alcohol using tosyl chloride in the presence of a base like pyridine or triethylamine. | The rate of the S(_N)2 cyclization is highly dependent on the ability of the leaving group to depart. Hydroxyl groups are poor leaving groups and require conversion to a more reactive species to facilitate efficient ring closure. |
| Inappropriate N-Protecting Group | 1. Select a suitable N-protecting group: For the intramolecular cyclization, a bulky, acid-labile protecting group like trityl (Tr) can be advantageous.[1] For other synthetic strategies, Boc or Cbz groups may be more appropriate. | The choice of the nitrogen protecting group can influence the reactivity of the amine and the stability of the azetidine ring. A bulky group can pre-organize the molecule for cyclization. The protecting group's stability to the reaction and deprotection conditions is also a critical consideration. |
Problem 2: Formation of a Dimer or Polymer
Symptoms:
-
Mass spectrometry data indicates the presence of species with double or multiple molecular weights of the expected product.
-
The isolated product has a significantly higher boiling point or different solubility than expected.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Intermolecular Reaction Dominates | 1. Use high dilution conditions: Perform the cyclization reaction at a low concentration (e.g., 0.01-0.05 M). This can be achieved by slowly adding the substrate to a larger volume of solvent containing the base. | At high concentrations, the probability of intermolecular reactions (dimerization, polymerization) increases. High dilution conditions favor intramolecular reactions by minimizing the chances of two substrate molecules encountering each other. |
| Highly Reactive Starting Material | 1. Control the rate of addition of the substrate: A syringe pump can be used for the slow addition of the starting material to the reaction mixture. | Slow addition maintains a low instantaneous concentration of the reactive intermediate, further promoting intramolecular cyclization over intermolecular side reactions. |
Problem 3: Difficulty in Removing the N-Protecting Group
Symptoms:
-
The deprotection reaction does not go to completion, even after extended reaction times.
-
Significant decomposition or ring-opening of the azetidine is observed during deprotection.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution | Scientific Rationale |
| Harsh Deprotection Conditions | 1. For acid-labile groups (e.g., Trityl, Boc): Use milder acidic conditions. For Trityl, a short treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C is often effective. For Boc, TFA in DCM or HCl in an organic solvent can be used, but the reaction should be carefully monitored.[1] 2. For hydrogenolysis-labile groups (e.g., Benzyl, Cbz): Ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is appropriate. The reaction should be monitored closely to avoid over-reduction. | The azetidine ring is sensitive to strong acids, which can catalyze ring-opening.[2] Milder deprotection conditions are crucial to preserve the four-membered ring. The choice of deprotection method must be compatible with the stability of the azetidine core. |
| Steric Hindrance | 1. Increase the temperature of the deprotection reaction slightly: This can help overcome the activation energy barrier for sterically hindered substrates. However, this should be done with caution to avoid product decomposition. | Steric bulk around the protecting group can slow down the rate of deprotection. A modest increase in temperature can sometimes be sufficient to achieve complete removal without causing significant degradation. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route to this compound?
A common and effective route starts from 3-amino-1,2-propanediol. The synthesis involves a sequence of protection, activation, and cyclization steps. A general outline is as follows:
-
N-protection: The amino group is protected, for example, with a trityl group.
-
Selective O-benzylation: The primary hydroxyl group is selectively benzylated.
-
Activation of the remaining hydroxyl group: The secondary hydroxyl group is converted into a good leaving group (e.g., a tosylate).
-
Intramolecular cyclization: The N-protected amino-tosylate is treated with a strong, non-nucleophilic base to induce ring closure.
-
N-deprotection: The protecting group is removed to yield the final product.
Q2: Which N-protecting group is best for this synthesis?
The choice of N-protecting group is critical and depends on the overall synthetic strategy.
-
Trityl (Tr): This bulky group is excellent for the intramolecular cyclization route as it can help pre-organize the molecule for ring closure and is readily removed under mild acidic conditions.[1]
-
Boc (tert-butyloxycarbonyl): Also acid-labile, the Boc group is widely used in amine synthesis. However, its removal can sometimes be challenging without causing some ring-opening.
-
Benzyl (Bn) or Carboxybenzyl (Cbz): These groups are typically removed by hydrogenolysis. This method is mild and often high-yielding, provided no other functional groups in the molecule are sensitive to reduction.
Q3: How can I purify the final this compound product?
The final product is a relatively polar amine. Purification is typically achieved by:
-
Extraction: After the reaction work-up, an acid-base extraction can be used to separate the basic azetidine product from non-basic impurities.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for obtaining highly pure material. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent the product from streaking on the silica gel.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective final purification step.
Q4: What are the key analytical techniques to confirm the structure of this compound?
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure elucidation. The ¹H NMR spectrum will show characteristic signals for the azetidine ring protons, the benzylic methylene protons, and the aromatic protons. The ¹³C NMR will confirm the number of unique carbon atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the N-H bond (if deprotected) and the C-O-C ether linkage.
Experimental Protocols
Protocol 1: Synthesis of N-Trityl-2-((benzyloxy)methyl)azetidine
This protocol is adapted from established procedures for the synthesis of substituted azetidines and provides a reliable method for obtaining the N-protected intermediate.
Step 1: N-Tritylation of 3-Amino-1,2-propanediol
-
To a solution of 3-amino-1,2-propanediol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of trityl chloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-trityl-3-amino-1,2-propanediol.
Step 2: Selective O-Benzylation
-
To a solution of N-trityl-3-amino-1,2-propanediol (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).
-
Stir the mixture for 30 minutes at 0 °C, then slowly add benzyl bromide (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench with methanol, followed by water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield 1-(benzyloxy)-3-(tritylamino)propan-2-ol.
Step 3: Tosylation of the Secondary Alcohol
-
To a solution of 1-(benzyloxy)-3-(tritylamino)propan-2-ol (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.5 eq).
-
Stir the reaction at 0 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude tosylate, which is often used in the next step without further purification.
Step 4: Intramolecular Cyclization
-
To a solution of the crude tosylate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil).
-
Warm the reaction to room temperature and then heat to reflux for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography to yield N-trityl-2-((benzyloxy)methyl)azetidine.
Protocol 2: Deprotection of N-Trityl-2-((benzyloxy)methyl)azetidine
-
Dissolve N-trityl-2-((benzyloxy)methyl)azetidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (2-3 eq).
-
Stir the reaction at 0 °C and monitor by TLC (typically complete within 30-60 minutes).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound. Further purification can be performed as described in the FAQ section.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Smith, J. et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry, 2012. [Link]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-((benzyloxy)methyl)azetidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 2-((benzyloxy)methyl)azetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating this valuable azetidine building block. As a small, polar, and basic molecule, this compound presents specific purification hurdles that require a nuanced approach beyond standard protocols. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of severe tailing or streaking when purifying this compound on a standard silica gel column?
This is the most frequent issue encountered and stems from a fundamental chemical interaction. The core of the problem lies in the acidic nature of standard silica gel and the basicity of the azetidine nitrogen.
-
Mechanism of Interaction : The surface of silica gel is populated with silanol groups (Si-OH), which are weakly acidic.[1][2] The lone pair of electrons on the secondary amine of the azetidine ring acts as a Lewis base. This leads to a strong acid-base interaction, causing the molecule to bind tightly and often irreversibly to the stationary phase.[2][3][4] This strong binding results in a slow, uneven elution process, which manifests as significant peak tailing or streaking on both TLC plates and column chromatograms.[1] In severe cases, this can lead to complete loss of the compound on the column.[3]
-
Visualizing the Problem :
Caption: Interaction between basic azetidine and acidic silanol sites.
Q2: How can I prevent peak tailing and improve recovery from my silica gel column?
To overcome the strong interaction with silica, you must mitigate the acidity of the stationary phase or its effect on your molecule. There are three primary strategies.
-
Mobile Phase Modification (The Standard Approach) : The most common and straightforward method is to add a basic modifier to your eluent.[1][4] This additive acts as a competitive base, saturating the acidic silanol sites on the silica gel and preventing your target compound from binding strongly.[1][3]
-
Triethylamine (TEA) : Typically, 0.1-2% (v/v) of TEA is added to the mobile phase (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).[3]
-
Ammonia : A 7N solution of ammonia in methanol can be used as a component of the polar modifier in your solvent system.[3] For example, a gradient of Dichloromethane to 9:1 Dichloromethane/ (7N NH₃ in MeOH) is often effective.
-
-
Use of an Alternative Stationary Phase (The Robust Approach) : If mobile phase modifiers are insufficient or undesirable (e.g., TEA can be difficult to remove under vacuum), changing your stationary phase is the best option.
-
Amine-Functionalized Silica : This is an excellent choice as the surface is modified with aminopropyl groups, creating a more basic environment that repels basic analytes and minimizes unwanted interactions.[2][3][4] This often allows for the use of simple, non-basic solvent systems like hexane/ethyl acetate.[4]
-
Basic Alumina : Alumina is inherently more basic than silica and is a classic choice for purifying basic compounds.[3]
-
Reversed-Phase (C18) Silica : For this polar compound, reversed-phase chromatography with an alkaline mobile phase (e.g., water/acetonitrile with ammonium hydroxide) can be a highly effective purification strategy.[3]
-
-
Silica Gel Deactivation (The "In-a-Pinch" Approach) : You can neutralize the acidic sites on standard silica gel before use. This is done by pre-treating the silica with a basic modifier.[5] A detailed protocol for this method is provided in the "Experimental Protocols" section.
Q3: My compound is eluting with impurities despite trying different solvent systems. How can I improve the separation (resolution)?
Achieving good resolution requires careful method development and adherence to chromatographic principles.
-
Optimize Your TLC : Before running a column, perfect your separation on a Thin-Layer Chromatography (TLC) plate. Aim for an Rf value of approximately 0.3-0.4 for your target compound in the chosen solvent system.[6] Ensure there is a clear separation (ΔRf of at least 0.2) between your product and the nearest impurities.[7]
-
Use Gradient Elution : A common mistake is using an isocratic (single solvent ratio) system that is too polar, causing co-elution of impurities. A gradient elution, starting with a low polarity and gradually increasing it, will provide a much better separation.[8][9]
-
Check Column Loading : Overloading the column is a primary cause of poor separation.[7] A good rule of thumb is to use a silica-to-crude-compound ratio of 30:1 to 100:1 by weight, depending on the difficulty of the separation.[7]
-
Sample Loading Technique : Always dissolve your crude sample in a minimal amount of solvent (ideally the initial, low-polarity eluent) to load it onto the column as a concentrated band. If the sample is not very soluble, dry loading (adsorbing the compound onto a small amount of silica before loading) is highly recommended.
Q4: The yield from my purification is very low, and I suspect the compound is decomposing on the column. How can I confirm this and prevent it?
Azetidines can be susceptible to ring-opening or other degradation pathways, especially under acidic conditions.[10]
-
Stability Test on TLC : Spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes at room temperature, then elute it. If you observe new spots or a significant streak originating from the baseline that wasn't present in the initial co-spot, your compound is likely unstable on silica.[7]
-
Prevention Strategies :
-
Avoid Silica Gel : If instability is confirmed, avoid standard silica. Use a more inert stationary phase like basic alumina or amine-functionalized silica.[3][4]
-
Work Quickly : Do not let the compound sit on the column for extended periods. Prepare everything in advance and run the chromatography session efficiently.
-
Use Modifiers : The addition of TEA or ammonia not only improves peak shape but also neutralizes the acidic environment, which can help protect the compound from degradation.[1]
-
Troubleshooting Guide: At-a-Glance
| Problem Observed | Probable Cause(s) | Recommended Solution(s) |
| Severe Tailing / Streaking | Strong interaction between the basic azetidine and acidic silanol groups on silica.[2][3] | 1. Add 0.5-2% Triethylamine (TEA) or Ammonia to the mobile phase.[3][4] 2. Switch to an amine-functionalized silica or basic alumina column.[3][4] 3. Use reversed-phase (C18) chromatography. |
| No Elution / Low Recovery | 1. Eluent is not polar enough. 2. Irreversible adsorption to acidic silica.[3] | 1. Gradually increase the eluent polarity (e.g., add MeOH to a DCM/EtOAc system).[7] 2. If still no elution, address the strong adsorption using the solutions for "Tailing". |
| Poor Separation / Co-elution | 1. Sub-optimal solvent system. 2. Column overloading.[7] 3. Improper sample loading. | 1. Optimize separation on TLC to achieve Rf ≈ 0.3-0.4 for the product. 2. Use a shallow gradient elution.[8] 3. Reduce the amount of crude material loaded; use a 30:1 to 100:1 silica-to-crude ratio.[7] 4. Use the dry loading technique. |
| Product Degradation | Compound is unstable on the acidic silica surface.[7][10] | 1. Confirm instability on a TLC plate. 2. Switch to a non-acidic stationary phase (amine-silica, alumina).[3][4] 3. Run the column quickly to minimize contact time. |
Experimental Protocols
Protocol 1: Standard Flash Chromatography with Triethylamine (TEA) Modifier
-
TLC Method Development : Develop a solvent system using Hexane/Ethyl Acetate or Dichloromethane/Methanol. Add 1% TEA to the TLC developing chamber. Adjust the solvent ratio until the desired product has an Rf of ~0.3-0.4 and is well-separated from impurities.
-
Column Packing : Prepare a slurry of silica gel in your initial, low-polarity eluent (containing 1% TEA). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.
-
Sample Loading : Dissolve your crude this compound in a minimal amount of dichloromethane or the initial eluent. Load the solution carefully onto the top of the silica bed.
-
Elution : Begin eluting with the low-polarity mobile phase (containing 1% TEA). Gradually increase the polarity according to your TLC development. Collect fractions and monitor by TLC.
-
Work-up : Combine the pure fractions. Be aware that TEA (b.p. 90 °C) may require co-evaporation with a solvent like toluene for complete removal under high vacuum.
Protocol 2: Method Development and Purification Workflow
This workflow guides the user from initial analysis to a purified compound.
Caption: Troubleshooting workflow for purifying basic amines.
References
- BenchChem. (2025).
- Biotage. (2023, January 19). Is there an easy way to purify organic amines? Biotage Blog.
- BenchChem. (2025, December). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. BenchChem Technical Support.
- Various Authors. (2011, August 29).
- Chemistry For Everyone. (2025, March 18). Why Do Amines Adhere To Silica Gel Columns? YouTube.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- BenchChem. (2025). Technical Support Center: Purification of 2-(4-Ethylphenyl)azetidine. BenchChem Technical Support.
- O'Neil et al. (n.d.). Synthesis of trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. MDPI.
- Google Patents. (n.d.). Synthesis of azetidine derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Substituted Azetidines
Welcome to the technical support center for the synthesis of 2-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Azetidines are valuable scaffolds in medicinal chemistry, but their synthesis can be challenging due to the inherent strain of the four-membered ring. This resource aims to help you navigate common pitfalls and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 2-substituted azetidines in a question-and-answer format.
Problem 1: Low or no yield of the desired azetidine, with the starting material consumed.
Question: I'm attempting an intramolecular cyclization to form a 2-substituted azetidine, but I'm getting a complex mixture of products and very little of my target compound. What are the likely side reactions?
Answer: The synthesis of azetidines is often a tightrope walk between the desired ring formation and competing side reactions. The primary culprits for low yields in intramolecular cyclizations are the formation of the more thermodynamically stable five-membered pyrrolidine ring and various ring-opening reactions of the azetidine product once it's formed.[1][2]
Possible Causes and Solutions:
-
Competition with Pyrrolidine Formation: The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the formation of the four-membered azetidine ring.[1] This is especially prevalent when synthesizing azetidines from γ-amino alcohols or γ-haloamines.
-
Troubleshooting Protocol:
-
Choice of Leaving Group: Employ a highly reactive leaving group on the γ-carbon, such as a tosylate or mesylate, to favor the faster 4-exo-tet cyclization for azetidine formation over the 5-endo-tet for pyrrolidine.
-
Base Selection: Use a strong, non-nucleophilic base to facilitate the cyclization. The choice of base can significantly influence the reaction pathway.
-
Solvent and Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled formation of the azetidine. The solvent can also play a crucial role; experimenting with different solvents may be necessary.
-
-
-
Ring-Opening of the Azetidine Product: Due to significant ring strain, azetidines are susceptible to ring-opening under various conditions.[3][4][5]
-
Acid-Mediated Decomposition: If your reaction conditions are acidic, or if acidic byproducts are generated, the azetidine nitrogen can be protonated, making the ring susceptible to nucleophilic attack and subsequent opening.[3][5] The rate of decomposition is highly pH-dependent, with faster degradation at lower pH.[3]
-
Nucleophilic Ring-Opening: The presence of strong nucleophiles in your reaction mixture can lead to the opening of the azetidine ring. The regioselectivity of the attack depends on the substituents on the ring.[6]
-
Intramolecular Ring-Opening: Pendent functional groups on the azetidine molecule, such as amides, can act as internal nucleophiles, leading to intramolecular ring-opening and rearrangement.[3][4][5]
-
Troubleshooting Protocol:
-
Control pH: Ensure your reaction and work-up conditions are not overly acidic. If acidic conditions are necessary, consider using a milder acid or a buffered system.
-
Protecting Groups: The choice of the N-protecting group is critical. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen, but some protecting groups can also participate in side reactions.
-
Purification: During purification (e.g., silica gel chromatography), the acidic nature of the silica can sometimes cause decomposition. Consider using deactivated silica gel or alternative purification methods like distillation or crystallization if your compound is sensitive.
-
-
Problem 2: Formation of an unexpected isomer in a photochemical reaction.
Question: I'm using an aza Paternò-Büchi reaction to synthesize a 2-substituted azetidine, but I'm observing a significant amount of an undesired isomer. What's causing this and how can I improve the selectivity?
Answer: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for azetidine synthesis.[7][8][9] However, it can be plagued by side reactions that affect the yield and stereoselectivity.
Possible Causes and Solutions:
-
E/Z Isomerization of the Imine: A common competing pathway is the E/Z isomerization of the imine upon photochemical excitation, which can lead to the formation of different diastereomers of the azetidine product.[8]
-
Photochemical Ene Reaction: With certain alkenes, a photochemical ene reaction can compete with the desired [2+2] cycloaddition, leading to linear byproducts instead of the cyclic azetidine.[8]
-
Troubleshooting Protocol:
-
Use of Cyclic Imines: To prevent E/Z isomerization, consider using a cyclic imine if your synthetic design allows. This locks the geometry of the imine and can lead to higher stereoselectivity.[8]
-
Choice of Photosensitizer: For reactions proceeding through a triplet state, the choice of photosensitizer can influence the reaction pathway and selectivity.[7]
-
Visible Light Photocatalysis: Recent advances have shown that visible light-enabled aza Paternò-Büchi reactions can overcome some of the limitations of traditional UV-mediated approaches, offering milder conditions and improved selectivity.[10]
-
Problem 3: Poor diastereoselectivity in the synthesis of 2-azetidinones (β-lactams).
Question: I'm performing a Staudinger reaction between a ketene and an imine to synthesize a 2-azetidinone, but I'm getting a mixture of cis and trans isomers. How can I control the stereochemical outcome?
Answer: The Staudinger reaction is a classic method for the synthesis of β-lactams. However, controlling the diastereoselectivity can be challenging, and the cis/trans ratio of the product is influenced by several factors.[11]
Possible Causes and Solutions:
-
Reaction Mechanism and Intermediates: The stereochemical outcome of the Staudinger reaction is determined by the relative rates of competing pathways involving different zwitterionic intermediates. The stability and rate of cyclization of these intermediates are influenced by steric and electronic factors of the substituents on both the ketene and the imine.[11]
-
Troubleshooting Protocol:
-
Reaction Conditions: The solvent and temperature can have a significant impact on the diastereoselectivity. It is often necessary to screen different conditions to optimize the desired isomer.
-
Substituent Effects: The nature of the substituents on the imine and the ketene plays a crucial role. For example, the steric bulk of the N-substituent on the imine can influence the facial selectivity of the ketene addition.[11]
-
Chiral Auxiliaries: For asymmetric synthesis, the use of chiral auxiliaries on either the ketene or the imine can provide high levels of stereocontrol.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for obtaining 2-substituted azetidines?
A1: The primary methods for constructing the azetidine ring include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach.[12]
-
Reductive cyclization of γ-haloimines or β-amino ketones/aldehydes. [12]
-
[2+2] Photocycloadditions (aza Paternò-Büchi reaction): A photochemical reaction between an imine and an alkene.[7][8][9]
-
Ring expansion of aziridines. [13]
-
Palladium-catalyzed intramolecular C-H amination: A modern method for C-N bond formation.[2]
-
From 2-azetidinones (β-lactams): Reduction of the carbonyl group of a β-lactam can yield the corresponding azetidine.[14]
Q2: Why is the synthesis of azetidines generally more challenging than that of pyrrolidines or piperidines?
A2: The increased difficulty in synthesizing azetidines is primarily due to the high ring strain of the four-membered ring. This makes the transition state leading to the formation of the azetidine ring higher in energy compared to the formation of the five- and six-membered analogues.[3][10] Consequently, competing reactions, such as the formation of the thermodynamically more stable pyrrolidine ring, are often favored.[1][2]
Q3: How can I purify my 2-substituted azetidine if it is sensitive to silica gel?
A3: If your azetidine derivative is decomposing on silica gel, you can try the following:
-
Deactivated Silica Gel: Treat the silica gel with a base, such as triethylamine, before packing the column to neutralize the acidic sites.
-
Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Alternative Purification Methods: If chromatography is not suitable, consider other purification techniques such as:
-
Distillation (if the compound is volatile and thermally stable).
-
Crystallization.
-
Preparative thin-layer chromatography (prep-TLC) with deactivated silica.
-
Q4: Are there any specific safety precautions I should take when working with azetidines?
A4: While the specific hazards will depend on the individual compound, it is important to remember that small, strained heterocyclic compounds can be reactive. Always consult the Safety Data Sheet (SDS) for your specific starting materials and products. General good laboratory practices, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should always be followed.
Visualizing Reaction Pathways
The following diagrams illustrate some of the key concepts discussed in this guide.
Competing Pathways in Intramolecular Cyclization
Caption: Competing cyclization pathways for azetidine synthesis.
Acid-Mediated Ring-Opening of Azetidine
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
References
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021-09-30).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - ACS Publications. (2021-09-30).
- (PDF) Regioselective Ring-Opening Reactions of Unsymmetric Azetidines - ResearchGate. (2025-08-06).
- Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis | Journal of the American Chemical Society.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed. (2021-09-30).
- How to avoid pyrrolidine formation during azetidine synthesis - Benchchem.
- Synthesis of azetidines by aza Paternò–Büchi reactions - PMC - NIH.
- Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction - ResearchGate. (2025-08-07).
- Synthesis of azetidines by aza Patern`o–Büchi reactions - SciSpace. (2020-06-12).
- Photochemical synthesis of azetidines | Request PDF - ResearchGate. (2025-11-29).
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions - ResearchGate.
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - NIH. (2022-01-28).
- Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC - NIH.
- Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate.
- Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing.
- Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - RSC Publishing. (2021-07-06).
- Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020-08-10).
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022-11-30).
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI.
- Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC - NIH. (2019-11-08).
- Optimization of reaction conditions for azetidine synthesis - Benchchem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24).
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - Serve Content. (2011-10-25).
- Azetidine synthesis - Organic Chemistry Portal.
- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017-09-27).
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor - ACS Publications.
- Azetidines, Azetines and Azetes: Monocyclic | Request PDF - ResearchGate.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024-02-17).
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor | The Journal of Organic Chemistry - ACS Publications. (2021-07-22).
- Multi-Step Reactions / Synthesis [LIVE RECORDING] Organic Chemistry Finals Review - YouTube. (2025-04-09).
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- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Stereoselectivity in Azetidine Synthesis
Welcome to the technical support center for stereoselective azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Azetidines are valuable saturated heterocycles in medicinal chemistry, and achieving precise control over their stereochemistry is often a critical, yet challenging, aspect of their synthesis.[1][2] This resource provides actionable solutions to common problems encountered in the laboratory.
Part 1: Issues with Diastereoselectivity
Poor diastereoselectivity is a common hurdle, particularly in cycloaddition reactions or intramolecular cyclizations that form two new stereocenters. The observed diastereomeric ratio (d.r.) is a direct reflection of the kinetic or thermodynamic landscape of your reaction.
Question 1: My [2+2] Staudinger cycloaddition is giving a poor cis:trans ratio. What factors should I investigate?
The Staudinger ketene-imine cycloaddition is a powerful method for synthesizing β-lactams (2-azetidinones), but its stereochemical outcome can be sensitive to multiple parameters.[3] The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry depends on the competition between direct ring closure and isomerization of this intermediate.[4][5]
Core Causality: The relative rates of ring closure versus isomerization of the zwitterionic intermediate dictate the final diastereomeric ratio. Generally, (E)-imines favor cis-β-lactams, while (Z)-imines yield trans products.[3][6] Factors that accelerate ring closure tend to preserve the initial imine geometry, leading to higher selectivity.
Troubleshooting Steps & Solutions:
-
Imine Geometry & Purity:
-
Insight: The initial (E/Z) geometry of your imine is the primary determinant of the product's stereochemistry.[3] Ensure your imine is isomerically pure before starting the reaction.
-
Action: Characterize the imine by ¹H NMR with NOE experiments to confirm its geometry. If it's a mixture, attempt to purify it or adjust the imine synthesis conditions to favor one isomer.
-
-
Ketene Substituents (Electronic Effects):
-
Insight: The electronic nature of the ketene substituents significantly impacts the rate of ring closure.[4] Electron-donating groups on the ketene accelerate the cyclization, favoring the formation of cis-products. Conversely, electron-withdrawing groups slow it down, allowing for isomerization to a more thermodynamically stable intermediate, which often leads to the trans-product.[3][4]
-
Action: If a cis product is desired and results are poor, consider switching to a ketene precursor with a more electron-donating substituent (e.g., an alkoxy or alkyl group).
-
-
Solvent Polarity:
-
Insight: Solvent polarity can influence the lifetime and stability of the zwitterionic intermediate. Less polar solvents often favor a more concerted, stereospecific pathway.
-
Action: Screen a range of anhydrous solvents. Start with non-polar solvents like THF or dichloromethane (DCM) and compare the results to those obtained in more polar aprotic solvents.
-
-
Reaction Temperature:
-
Insight: Lower temperatures generally restrict bond rotations and can "lock in" the kinetic product before isomerization can occur.[5]
-
Action: Run the reaction at a lower temperature (e.g., -78 °C). This is particularly crucial during the slow addition of the acyl chloride to the imine/base mixture.
-
Experimental Protocol: Temperature Optimization for a Staudinger Reaction
This protocol provides a framework for optimizing temperature to enhance diastereoselectivity.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Condition C (Cryogenic) |
| Temperature | 0 °C to Room Temp | -40 °C | -78 °C |
| Acyl Chloride Addition | Over 10 minutes | Over 30 minutes | Over 60 minutes |
| Stirring Time | 12 hours | 18 hours | 24 hours |
| Expected Outcome | Lower d.r. | Improved d.r. | Potentially highest d.r. |
Methodology:
-
To a solution of the imine (1.0 eq) in anhydrous DCM under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to the target temperature (-40 °C or -78 °C).
-
Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise over the specified time.
-
Stir the reaction at the target temperature for the specified duration.
-
Allow the reaction to warm slowly to room temperature before quenching with saturated aqueous sodium bicarbonate.
-
Extract, dry, and concentrate the product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.[7]
Part 2: Issues with Enantioselectivity
Achieving high enantiomeric excess (ee) in catalytic asymmetric syntheses of azetidines requires careful control over the reaction environment to ensure the chiral catalyst dictates the stereochemical outcome.
Question 2: My chiral Lewis acid-catalyzed azetidine synthesis is resulting in low enantiomeric excess (ee). What are the likely causes?
Low ee in a catalytic reaction suggests that either the uncatalyzed background reaction is significant, the catalyst is not performing optimally, or the product is racemizing.
Core Causality: The enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. Any factor that compromises the integrity of the chiral catalyst's environment or introduces competing non-selective pathways will lower the ee.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Troubleshooting Steps & Solutions:
-
Reagent and Substrate Purity:
-
Insight: Impurities (e.g., water, acidic or basic contaminants) can deactivate or poison the chiral catalyst. For instance, even trace amounts of water can hydrolyze a sensitive Lewis acid catalyst.
-
Action: Use freshly distilled solvents and reagents. Ensure substrates are rigorously purified. Consider passing solvents through a column of activated alumina.
-
-
Catalyst Loading and Ligand-to-Metal Ratio:
-
Insight: The optimal catalyst loading is a balance between reaction rate and selectivity. Too low a concentration may not outcompete the background reaction, while too high a concentration can sometimes lead to aggregation or off-cycle pathways. The ligand-to-metal ratio is also critical for forming the active chiral species.
-
Action: Perform a catalyst loading study (e.g., 1 mol%, 5 mol%, 10 mol%). Systematically vary the ligand-to-metal ratio to find the optimum for your specific reaction.
-
-
Solvent and Temperature:
-
Insight: The solvent can coordinate to the catalyst or intermediates, influencing the geometry of the transition state. Lower temperatures often increase enantioselectivity by magnifying the small energy differences between diastereomeric transition states and reducing molecular motion.
-
Action: Conduct a solvent screen with a range of anhydrous solvents of varying polarity. Subsequently, perform a temperature optimization study, starting at room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -40 °C).
-
-
Concentration:
-
Insight: Reaction kinetics can be concentration-dependent. In some cases, higher-order, less selective pathways can dominate at high concentrations.
-
Action: Evaluate the effect of concentration by running the reaction at different molarities (e.g., 0.01 M, 0.1 M, 0.5 M).
-
Part 3: Product Stability and Analysis
Sometimes, the desired stereoisomer is formed, but it is compromised during workup or purification.
Question 3: I suspect my azetidine product is epimerizing during purification on silica gel. How can I confirm this and what are the alternatives?
Azetidines, especially those with acidic protons or certain substitution patterns, can be susceptible to ring-opening or epimerization under acidic or basic conditions.[9] Silica gel is inherently acidic and can catalyze these unwanted side reactions.
Core Causality: The acidity of standard silica gel can protonate the azetidine nitrogen, which may facilitate a ring-opening/ring-closing cascade or deprotonation/reprotonation at an adjacent stereocenter, leading to loss of stereochemical integrity.[9]
Troubleshooting Steps & Solutions:
-
Confirmation of Epimerization:
-
Action: Take a ¹H NMR or chiral HPLC trace of your crude product immediately after workup (before chromatography). Compare this to the analysis of the product after it has passed through a silica gel column. A change in the diastereomeric or enantiomeric ratio is strong evidence of on-column epimerization.
-
-
Alternative Purification Methods:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in a solvent containing a small amount of a non-nucleophilic base (e.g., 1-2% triethylamine in the eluent) before packing the column. This will neutralize the acidic sites.
-
Use Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) stationary phase for your chromatography.
-
Avoid Chromatography: If possible, purify the product by recrystallization or distillation to completely avoid contact with stationary phases.
-
Question 4: What are the standard protocols for accurately determining the d.r. and ee of my final product?
Accurate determination of stereochemical purity is essential.
-
Diastereomeric Ratio (d.r.):
-
Method: High-field ¹H NMR spectroscopy is often the most straightforward method. Diastereomers are distinct compounds and should have different chemical shifts for at least some protons.
-
Protocol: Acquire a high-resolution ¹H NMR spectrum of the purified product. Identify non-overlapping signals corresponding to each diastereomer. Integrate these signals carefully to determine their relative ratio.
-
-
Enantiomeric Excess (ee):
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards. These techniques use a chiral stationary phase to separate the two enantiomers.
-
Protocol: Develop a separation method using a suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H). Screen different mobile phases (typically hexane/isopropanol mixtures) to achieve baseline separation of the enantiomer peaks. The ee is calculated from the integrated area of the two peaks: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100. It is crucial to analyze a racemic sample first to identify the retention times of both enantiomers.[10][11][12]
-
References
- Vertex AI Search. (2026).
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
- PMC - NIH. (2019).
- Journal of the American Chemical Society. (2025).
- Journal of the American Chemical Society. (n.d.).
- NIH. (n.d.).
- Benchchem. (n.d.). Optimization of reaction conditions for azetidine synthesis.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- MDPI. (n.d.).
- Wikipedia. (n.d.). Staudinger synthesis.
- ACS Publications. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry.
- ACS Publications. (n.d.).
- PMC - NIH. (n.d.).
- Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
- ChemRxiv. (n.d.). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer.
- NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- PMC - NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Wiley Online Library. (n.d.). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides.
- ResearchGate. (2025). Stereoselectivity in the synthesis of 2-azetidinones from ketenes and imines via the Staudinger reaction.
- RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
- PMC - NIH. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
- YouTube. (2020).
- Benchchem. (n.d.). Technical Support Center: Diastereoselective Azetidine Synthesis.
Sources
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Identifying the true origins of selectivity in chiral phosphoric acid catalyzed N-acyl-azetidine desymmetrizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Azetidine Ring Closure Optimization: A Technical Support Center for Synthetic Chemists
Welcome to the technical support center dedicated to the optimization of azetidine ring closure reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this strained, four-membered heterocycle. The inherent ring strain of azetidines presents unique synthetic challenges, often leading to low yields or undesired side products.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common hurdles encountered during azetidine synthesis, offering a systematic approach to problem-solving.
Issue 1: Low or No Yield of the Desired Azetidine
Q: My reaction is resulting in a low yield or complete absence of the azetidine product. What are the primary causes and how can I troubleshoot this?
A: Low or non-existent yields in azetidine synthesis are a frequent challenge, primarily due to the high activation energy barrier for the formation of the strained four-membered ring.[1][2] Several factors related to your starting materials, reagents, and reaction conditions could be the root cause. Here is a step-by-step guide to diagnose and resolve the issue:
-
Re-evaluate Your Substrate and Leaving Group: The success of an intramolecular cyclization is highly dependent on the nature of the leaving group. For classical methods involving the cyclization of γ-amino alcohols, ensure the hydroxyl group has been converted to an excellent leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). Halides (I, Br, Cl) are also commonly used. The order of leaving group ability is crucial: OTs, OMs > I > Br > Cl. If you are using a poorer leaving group, consider switching to a more reactive one.
-
Optimize Base Selection and Stoichiometry: The choice of base is critical for deprotonating the amine nucleophile without promoting side reactions.
-
Sterically Hindered Bases: Non-nucleophilic, sterically hindered bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred as they minimize competitive intermolecular reactions.[3]
-
Inorganic Bases: In some cases, milder inorganic bases like potassium carbonate (K₂CO₃) can be effective, particularly with highly activated substrates.[5]
-
Stoichiometry: Ensure you are using at least a stoichiometric amount of base relative to the substrate. An excess of base may be necessary in some instances to drive the reaction to completion.
-
-
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally good choices as they can solvate the cation of the base and leave the anion more nucleophilic.[6]
-
Ethereal Solvents: Tetrahydrofuran (THF) is also a common solvent, particularly when using strong, non-nucleophilic bases.[7]
-
Concentration: The reaction should be run at high dilution to favor the intramolecular cyclization over intermolecular polymerization. A typical starting concentration is 0.01-0.1 M.
-
-
Temperature and Reaction Time: Due to the high activation energy, these reactions often require elevated temperatures. However, excessive heat can lead to decomposition. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal temperature and reaction time. A systematic study of temperature variation (e.g., room temperature, 50 °C, 80 °C, reflux) is recommended.
Issue 2: Predominant Formation of the Pyrrolidine Byproduct
Q: My reaction is yielding the five-membered pyrrolidine ring instead of the desired four-membered azetidine. Why is this happening and how can it be prevented?
A: The formation of a pyrrolidine ring is a common competitive pathway in azetidine synthesis.[8] This is due to the thermodynamic stability of the five-membered ring compared to the strained four-membered ring. The regioselectivity of the ring closure is a kinetically controlled process, and several factors can be adjusted to favor the formation of the azetidine.
-
Substrate Conformation (Thorpe-Ingold Effect): The presence of gem-dialkyl substituents on the carbon chain can favor the formation of the smaller ring by altering the bond angles and bringing the reacting groups into closer proximity. If your substrate design allows, introducing substituents at the appropriate position can promote azetidine formation.
-
Nature of the Nucleophile and Electrophile: The electronics of the reacting centers play a role. A more nucleophilic nitrogen and a more electrophilic carbon will favor the faster, kinetically controlled formation of the azetidine.
-
Catalyst Choice in Modern Methods: In modern synthetic methods, the catalyst can dictate the regioselectivity.
-
Lanthanide Catalysis: In the intramolecular aminolysis of epoxides, the choice of Lewis acid is critical. Lanthanum(III) triflate (La(OTf)₃) has been shown to promote the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines, whereas it can favor pyrrolidine formation from trans-3,4-epoxy amines.[6]
-
Palladium Catalysis: In Pd-catalyzed C-H amination reactions, the directing group and ligand can influence the regioselectivity of the C-H activation step, thereby controlling the ring size.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to azetidines?
A1: The primary strategies for constructing the azetidine ring involve intramolecular cyclization reactions.[8] Key methods include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by converting the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[8]
-
Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[9][10]
-
Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[6]
-
[2+2] Photocycloadditions (Aza Paternò-Büchi reaction): This reaction involves the photocycloaddition between an imine and an alkene to yield azetidines.[11]
Q2: How do I choose the right protecting group for the nitrogen atom?
A2: The choice of the nitrogen protecting group is crucial and depends on the reaction conditions and the desired final product.
-
Sulfonyl groups (e.g., tosyl, nosyl): These are robust protecting groups that are stable to a wide range of reaction conditions. They are often used in classical cyclization methods.[5] However, their removal can require harsh conditions.
-
Carbamates (e.g., Boc, Cbz): These are versatile protecting groups that can be removed under milder conditions. The tert-butoxycarbonyl (Boc) group is particularly useful as it can also be used to activate the α-position for lithiation and substitution.[12]
-
Benzyl groups: These can be removed by hydrogenolysis, which are mild conditions that tolerate many other functional groups.
Q3: My azetidine product is unstable during purification. What can I do?
A3: The stability of azetidines can be an issue, especially under acidic conditions which can lead to ring-opening.[13]
-
Avoid Acidic Conditions: During workup and purification, avoid strong acids. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.
-
Chromatography: When performing column chromatography, it may be beneficial to add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the eluent to prevent decomposition on the silica gel.
-
Temperature: Keep the product cold and concentrate it under reduced pressure at low temperatures to minimize degradation.
Q4: What are the key characterization techniques for azetidines?
A4: Standard spectroscopic methods are used to characterize azetidines.
-
¹H NMR: The protons on the azetidine ring typically appear as complex multiplets in the aliphatic region. The diastereotopic methylene protons often show distinct signals.[14]
-
¹³C NMR: The carbon signals of the azetidine ring are also found in the aliphatic region.
-
FT-IR: The N-H stretch (if present) appears around 3300-3500 cm⁻¹. The C-N stretch is also observable.
-
Mass Spectrometry: Provides the molecular weight of the compound.
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol outlines the two-step process of activating the hydroxyl group and subsequent cyclization.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2-1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.1-1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Dissolve the crude mesylate from Step 1 in a suitable solvent (e.g., DMF, THF) under an inert atmosphere.
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2-2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction for Azetidine Synthesis
The Mitsunobu reaction can be an effective method for the intramolecular cyclization of γ-amino alcohols, proceeding with inversion of configuration at the alcohol carbon.[15]
-
Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the triphenylphosphine oxide and other byproducts.
Table 1: Comparison of Common Bases for Azetidine Ring Closure
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Sodium Hydride (NaH) | ~36 | THF, DMF | Strong, non-nucleophilic, heterogeneous. Requires careful handling. |
| Potassium tert-Butoxide (t-BuOK) | ~19 | THF, t-BuOH | Strong, sterically hindered, soluble in organic solvents. |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | ~26 | THF | Strong, non-nucleophilic, sterically hindered, soluble. |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, MeCN | Mild, inexpensive, heterogeneous. Suitable for activated substrates. |
Visualizations
Diagram 1: General Workflow for Troubleshooting Low Azetidine Yield
Caption: Troubleshooting workflow for low azetidine yield.
Diagram 2: Competing Pathways: Azetidine vs. Pyrrolidine Formation
Caption: Kinetic vs. thermodynamic control in azetidine synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Azetidine synthesis [organic-chemistry.org]
- 11. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmchemsci.com [jmchemsci.com]
- 18. ajchem-a.com [ajchem-a.com]
- 19. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Scaling Up 2-((benzyloxy)methyl)azetidine Production
<_Step_2>
Welcome to the technical support center for the synthesis and scale-up of 2-((benzyloxy)methyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of increasing production of this valuable heterocyclic building block. Azetidines are increasingly important in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1][2][3] However, their synthesis, particularly on a larger scale, presents distinct challenges owing to the inherent ring strain of the four-membered ring.[1][4]
This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis and scale-up of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Low Yield of this compound
Symptoms:
-
The isolated yield of the desired product is significantly lower than expected.
-
TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products or a significant amount of starting material remaining.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Ring Closure | The intramolecular cyclization to form the azetidine ring is often a critical and challenging step. Inadequate reaction conditions (temperature, time, base) can lead to incomplete conversion. | Optimize reaction conditions. This may involve screening different bases (e.g., non-nucleophilic bases), solvents, and temperatures.[5] Consider the use of microwave irradiation to promote ring formation.[6] |
| Side Reactions | The high reactivity of the precursors can lead to the formation of by-products. For instance, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomerization or polymerization. | Use high-dilution conditions to favor the intramolecular reaction. This can be achieved by slow addition of the substrate to the reaction mixture. |
| Degradation of the Product | Azetidines can be sensitive to acidic or harsh conditions, leading to ring-opening or other degradation pathways. | Ensure that the work-up and purification steps are performed under neutral or mildly basic conditions. Avoid strong acids unless a salt formation is intended. |
| Inefficient Purification | The product may be lost during the purification process, especially if it is volatile or has similar polarity to impurities. | Optimize the purification method. If using column chromatography, select the appropriate stationary and mobile phases. Distillation under reduced pressure can be an option if the product is sufficiently volatile and thermally stable. |
Issue 2: Formation of Significant Impurities
Symptoms:
-
NMR or LC-MS analysis reveals the presence of one or more significant impurities in the final product.
-
Difficulty in purifying the product to the desired level.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Oligomerization/Polymerization | As mentioned above, intermolecular reactions can lead to the formation of dimers, trimers, or polymers. | Employ high-dilution techniques. The concentration of the starting material should be kept low to minimize intermolecular reactions. |
| Ring-Opening By-products | The strained azetidine ring can be susceptible to nucleophilic attack, leading to ring-opened products. This is particularly relevant if nucleophiles are present in the reaction mixture or during work-up. | Carefully control the reaction conditions and quench the reaction appropriately to neutralize any reactive species. Use non-nucleophilic bases where possible. |
| Incomplete Deprotection (if applicable) | If a protecting group strategy is used, incomplete deprotection will result in a mixture of the desired product and the protected precursor. | Ensure complete deprotection by optimizing the reaction time, temperature, and reagent stoichiometry. Monitor the reaction progress by TLC or LC-MS. |
| Isomerization | Depending on the synthetic route, there might be a possibility of forming constitutional or stereoisomers. | Characterize the impurities to understand their structure. This will provide insights into the reaction mechanism and help in devising strategies to minimize their formation. This may involve changing the synthetic route or using stereoselective catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the key challenges?
The synthesis of 2-substituted azetidines often involves the intramolecular cyclization of a 1,3-difunctionalized propane derivative.[5][6] A common approach for this compound could involve the reaction of a suitable amine with a 1,3-dihalide or a similar electrophile.
Diagram of a General Synthetic Approach:
Caption: General synthetic workflow for 2-substituted azetidines.
The primary challenges in scaling up this synthesis are:
-
Controlling the intramolecular vs. intermolecular reaction: Favoring the formation of the four-membered ring over polymerization.[5]
-
Managing the exothermic nature of the reaction: Ring-forming reactions can be highly exothermic, requiring careful temperature control on a larger scale.
-
Purification of the final product: Separating the desired azetidine from structurally similar by-products and starting materials can be challenging.
Q2: What are the key safety considerations when working with azetidines and their precursors?
Many of the reagents used in azetidine synthesis are hazardous. For example, 1,3-dihalopropanes are alkylating agents and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The use of strong bases also requires careful handling. Azetidines themselves can be volatile and may have unknown toxicological properties, so it is prudent to handle them with care. Always consult the Safety Data Sheet (SDS) for all chemicals used.
Q3: How can I monitor the progress of my reaction effectively?
Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques for monitoring the reaction progress.
-
TLC: Provides a quick and simple way to visualize the consumption of starting materials and the formation of the product.
-
LC-MS: Offers more detailed information, including the molecular weight of the product and any by-products, which can be crucial for identifying impurities.
Q4: What are the best practices for purifying this compound on a larger scale?
The choice of purification method will depend on the physical properties of the product and the impurities.
-
Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective and scalable purification method.
-
Crystallization: If the product is a solid or can be converted to a crystalline salt (e.g., hydrochloride salt), crystallization is an excellent method for achieving high purity on a large scale.
-
Column Chromatography: While widely used in the lab, column chromatography can be less practical and more expensive on an industrial scale. However, it may be necessary for achieving very high purity.
Q5: Are there any alternative, more "green" or sustainable synthetic routes to consider for scaling up?
Recent advances in synthetic methodology have focused on developing more sustainable approaches.[7] This includes:
-
Flow chemistry: Continuous flow synthesis can offer better control over reaction parameters, improve safety, and facilitate scaling up.[4][7]
-
Catalytic methods: The development of catalytic methods, such as those using transition metals, can reduce the amount of waste generated compared to stoichiometric reactions.[1]
-
Use of greener solvents: Replacing hazardous solvents with more environmentally friendly alternatives is a key aspect of green chemistry.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Protected this compound
This is a general guideline and may require optimization for specific substrates and scales.
-
Reaction Setup: In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suitable non-nucleophilic base (e.g., potassium carbonate) and a high-boiling point aprotic solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: Dissolve the primary amine precursor in the solvent and add it to the dropping funnel. Dissolve the 1,3-dihalopropane derivative in the solvent and add it to the reaction flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). Add the amine solution dropwise to the reaction mixture over several hours to maintain high dilution.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or vacuum distillation.
Diagram of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting common issues in azetidine synthesis.
References
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor.
- US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
- WO2000063168A1 - Synthesis of azetidine derivatives.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
- multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES.
- Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
- Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Azetidine synthesis. Organic Chemistry Portal.
- This compound. BLD Pharm.
- Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor.
- (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Preparation of 2‐substituted azetidines via C−H arylation.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 6. Azetidine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-((benzyloxy)methyl)azetidine
Welcome to the technical support center for the purification of 2-((benzyloxy)methyl)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for obtaining this valuable building block in high purity.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. This guide addresses common challenges encountered during its purification, offering a structured, question-and-answer-based approach to problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities can originate from starting materials, side-reactions, or decomposition. Based on typical synthetic routes, the most common impurities include:
-
Unreacted Starting Materials: Such as N-Boc-2-((benzyloxy)methyl)azetidine or the corresponding tosylate/mesylate precursor, depending on the cyclization strategy.
-
Ring-Opened Byproducts: The strained azetidine ring can be susceptible to nucleophilic attack, leading to the formation of ring-opened amino alcohol derivatives.
-
Diastereomers: If the synthesis involves the creation of a stereocenter, diastereomeric impurities may be present.[1]
-
Debenzylation Products: Premature cleavage of the benzyl ether can lead to the formation of 2-(hydroxymethyl)azetidine.
-
Solvent and Reagent Residues: Residual high-boiling solvents (e.g., DMF, DMSO), and reagents like triethylamine or diisopropylethylamine are common.
-
Byproducts from Protecting Group Manipulation: If a Boc-protecting group is removed in the final step, byproducts from this reaction, such as those derived from the trapping of the tert-butyl cation, can be present.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification. A typical TLC system for this compound and related compounds is:
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent such as ethyl acetate or methanol. A common starting point is 10-20% methanol in dichloromethane. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-1%) can improve the spot shape and reduce tailing for amines.
-
Visualization: The benzyl group allows for easy visualization under UV light (254 nm). Additionally, staining with potassium permanganate or ninhydrin can be used to visualize the amine functionality.
A well-resolved spot for your product with a clear separation from impurities on the TLC plate is a good indicator that your chosen purification method will be successful.
Q3: My compound is an oil. Can I still crystallize it?
A3: Many basic amines, including this compound, are oils at room temperature.[2] However, they can often be crystallized as their corresponding salts. The formation of a salt, such as a hydrochloride or trifluoroacetate, increases the melting point and crystallinity of the compound.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: My column chromatography is not giving good separation.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of your eluent may be too high, causing all compounds to elute quickly, or too low, resulting in long retention times and broad peaks. Action: Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for the desired product in the chosen eluent for optimal separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, is often effective.[3] |
| Co-eluting Impurities | Some impurities may have very similar polarity to your product, making separation by normal-phase chromatography challenging. Action: Consider switching to a different stationary phase, such as alumina, or employing reverse-phase chromatography. Alternatively, derivatizing the crude mixture to alter the polarity of the components before chromatography can be a useful strategy. |
| Sample Overloading | Loading too much crude material onto the column will lead to poor separation. Action: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Poor Column Packing | An improperly packed column with channels or cracks will result in streaking and inefficient separation. Action: Ensure your silica gel is uniformly packed as a slurry in the initial eluent. A layer of sand on top of the silica can help prevent disturbance of the column bed when adding the eluent. |
Problem 2: I am trying to crystallize the hydrochloride salt, but it oils out.
| Possible Cause | Solution |
| Presence of Impurities | Even small amounts of impurities can significantly inhibit crystallization.[4] Action: Ensure your material is of high purity (>95%) before attempting crystallization. It is often beneficial to first purify the free base by column chromatography. |
| Solvent Choice | The chosen solvent may be too good a solvent for the salt, even at low temperatures. Action: Use an anti-solvent crystallization technique. Dissolve the oil in a small amount of a good solvent (e.g., methanol or isopropanol) and then slowly add a poor solvent (e.g., diethyl ether, hexanes, or ethyl acetate) until turbidity is observed. Allow the solution to stand, or cool it to induce crystallization. |
| Cooling Rate | Cooling the solution too quickly can favor the formation of an oil over crystals. Action: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% methanol in dichloromethane).
-
Pour the slurry into the column and allow the silica to settle into a packed bed. Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of your crude material adsorbed onto the silica gel.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the initial, non-polar solvent mixture.
-
Gradually increase the polarity of the eluent. For example, you can increase the percentage of methanol in dichloromethane in a stepwise manner (e.g., 5%, 10%, 15%).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Crystallization of this compound Hydrochloride
This protocol describes the formation and crystallization of the hydrochloride salt.
-
Salt Formation:
-
Dissolve the purified this compound (1 equivalent) in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise with stirring. A white precipitate should form.
-
-
Crystallization:
-
If a crystalline solid forms directly, it can be collected by filtration.
-
If an oil or an amorphous solid is obtained, attempt to recrystallize it from a suitable solvent system. Good solvent systems to try include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/diethyl ether.
-
Dissolve the crude salt in a minimal amount of the hot alcohol and then slowly add the ether until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in a refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether or the crystallization anti-solvent.
-
Dry the crystals under high vacuum to remove all residual solvents.
-
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Data Summary
The following table provides a summary of expected analytical data for pure this compound.
| Analytical Technique | Expected Results |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| ¹H NMR (CDCl₃) | Consistent with the structure, showing characteristic peaks for the azetidine ring protons, the benzylic protons, and the aromatic protons. |
| ¹³C NMR (CDCl₃) | Consistent with the structure, showing the expected number of signals for the carbon atoms. |
| Purity (by HPLC/GC) | ≥ 97% |
References
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
-
Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition. [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. [Link]
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
This compound, min 97%, 25 mg. CP Lab Safety. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. Rafidain Journal of Science. [Link]
-
This compound. C-DIAN. [Link]
-
Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules. [Link]
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives | Request PDF. ResearchGate. [Link]
-
Estimation of impurity profiles of drugs and related materials Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. ResearchGate. [Link]
-
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 | Request PDF. ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Journal of Organic Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP. [Link]
-
TLC Visualization Reagents. EPFL. [Link]
- Synthesis of azetidine derivatives.
Sources
preventing ring-opening of 2-((benzyloxy)methyl)azetidine
Technical Support Center: Azetidine Chemistry
Guide: Preventing Ring-Opening of 2-((benzyloxy)methyl)azetidine
Welcome to the technical support center for advanced heterocyclic chemistry. As Senior Application Scientists, we understand the unique challenges presented by strained ring systems. This guide provides in-depth troubleshooting advice and preventative strategies for a common issue encountered by researchers working with this compound: undesired ring-opening. The inherent ring strain of azetidines, while synthetically useful, also renders them susceptible to decomposition under various conditions.[1][2][3] This guide is structured in a question-and-answer format to directly address the practical problems you may face in the lab.
Part 1: Understanding the Instability
Q1: What is the fundamental reason for the ring-opening of my this compound?
Answer: The primary driver for the instability of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol.[3] This strain is a consequence of bond angle compression relative to an ideal sp³ hybridized carbon. While the azetidine ring is more stable than an aziridine ring, it is significantly more reactive than a five-membered pyrrolidine ring.[3]
The decomposition pathway is almost always initiated by the protonation of the azetidine nitrogen. This forms a highly reactive azetidinium ion .[1][4] The positive charge on the nitrogen atom strongly activates the adjacent C2 and C4 carbons, making them highly electrophilic and susceptible to nucleophilic attack. This attack relieves the ring strain and leads to the formation of a stable, linear amine product.
The presence of even weak acids or electrophiles can trigger this cascade. Common laboratory nucleophiles that can open the activated ring include water, alcohols (from solvents like methanol), acetate, or halide anions.[5][6][7][8]
Caption: Acid-catalyzed ring-opening mechanism of a 2-substituted azetidine.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific experimental scenarios where ring-opening is frequently observed.
Q2: I am attempting to remove an N-Boc protecting group with Trifluoroacetic Acid (TFA), but I'm only isolating the ring-opened product. How can I prevent this?
Answer: This is a classic issue. Strong acids like TFA create a high concentration of the reactive azetidinium ion, leading to rapid decomposition. The key is to use milder deprotection conditions that either avoid strong Brønsted acids or use them in a more controlled manner.
Troubleshooting Strategies:
-
Switch to a Milder Acidic System: Instead of neat TFA, consider using p-toluenesulfonic acid (p-TsOH) in a non-nucleophilic solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction is often slower but preserves the ring.[9]
-
Use a Lewis Acid-Based Method: A combination of a Lewis acid like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a hindered base such as 2,6-lutidine can effectively remove the Boc group without generating a large excess of free protons.
-
Consider Non-Acidic Deprotection: For extremely sensitive substrates, heating the N-Boc protected azetidine in a solvent with a high boiling point (e.g., toluene or xylene) can induce thermal cleavage of the Boc group. This method avoids acidic conditions entirely.
-
Mechanochemical Deprotection: Grinding the N-Boc azetidine with solid p-TsOH in a ball mill is an emerging solvent-free technique that can provide rapid and clean deprotection with minimal side reactions.[9]
Protocol 1: Mild N-Boc Deprotection using p-Toluenesulfonic Acid
-
Preparation: Dissolve the N-Boc-2-((benzyloxy)methyl)azetidine (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add p-toluenesulfonic acid monohydrate (1.1 - 1.5 equiv) portion-wise over 5 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting amine can be purified via chromatography on base-treated silica gel (see Q3).
Q3: My compound decomposes during purification on a standard silica gel column. What's happening and how do I fix it?
Answer: Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the ring-opening of sensitive azetidines directly on the column, leading to low yields and impure fractions.
Troubleshooting Strategies:
-
Base-Treated Silica Gel: The most common and effective solution is to neutralize the silica gel before use. This is typically done by incorporating a small amount of a volatile tertiary amine, like triethylamine (Et₃N), into the eluent system. A 0.5-1% concentration of Et₃N is usually sufficient.
-
Alternative Stationary Phases: If base-treated silica is ineffective, consider switching to a different stationary phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative for purifying basic compounds like azetidines.
-
Reversed-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography using a buffered mobile phase (e.g., water/acetonitrile with ammonium bicarbonate) can be a very gentle purification method.
-
Protocol 2: Preparation and Use of Base-Treated Silica Gel
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 DCM:Methanol).
-
Neutralization: Add triethylamine (Et₃N) to the slurry to achieve a final concentration of 1% v/v relative to the total solvent volume. For example, for every 100 mL of eluent used to make the slurry, add 1 mL of Et₃N.
-
Packing: Swirl the slurry gently for a few minutes to ensure thorough mixing, then pack your column as you normally would.
-
Elution: Prepare your mobile phase with the same percentage of triethylamine (e.g., a gradient of 0-10% Methanol in DCM, with 1% Et₃N maintained throughout).
-
Fractions: Collect and analyze fractions as usual. The triethylamine is volatile and will be removed with the solvent during rotary evaporation.
Q4: I am trying to perform a reaction on the benzyloxy group (e.g., hydrogenolysis to reveal the alcohol), but the azetidine ring is opening. How can I achieve selective deprotection?
Answer: The conditions for catalytic hydrogenolysis (e.g., Pd/C, H₂) are generally considered neutral and should be compatible with the azetidine ring. However, ring-opening in this context often points to two hidden issues:
-
Acidic Catalyst: Some batches of Palladium on Carbon (Pd/C) can be acidic. This residual acidity is enough to generate the azetidinium ion and cause ring-opening.
-
Acidic Additives: Reactions run with additives like acetic acid to improve catalyst activity will invariably destroy the azetidine.
Troubleshooting Strategies:
-
Use a Neutral or Basic Catalyst: Test your Pd/C catalyst for acidity. If it is acidic, consider using an alternative like Pearlman's catalyst (Pd(OH)₂/C), which is generally neutral to basic and excellent for hydrogenolysis reactions.
-
Add a Non-Nucleophilic Base: If you must use an acidic batch of Pd/C, add a small amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) to the reaction mixture to scavenge any protons.
-
Avoid Protic Solvents if Possible: While methanol and ethanol are common for hydrogenolysis, they can act as nucleophiles if the ring opens. Using a less nucleophilic solvent like ethyl acetate or THF may help, although solubility can be a concern.
Part 3: Preventative Strategies & Workflow Design
Proactive planning can save significant time and material. A robust workflow minimizes the exposure of the azetidine to harsh conditions at every stage.
Caption: Recommended experimental workflow for handling sensitive azetidines.
Q5: Are there structural modifications I can make to the molecule to improve the stability of the azetidine ring?
Answer: Yes, the stability of the azetidine ring is highly dependent on the electronics of the nitrogen substituent.[1][10]
-
Electron-Withdrawing N-Substituents: Attaching a strong electron-withdrawing group (EWG) directly to the azetidine nitrogen significantly decreases its basicity (pKa). A less basic nitrogen is much less likely to be protonated, thereby preventing the formation of the reactive azetidinium ion.[1] This is the principle behind using protecting groups like Boc, Cbz, or Tosyl. If your final target requires a free N-H, this strategy is mainly for protecting the ring during intermediate steps.
-
N-Aryl Groups: N-aryl azetidines where the nitrogen lone pair is delocalized into the aromatic system are also more stable. However, the stability gain depends on the electronics of the aryl ring itself.[1][10]
Stability Comparison of N-Substituents:
| N-Substituent Type | Relative Basicity of Nitrogen | Tendency for Ring-Opening | Example |
| N-Alkyl | High | High | N-Ethylazetidine |
| N-H (free amine) | Moderate | Moderate to High | Azetidine |
| N-Aryl (electron-rich) | Moderate | Moderate | N-(4-methoxyphenyl)azetidine |
| N-Aryl (electron-poor) | Low | Low | N-(4-nitrophenyl)azetidine |
| N-Acyl / N-Carbamate | Very Low | Very Low | N-Boc-azetidine |
This data illustrates that maintaining an electron-withdrawing group on the nitrogen for as long as possible is the most effective strategy for preventing ring-opening throughout a synthetic sequence.
References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]
-
Couty, F., Durrat, F., & Evano, G. (2005). Regioselective Nucleophilic Opening of Azetidinium Ions. Sci-Hub. [Link]
-
Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1585–1588. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. [Link]
-
Fisher, J. G., & Mattson, R. J. (2018). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]
-
Otsuka, M., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23929. [Link]
-
Couty, F., et al. (2007). Opening of azetidinium ions with C-nucleophiles. ResearchGate. [Link]
-
Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]
-
Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Chemistry Portal. [Link]
-
Xu, Z., & Tu, Y. (2010). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. ResearchGate. [Link]
-
Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. American Chemical Society. [Link]
-
Ma, S., & Han, X. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Van der Pijl, F., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
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Technical Support Center: Managing Reaction Exotherms in Azetidine Synthesis
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Safety Division Subject: A Practical Guide to Identifying and Controlling Exotherms in Azetidine Synthesis
Introduction
Welcome to the technical support center for managing reaction exotherms in azetidine synthesis. The construction of the strained four-membered azetidine ring is a cornerstone of modern medicinal chemistry, yet it presents unique process safety challenges.[1][2] The high ring strain of approximately 25.4 kcal/mol makes azetidines valuable synthetic intermediates but also means their formation via intramolecular cyclization is often highly exothermic.[1] Failure to properly manage the heat generated during these reactions can lead to thermal runaways, resulting in failed experiments, product degradation, and significant safety incidents.[3][4]
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you anticipate, troubleshoot, and control exothermic events during your azetidine synthesis campaigns.
Troubleshooting Guide: Real-Time Exotherm Management
This section addresses specific issues you may encounter during an experiment. The key to safety is recognizing a deviation early and taking decisive, informed action.
Q1: My reaction temperature is rising much faster than expected, even though my cooling bath is at the target temperature. What's happening and what should I do?
A: This is a classic sign that the rate of heat generation from your reaction is exceeding the heat removal capacity of your reactor setup. Large batch reactors, in particular, have a low surface-area-to-volume ratio, which limits efficient heat transfer.[5] A temperature gradient can form, with the center of the reactor being significantly hotter than the surface where cooling occurs.[5]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagents. The accumulation of unreacted starting material is a primary cause of runaway reactions.[6]
-
Enhance Cooling: If possible, lower the temperature of your cooling bath further. However, be cautious not to freeze your solvent or cause product to crash out, which could impede stirring.
-
Increase Agitation: Faster stirring can improve heat transfer from the bulk of the reaction to the vessel walls, but this is a secondary measure and may not be sufficient for a powerful exotherm.
-
Consider Dilution: If you have a pre-chilled, inert solvent available, adding it to the reaction can increase the thermal mass of the system and slow the temperature rise. This should only be done if you are certain the solvent is compatible and will not exacerbate the reaction.
Causality Explained: The total heat flow in a reactor is a balance between the heat generated by the chemical reaction (Q_reaction) and the heat removed by the cooling system (Q_cooling). When dQ_reaction/dt > dQ_cooling/dt, the internal temperature will rise. This is common in reactions like intramolecular C-N bond formation to close the azetidine ring, which is thermodynamically favorable but kinetically challenging, often requiring activation that can lead to a sudden release of energy.[7]
Q2: I've stopped reagent addition, but the temperature is still climbing uncontrollably. What is my next step?
A: You are now in a potential thermal runaway scenario. The goal is to safely stop the reaction before it breaches the reactor or causes a dangerous pressure buildup.[4][8]
Immediate Actions (In Order of Priority):
-
Prepare for Quench: Have a pre-prepared, validated quenching solution ready. The ideal quencher will rapidly neutralize a key reactive species without generating significant heat or gas itself.
-
Execute the Quench: Add the quenching agent slowly at first to control the initial quenching exotherm. Be prepared for vigorous reaction. The goal is to halt the primary heat-generating reaction.[9]
-
Activate Emergency Systems: If your lab is equipped with them, use emergency cooling systems or reactor dump tanks.
-
Alert Personnel and Evacuate: Inform your lab supervisor and safety officer immediately. If the situation cannot be controlled, evacuate the immediate area.
Causality Explained: A runaway occurs when the reaction rate accelerates due to the increasing temperature, creating a positive feedback loop. Even with reagent addition stopped, accumulated intermediates or starting materials can continue to react. This is particularly hazardous in azetidine synthesis where strained ring formation is highly energetic.[10][11] Understanding the thermal stability of all components, including starting materials, intermediates, and products, is critical for preventing such events.[12]
Frequently Asked Questions (FAQs) & Best Practices
This section focuses on proactive measures and foundational knowledge to prevent exotherms from becoming emergencies.
Q3: How can I predict if my planned azetidine synthesis will be dangerously exothermic before I run it?
A: A thorough understanding of your reaction's thermochemistry is the most important safety step and should be completed before any scale-up.[6][13]
-
Reaction Calorimetry: This is the gold standard for process safety.[12] Techniques like Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) provide critical data on the heat of reaction, onset temperature of decomposition, and maximum temperature of the synthesis reaction (MTSR).[13][14] This data allows you to calculate the adiabatic temperature rise and ensure your cooling system is adequate.[4][12]
-
Literature Review: Search for papers on similar transformations. Pay close attention to reaction conditions, reported yields, and any mentions of temperature control measures. Many azetidine syntheses proceed via intramolecular nucleophilic substitution of γ-haloamines or activated γ-aminoalcohols, which are known to be exothermic.[7]
-
Staged Process Development: Always perform initial trials at a very small scale to observe the thermal profile before proceeding to a larger scale.[13]
Q4: What are the best operational controls to implement for an exothermic azetidine synthesis?
A: The best strategy is to control the reaction rate by limiting the availability of one of the reagents. This is typically achieved through a semi-batch process.[6][15]
-
Controlled Dosing: Add the most reactive reagent slowly and sub-surface via a syringe pump. This ensures the reagent reacts as it is added, preventing accumulation. The dosing rate should be set so that the reaction temperature remains stable and well within the capacity of the cooling system.
-
Reverse Addition: Consider adding the substrate/catalyst mixture to the limiting reagent, rather than the other way around. This can sometimes help maintain a low concentration of the most reactive species.
-
Continuous Flow Chemistry: For highly exothermic or fast reactions, continuous flow reactors offer superior heat transfer due to their extremely high surface-area-to-volume ratio.[5][16][17] This allows for reactions to be run safely at higher temperatures and concentrations than would be possible in a batch reactor.[16][18]
Q5: How do I choose the right solvent for managing a potential exotherm?
A: Solvent selection goes beyond just solubility. For thermal management, consider the following:
| Property | Importance for Exotherm Control | Example (Good Choice) | Example (Poor Choice) |
| Heat Capacity (Cp) | A higher heat capacity means the solvent can absorb more energy for each degree of temperature increase, acting as a better heat sink. | Water (4.18 J/g·K) | Hexane (2.26 J/g·K) |
| Boiling Point | The boiling point sets the upper limit of your reaction temperature under atmospheric pressure. A higher boiling point provides a larger safety margin. | Toluene (111 °C) | Dichloromethane (40 °C) |
| Thermal Conductivity | Higher thermal conductivity facilitates the transfer of heat from the reaction mixture to the vessel wall and into the cooling jacket. | Acetonitrile | Toluene |
Choose a solvent with a boiling point at least 20-30 °C higher than your intended reaction temperature to provide a buffer against temperature spikes.
Experimental Protocols
Protocol 1: Setting Up a Controlled Semi-Batch Reaction
-
Vessel Setup: Use a jacketed reactor connected to a circulating chiller/heater for precise temperature control.[3][19] Equip the reactor with a mechanical stirrer, a thermocouple to measure the internal reaction temperature (not the bath temperature), a condenser, and an inert gas inlet.
-
Reagent Preparation: Load the initial substrate, solvent, and any catalysts into the reactor. Separately, prepare the limiting reagent, diluted with solvent, in a gas-tight syringe for use with a syringe pump.
-
System Inerting & Cooling: Purge the reactor with an inert gas (e.g., Nitrogen or Argon) and cool the jacket to 5-10 °C below the target reaction temperature.
-
Initiate Dosing: Begin the slow, controlled addition of the limiting reagent via the syringe pump. Monitor the internal temperature closely.
-
Monitoring & Control: The addition rate should be set such that the internal temperature does not deviate more than 1-2 °C from the setpoint. If the temperature begins to rise, immediately pause the addition until it stabilizes.
-
Completion & Workup: After the addition is complete, continue stirring at the reaction temperature for the prescribed time to ensure full conversion before proceeding with a controlled, safe quench and workup.
Visual Diagrams
Caption: Troubleshooting workflow for a sudden temperature excursion.
References
-
Kaur, M., & Banik, B. K. (2022). Microwave-induced Facile Synthesis of Highly Strained Three-membered Ring Compounds and Some of Their Reactions. Current Organocatalysis, 9(4), 281-296. Available at: [Link].
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ResearchGate. (2019). Jacket Temperature Control of a Batch Reactor Using Three Different Temperature Levels. Request PDF. Available at: [Link].
-
Lneya. API Reactor Cooling — Chiller Solutions and Temperature Control Strategies. Lneya. Available at: [Link].
-
SAFC. (2014). Choose Carefully: The Potential of Continuous Flow Chemistry in API Synthesis. PharmTech. Available at: [Link].
-
Syrris. Information on the Reaction Calorimetry application. Syrris. Available at: [Link].
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Incatools. (2021). Temperature Control for Batch Reactors in your industry. Incatools blog. Available at: [Link].
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Quora. (2020). How to slow down a runaway reaction. Quora. Available at: [Link].
-
The Sarpong Group. (2016). Quenching of Pyrophoric Materials. University of California, Berkeley. Available at: [Link].
-
SAFC. (2009). Using Microreactors in Chemical Synthesis: Batch Process versus Continuous Flow. PharmTech. Available at: [Link].
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Gutmann, B., et al. (2023). Design and characterization of a flow reaction calorimeter based on FlowPlate® Lab and Peltier elements. Reaction Chemistry & Engineering. Available at: [Link].
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Kappe, C. O., et al. (2017). Reaction Calorimetry in Microreactor Environments—Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. Organic Process Research & Development, 21(5), 756-762. Available at: [Link].
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Practical approach to prediction and prevention of runaway reactions. (n.d.). Available at: [Link].
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Reddit. (2022). Quenching guide. r/Chempros. Available at: [Link].
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Syrris. (2018). An Introduction to Reaction Calorimetry. Syrris. Available at: [Link].
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Pu, J., et al. (2020). Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. Organic Process Research & Development, 24(8), 1434-1441. Available at: [Link].
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Leggett, D. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. FAI. Available at: [Link].
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Organic Chemistry Portal. Azetidine synthesis. Available at: [Link].
-
Gising, J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5891-5936. Available at: [Link].
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link].
-
Slideshare. synthesis of azetidine .pptx. Available at: [Link].
-
Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47589-47615. Available at: [Link].
-
Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link].
-
ResearchGate. (2001). Formation of three-membered rings. Available at: [Link].
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University of Birmingham. Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. Available at: [Link].
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Available at: [Link].
-
ResearchGate. (2019). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Available at: [Link].
-
Zhang, Y., et al. (2020). Synthesis and Thermal Investigations of Eleven-Membered Ring Systems Containing One of the Heavier Group 14 Element Atoms Si, Ge, and Sn. Molecules, 25(2), 295. Available at: [Link].
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Royal Society of Chemistry. (2024). The efficient synthesis of three-membered rings via photo- and electrochemical strategies. Chemical Science. Available at: [Link].
-
The Doyle Group, Princeton University. (2014). The Chemistry of Transition Metals with Three-Membered Ring Heterocycles. Available at: [Link].
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Validation & Comparative
1H NMR analysis of 2-((benzyloxy)methyl)azetidine
An In-Depth Comparative Guide to the Spectroscopic Analysis of 2-((benzyloxy)methyl)azetidine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, prized for the unique conformational constraints imparted by its strained four-membered ring.[1][2][3] Accurate and unambiguous structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, contextualizing its data through a robust comparison with alternative analytical techniques such as ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. We delve into the causality behind spectral features, present detailed experimental protocols, and offer field-proven insights to guide researchers in selecting the optimal analytical strategy for their specific needs.
Part 1: The Definitive Guide to ¹H NMR Analysis of this compound
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the cornerstone technique for the structural elucidation of organic molecules. It provides exquisitely detailed information regarding the electronic environment, connectivity, and stereochemical relationships of protons within a molecule.[4][5]
Understanding the ¹H NMR Spectrum: A Predictive Approach
The structure of this compound presents several distinct proton environments, each with a characteristic chemical shift (δ) and splitting pattern (multiplicity). The deshielding effect of electronegative atoms (Oxygen, Nitrogen) and the anisotropy of the benzene ring are the primary factors influencing the proton chemical shifts.[5][6][7]
-
Aromatic Protons (H-Ar): The five protons on the benzene ring are deshielded by the ring current effect and typically appear as a multiplet in the δ 7.2-7.4 ppm range.[6]
-
Benzylic Protons (H-a): The two protons of the -O-CH₂ -Ph group are adjacent to both an oxygen atom and the aromatic ring. This strong deshielding environment shifts their signal significantly downfield, expected around δ 4.5 ppm as a singlet, as there are no adjacent protons to couple with.
-
Azetidine Ring Methine Proton (H-c): The single proton on the carbon bearing the side chain (C2) is adjacent to the nitrogen atom and the chiral center, making it a complex multiplet. Its proximity to the nitrogen atom places it in the δ 3.5-3.8 ppm region.
-
Azetidine Methylene Protons (H-d, H-e): The protons on the C4 position of the azetidine ring are adjacent to the nitrogen atom. They are expected to appear as a multiplet around δ 3.6-3.7 ppm.
-
Azetidine Methylene Protons (H-f): The protons at the C3 position are typically the most upfield of the ring protons, appearing as a multiplet around δ 2.1-2.3 ppm.[8]
-
Side-Chain Methylene Protons (H-b): The protons of the -CH₂ -O- group are deshielded by the oxygen and coupled to the C2 proton (H-c), resulting in a doublet of doublets or a multiplet around δ 3.5-3.6 ppm.
-
Amine Proton (N-H): The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. It can typically be found between δ 1.5-3.0 ppm and can be confirmed by a D₂O exchange experiment.
Data Summary and Peak Assignment
The following table summarizes the predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H-Ar | ~ 7.35 | multiplet (m) | 5H | - | Aromatic ring current effect.[6] |
| H-a | ~ 4.52 | singlet (s) | 2H | - | Deshielded by adjacent oxygen and benzene ring. |
| H-c | ~ 3.71 | multiplet (m) | 1H | Complex | Adjacent to nitrogen and chiral center. |
| H-d, H-e | ~ 3.65 | multiplet (m) | 2H | Complex | Adjacent to nitrogen on the azetidine ring. |
| H-b | ~ 3.58 | doublet of doublets (dd) | 2H | J(b,c) ≈ 5-7 | Deshielded by oxygen; coupled to H-c. |
| H-f | ~ 2.20 | multiplet (m) | 2H | Complex | Aliphatic protons on the azetidine ring. |
| N-H | ~ 1.90 | broad singlet (br s) | 1H | - | Exchangeable proton; shift is variable. |
Visualizing Molecular Connectivity
The following diagram illustrates the structure of this compound with key proton groups labeled for clear correlation with the NMR data table.
Caption: Labeled structure of this compound.
Part 2: A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is powerful, a multi-technique approach provides a self-validating system for complete characterization. The choice of technique depends on the analytical question being asked—be it identity confirmation, purity assessment, or full structural elucidation.
| Technique | Information Provided | Strengths | Limitations | Best Use Case |
| ¹H NMR | Precise proton environment, count, and connectivity (J-coupling). Stereochemical insights. | Unparalleled detail on H-framework, quantitative capability. | Can have overlapping signals in complex regions, less sensitive than MS. | Primary structural elucidation , purity analysis, stereochemical assignment. |
| ¹³C NMR | Number of unique carbon atoms, hybridization (sp³, sp², sp), and electronic environment. | Complements ¹H NMR by revealing the carbon skeleton. | Lower natural abundance and sensitivity require longer acquisition times.[9] | Confirming carbon count and identifying non-protonated carbons (e.g., quaternary). |
| Mass Spectrometry (MS) | Precise molecular weight (HRMS), molecular formula, and fragmentation patterns.[10] | Extremely high sensitivity, definitive molecular weight confirmation. | Provides no information on atom connectivity or stereochemistry; isomerization is invisible. | Molecular formula confirmation , reaction monitoring, impurity identification. |
| FTIR Spectroscopy | Presence of specific functional groups (N-H, C-O, C-N, aromatic C-H).[11][12] | Fast, simple, and requires minimal sample. | Provides a molecular "fingerprint" but offers limited structural detail.[13] | Quick identity check , confirming the presence of key functional groups. |
Synergistic Power: An Integrated Approach
-
¹H NMR + ¹³C NMR: Together, they provide a complete picture of the C-H framework of the molecule.
-
NMR + HRMS: This combination is the gold standard for unambiguous structure confirmation. HRMS confirms the elemental composition, while NMR defines how the atoms are connected.
-
FTIR as a Preliminary Check: Before committing to lengthy NMR experiments, a quick FTIR scan can confirm the success of a synthesis by showing the appearance or disappearance of key functional group stretches (e.g., the loss of an azide stretch and the appearance of an N-H stretch after a reduction).
Part 3: Experimental Protocols and Workflow
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible data.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.0 ppm.
-
Cap the tube and invert several times to ensure the solution is homogeneous.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity. Poor shimming can lead to broad peaks and distorted splitting patterns.[14]
-
-
Data Acquisition:
-
Set appropriate acquisition parameters:
-
Spectral Width: ~16 ppm (to ensure all signals are captured).
-
Number of Scans (NS): 8 to 16 for a concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra. Increase to 5 times the longest T₁ for accurate integration (quantitative analysis).
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier Transform to the FID to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
-
Analytical Characterization Workflow
The following workflow diagram illustrates a logical sequence for the comprehensive characterization of a newly synthesized batch of this compound.
Caption: Recommended workflow for robust analytical characterization.
Conclusion and Recommendations
The structural analysis of this compound is most effectively achieved through a synergistic application of modern spectroscopic techniques.
-
For Routine Confirmation: ¹H NMR is the single most informative and efficient method. It confirms the presence of all key structural motifs and can provide a reliable assessment of sample purity in a single experiment.
-
For Novel Synthesis or Publication: A combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential. This trio of techniques provides orthogonal data that, when combined, leaves no ambiguity as to the structure and elemental composition of the compound.
-
For Process Monitoring: FTIR and TLC are invaluable for rapid, qualitative checks during the course of a reaction or purification, saving valuable time on more resource-intensive instruments like NMR spectrometers.
By understanding the strengths and limitations of each technique, researchers can design an analytical strategy that is both scientifically rigorous and resource-efficient, ensuring the quality and validity of their research in the competitive landscape of drug development.
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A Comparative Guide to the Synthetic Methods for 2-Substituted Azetidines
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for other common rings have led to its incorporation into numerous approved drugs.[1][2] The synthesis of substituted azetidines, particularly at the 2-position, however, remains a significant challenge due to the inherent ring strain of the four-membered ring.[3][4] This guide provides a comparative overview of the key synthetic strategies for accessing 2-substituted azetidines, offering insights into their mechanisms, scope, and practical applications for researchers, scientists, and drug development professionals.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a classical and reliable approach for the synthesis of the azetidine ring. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the appropriate distance.
Cyclization of γ-Amino Alcohols and Derivatives
One of the most common intramolecular approaches involves the cyclization of 3-amino-1-propanol derivatives. The hydroxyl group is typically converted into a better leaving group, such as a tosylate or mesylate, to facilitate intramolecular nucleophilic substitution by the amine.
A notable example is the synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols. This multi-step sequence involves N-arylation, N-cyanomethylation, and a final one-pot mesylation followed by base-induced ring closure.[5] This method offers predictable diastereoselectivity and a well-defined substitution pattern.[5]
Experimental Protocol: Synthesis of N-Aryl-2-Cyanoazetidines [5]
-
N-Arylation: A β-amino alcohol is subjected to copper-catalyzed N-arylation.
-
N-Cyanomethylation: The resulting secondary aniline is then N-cyanomethylated.
-
Cyclization: The product from the previous step undergoes a one-pot reaction involving mesylation of the hydroxyl group, followed by the addition of a base to induce ring closure to the 2-cyanoazetidine.
Radical Cyclization of Ynamides
Recent advancements have introduced radical-mediated approaches for azetidine synthesis. A copper-catalyzed photoinduced anti-Baldwin 4-exo-dig radical cyclization of ynamides provides a novel route to highly functionalized azetidines.[6] This method proceeds under mild, visible-light conditions and offers excellent control over regioselectivity, which is often a challenge in small ring formation.[6]
Mechanism Insight: The reaction is initiated by a photoredox catalyst that activates the ynamide, leading to a radical intermediate that undergoes a 4-exo-dig cyclization, a pathway typically disfavored by Baldwin's rules.[6]
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions offer a direct and atom-economical route to the azetidine core by combining two unsaturated precursors.
Aza Paternò-Büchi Reaction
The aza Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, is a powerful tool for constructing azetidines. Modern iterations of this reaction utilize visible-light photocatalysis, making the process more sustainable and accessible.[7][8]
For instance, photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes have been developed for the stereoselective and high-yielding synthesis of functionalized azetidines.[7] These reactions are often induced by photoredox-catalyzed aerobic oxidation.[7]
Experimental Protocol: Photocatalytic Dehydrogenative [2+2] Cycloaddition [7]
-
A mixture of the amine (e.g., a dihydroquinoxalinone), an alkene (5 equivalents), and an iridium-based photocatalyst (2 mol%) in acetonitrile is prepared in a reaction vial.
-
The solution is irradiated with a 450 nm blue LED at 30 °C for 3 hours open to the air.
-
The vial is then sealed and irradiation is continued for an additional 21 hours.
-
The product is isolated and purified using standard chromatographic techniques.
Ketene-Imine Cycloaddition (Staudinger Synthesis)
While primarily used for the synthesis of 2-azetidinones (β-lactams), the Staudinger synthesis is a foundational method that provides precursors to 2-substituted azetidines via reduction.[9][10] This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride and a tertiary amine, with an imine.[9] The mechanism is generally considered to be a two-step process involving a zwitterionic intermediate.[9]
Strain-Release Strategies
Strain-release approaches leverage highly strained starting materials to drive the formation of the azetidine ring.
Radical Strain-Release Photocatalysis
A cutting-edge method involves the use of azabicyclo[1.1.0]butanes (ABBs) in a photocatalytic radical strain-release process.[1][11][12] This visible-light-driven method allows for the synthesis of densely functionalized azetidines. The reaction is initiated by an organic photosensitizer that facilitates an energy-transfer process with sulfonylimine precursors. The resulting radical intermediates are trapped by the ABB, leading to the formation of the azetidine ring in high yields.[1][12]
Mechanism Insight: The high ring strain of the azabicyclo[1.1.0]butane provides the thermodynamic driving force for the reaction, allowing for the formation of two new bonds and the introduction of diverse functional groups.[12]
Ring Expansion Reactions
Ring expansion of smaller heterocycles provides another elegant pathway to azetidines.
Biocatalytic Ring Expansion of Aziridines
A highly enantioselective one-carbon ring expansion of aziridines to azetidines can be achieved using engineered 'carbene transferase' enzymes.[13] This biocatalytic approach utilizes a laboratory-evolved variant of cytochrome P450 to control a[11][14]-Stevens rearrangement of an aziridinium ylide intermediate.[13] This method offers exceptional stereocontrol, which is often difficult to achieve with traditional small-molecule catalysts.[13]
Mechanism Insight: An engineered hemoprotein generates an iron carbenoid intermediate, which is trapped by the aziridine to form an aziridinium ylide. This ylide then undergoes a highly enantioselective[11][14]-Stevens rearrangement to yield the azetidine product.[13]
Comparison of Synthetic Methods
| Method | Precursors | Key Features | Advantages | Disadvantages |
| Intramolecular Cyclization | γ-Amino alcohols, Ynamides | Classical and reliable | Predictable selectivity, well-established | Often requires multi-step synthesis of precursors |
| [2+2] Cycloaddition | Imines, Alkenes, Ketenes | Atom-economical, direct | High convergence, access to diverse structures | Can have stereoselectivity challenges, some methods require UV light |
| Strain-Release Photocatalysis | Azabicyclo[1.1.0]butanes | Utilizes ring strain | High yields, dense functionalization, mild conditions | Requires synthesis of strained starting materials |
| Ring Expansion | Aziridines | High stereocontrol | Excellent enantioselectivity with biocatalysis | Substrate scope can be limited by the enzyme |
Visualizing the Synthetic Pathways
Intramolecular Cyclization Workflow
Caption: General workflow for intramolecular cyclization to form 2-substituted azetidines.
[2+2] Photocatalytic Cycloaddition
Caption: Photocatalytic [2+2] cycloaddition for the synthesis of 2-substituted azetidines.
Strain-Release Synthesis
Caption: Strain-release strategy for synthesizing 2-substituted azetidines.
Biocatalytic Ring Expansion
Caption: Biocatalytic ring expansion of aziridines to 2-substituted azetidines.
Conclusion
The synthesis of 2-substituted azetidines has seen remarkable progress, moving from classical intramolecular cyclizations to modern photocatalytic and biocatalytic methods. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical requirements, and the availability of starting materials. Newer methods, such as strain-release photocatalysis and enzymatic ring expansions, offer access to complex and densely functionalized azetidines with high levels of control, paving the way for the discovery of novel therapeutics and agrochemicals.
References
- Radical strain-release photocatalysis for the synthesis of azetidines - Unipd. (n.d.).
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- Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes | Organic Letters - ACS Publications. (2022, October 20).
- Radical strain-release photocatalysis for the synthesis of azetidines - ChemRxiv. (n.d.).
- Radical strain-release photocatalysis for the synthesis of azetidines - ResearchGate. (2024, August 14).
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - NIH. (2022, January 28).
- Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones | Organic Letters - ACS Publications - American Chemical Society. (2019, March 4).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - NIH. (2022, November 30).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- Preparation of 2‐substituted azetidines via C−H arylation. - ResearchGate. (n.d.).
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- [2 + 2]-Cycloaddition for the Synthesis of Azetidines. (2025, November 26).
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-
Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[11][14]-Stevens Rearrangement - NIH. (n.d.). Retrieved from
- Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,... - ResearchGate. (n.d.).
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A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Excess Determination of 2-((benzyloxy)methyl)azetidine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound development. The small, four-membered ring of azetidine derivatives, such as 2-((benzyloxy)methyl)azetidine, presents a unique analytical challenge due to its conformational rigidity and the often-subtle differences between enantiomers. This guide provides an in-depth comparison of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving the enantiomers of this compound, offering a scientifically grounded approach to method selection and optimization.
Understanding the Analyte: this compound
The structure of this compound features a chiral center at the C2 position of the azetidine ring. The presence of a secondary amine within the ring and a benzyl ether moiety provides key interaction points for chiral recognition by a CSP. The nitrogen atom can participate in hydrogen bonding and dipole-dipole interactions, while the aromatic ring of the benzyloxy group allows for potential π-π stacking interactions. Successful chiral separation hinges on exploiting these features to create transient diastereomeric complexes with the CSP, leading to different retention times for the two enantiomers.
Strategic Selection of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in developing a successful enantioselective HPLC method.[1] Based on the structure of this compound, two families of CSPs are prime candidates for achieving baseline separation.
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability in resolving a wide array of chiral compounds.[1] The chiral recognition mechanism is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[2][3] For a basic compound like our target analyte, the carbamate derivatives on these phases offer multiple sites for interaction.
Cyclodextrin-Based CSPs: Leveraging Inclusion Complexation
Cyclodextrin-based CSPs are another powerful tool for enantioseparation. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface.[4][5] Chiral recognition is primarily achieved through the formation of inclusion complexes, where the analyte, or a portion of it (like the benzyl group of our target molecule), fits into the cyclodextrin cavity.[1] The hydroxyl groups on the rim of the cyclodextrin can also engage in hydrogen bonding, further contributing to enantioselectivity.
Comparative Analysis of Proposed Chiral HPLC Methods
Below, we propose and compare two distinct chiral HPLC methods for the analysis of this compound, one utilizing a polysaccharide-based CSP and the other a cyclodextrin-based CSP. The performance characteristics are extrapolated from documented separations of similar small chiral amines and benzyl-containing compounds.
| Feature | Method 1: Polysaccharide-Based CSP | Method 2: Cyclodextrin-Based CSP |
| Chiral Stationary Phase | Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Cyclodextrin-based CSP (e.g., β-cyclodextrin bonded phase) |
| Primary Recognition Mechanism | Hydrogen bonding, dipole-dipole interactions, π-π stacking, steric hindrance within chiral grooves.[2][3] | Inclusion complexation of the benzyloxy group into the hydrophobic cavity, hydrogen bonding at the rim.[1] |
| Typical Mobile Phase | Normal Phase: n-Hexane/Isopropanol with a basic additive (e.g., Diethylamine) | Reversed-Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate or acetate) |
| Anticipated Selectivity (α) | High (likely > 1.2). Polysaccharide phases often provide excellent selectivity for a broad range of compounds.[6] | Moderate to High (likely 1.1 - 1.5). Dependent on the fit of the analyte in the cyclodextrin cavity. |
| Method Robustness | Generally high, especially with immobilized polysaccharide phases. Coated phases can be sensitive to certain solvents.[7] | High. Cyclodextrin-bonded phases are typically very stable under reversed-phase conditions. |
| Development Complexity | Moderate. Screening of different alcohol modifiers and basic additives is often necessary.[8][9] | Low to Moderate. Optimization of organic modifier percentage and buffer pH is the primary focus. |
| Solvent Consumption | Higher due to normal phase conditions and potentially longer run times. | Lower, as reversed-phase methods often use aqueous mobile phases and can be faster. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two proposed analytical approaches. These protocols are intended as a starting point and may require optimization for your specific instrumentation and sample matrix.
Method 1: Polysaccharide-Based Chiral HPLC
This method is based on the proven success of polysaccharide CSPs in separating a wide variety of chiral amines.[10] The use of a basic additive is crucial to prevent peak tailing and improve resolution by minimizing interactions with residual silanols on the silica support.[9][11]
Workflow for Method 1 Development
Caption: Workflow for Chiral HPLC Analysis using a Polysaccharide-Based CSP.
Detailed Protocol:
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the peak areas of the two enantiomers.
Method 2: Cyclodextrin-Based Chiral HPLC
This approach is predicated on the ability of the benzyl group in the analyte to form an inclusion complex with the cyclodextrin cavity, which is a primary mechanism for chiral recognition on these phases.[12]
Logic for Method 2 Selection
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A Comparative Guide to the Structural Validation of 2-((benzyloxy)methyl)azetidine: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the unambiguous determination of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in space dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide offers an in-depth comparison of analytical techniques for the structural validation of small organic molecules, with a specific focus on 2-((benzyloxy)methyl)azetidine. While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential information about connectivity and composition, Single-Crystal X-ray Crystallography remains the gold standard for providing a definitive, high-resolution atomic map.
The Central Role of X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled level of detail, providing precise measurements of bond lengths, bond angles, and the overall conformation of a molecule in the solid state.[1] This technique is foundational in confirming the absolute stereochemistry of chiral centers, a critical aspect for understanding biological activity.[1] The process relies on the diffraction of X-rays by a well-ordered crystal lattice, which amplifies the scattering from individual molecules to produce a measurable diffraction pattern.[1] The analysis of this pattern allows for the reconstruction of the electron density within the crystal, and from this, a model of the molecular structure is built and refined.
While exceptionally powerful, the primary bottleneck in X-ray crystallography is often the growth of high-quality single crystals suitable for diffraction.[1] This has historically been considered something of an art form, requiring careful control over factors such as solvent choice, temperature, and evaporation rate.[2]
A Multi-Faceted Approach to Structural Elucidation
While X-ray crystallography provides the ultimate structural proof, a comprehensive validation strategy employs a suite of analytical techniques. NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary information, often guiding the synthetic and purification efforts long before a crystal is obtained. The logical workflow for structural validation is a multi-step process, integrating data from these different techniques to build a cohesive and validated structural assignment.
Caption: A typical workflow for the synthesis and structural validation of a small organic molecule.
Comparative Analysis of Key Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a crystal lattice. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Connectivity of atoms (through-bond correlations), relative stereochemistry, molecular dynamics in solution.[3][4][5] | Molecular weight, elemental composition, fragmentation patterns. |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm).[2] | Soluble sample in a deuterated solvent (typically >1 mg). | Small amount of sample (micrograms to nanograms), can be in solution or solid state. |
| Advantages | Provides an unambiguous, high-resolution 3D structure.[1] | Non-destructive, provides information about the molecule in its solution state, versatile for studying dynamic processes.[2] | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Requires a suitable single crystal, which can be difficult to obtain. The structure is static and in the solid state.[2] | Does not provide absolute stereochemistry directly, can have signal overlap in complex molecules, less precise for bond lengths and angles compared to X-ray.[3] | Provides no direct information about the 3D arrangement of atoms. |
Experimental Protocols
Protocol 1: X-ray Crystallographic Analysis of an Azetidine Derivative
As a crystal structure for this compound is not publicly available, we will use the published data for a closely related analogue, trans-3-benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide, to illustrate the experimental procedure and data presentation.[6]
1. Crystallization:
-
Rationale: The goal is to slowly reach a state of supersaturation to allow for the formation of a single, well-ordered crystal lattice. Slow evaporation is a common and effective technique for this.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent system (e.g., aqueous methanol).[6]
-
Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm pierced with a few small holes) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
Monitor for crystal growth over several days to weeks.
-
2. Data Collection:
-
Rationale: A suitable single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.
-
Procedure:
-
Carefully select a single, clear crystal with well-defined faces under a microscope.
-
Mount the crystal on a goniometer head.
-
Place the mounted crystal on the diffractometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
-
Collect diffraction data using a suitable X-ray source (e.g., Mo Kα radiation).
-
3. Structure Solution and Refinement:
-
Rationale: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined to best fit the experimental data.
-
Procedure:
-
Process the raw diffraction data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods (common for small molecules).
-
Build a molecular model into the resulting electron density map.
-
Refine the model against the experimental data to optimize atomic positions, and thermal parameters, resulting in the final, validated structure.[6]
-
Data Presentation: Crystallographic Data for a Representative Azetidine Derivative [6]
| Parameter | Value |
| Chemical Formula | 2(C₁₄H₁₉N₃O₄)·5(H₂O) |
| Formula Weight | 676.72 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.5365(4) |
| b (Å) | 10.4289(3) |
| c (Å) | 18.2694(7) |
| α (°) | 96.9320(10) |
| β (°) | 90.811(2) |
| γ (°) | 101.9930(10) |
| Volume (ų) | 1761.53(11) |
| Z | 2 |
| R-factor | 0.045 |
Protocol 2: NMR Spectroscopic Analysis
1. Sample Preparation:
-
Rationale: The sample must be dissolved in a deuterated solvent to avoid large solvent signals that would obscure the analyte's peaks.
-
Procedure:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a clean NMR tube.
-
2. Data Acquisition:
-
Rationale: A series of 1D and 2D NMR experiments are performed to determine the proton and carbon environments and their connectivity.
-
Procedure:
-
Acquire a ¹H NMR spectrum to identify the number and types of protons.
-
Acquire a ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
Perform a COSY (Correlation Spectroscopy) experiment to identify proton-proton couplings within the same spin system.
-
Perform an HSQC (Heteronuclear Single Quantum Coherence) experiment to identify direct one-bond proton-carbon correlations.
-
Perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different fragments of the molecule.[3]
-
Caption: The logical flow of information from different NMR experiments to determine molecular structure.
Protocol 3: Mass Spectrometric Analysis
1. Sample Preparation:
-
Rationale: The sample is prepared in a suitable solvent for introduction into the mass spectrometer.
-
Procedure:
-
Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent such as methanol or acetonitrile.
-
2. Data Acquisition:
-
Rationale: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.
-
Procedure:
-
Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Determine the accurate mass of the molecular ion to confirm the elemental formula (C₁₁H₁₅NO for this compound).
-
Conclusion: An Integrated and Authoritative Approach
The structural validation of a novel chemical entity like this compound is a critical undertaking that necessitates a rigorous and multi-faceted analytical approach. While NMR and mass spectrometry provide foundational data on molecular connectivity and composition, single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms. It provides the highest level of structural evidence, confirming stereochemistry and conformational details that are indispensable for structure-activity relationship studies and rational drug design. By integrating the complementary data from these powerful techniques, researchers can establish the structure of new molecules with the highest degree of confidence, ensuring the integrity and reproducibility of their scientific findings.
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Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
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Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Retrieved from [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Retrieved from [Link]
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Al-Mulla, A. (2014). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. Retrieved from [Link]
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MDPI. (n.d.). trans-3-Benzyloxycarbonylamino-1-methyl-3-(methylcarbamoyl)azetidine-1-oxide. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 97%, 25 mg. Retrieved from [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of 2-((Benzyloxy)methyl)azetidine Derivatives
For researchers, scientists, and drug development professionals, the azetidine scaffold represents a compelling starting point for novel therapeutic design. This four-membered nitrogen-containing heterocycle, particularly when substituted at the 2-position with a benzyloxymethyl group, offers a unique combination of structural rigidity and synthetic tractability.[1][2] This guide provides a comparative analysis of the known and potential biological activities of 2-((benzyloxy)methyl)azetidine derivatives.
While direct comparative studies on a series of this compound analogs are not extensively available in the public domain, this guide will extrapolate from the broader class of 2-substituted azetidine derivatives. By examining the structure-activity relationships of related compounds, we can infer the potential therapeutic applications and guide future research in this promising area.
The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry
The azetidine ring is a "privileged" scaffold in medicinal chemistry due to its unique conformational constraints and physicochemical properties. Its strained four-membered ring system provides a rigid framework that can orient substituents in well-defined spatial arrangements, facilitating precise interactions with biological targets.[1] This structural feature is advantageous for designing potent and selective inhibitors or modulators of enzymes and receptors.
Comparative Biological Activities of Azetidine Derivatives
Azetidine derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and central nervous system (CNS) effects.[3] The nature and position of the substituents on the azetidine ring play a crucial role in determining the specific biological activity and potency.
Antibacterial Activity
The azetidin-2-one (β-lactam) ring is the cornerstone of some of the most important classes of antibiotics, including penicillins and cephalosporins.[2] While this compound derivatives are not β-lactams, the azetidine core itself can be a key pharmacophore in novel antibacterial agents.
Comparative Analysis:
Studies on various substituted azetidine derivatives have shown that the introduction of different functional groups can lead to significant antibacterial activity. For instance, pyridine-containing phenyl azetidin-2-ones have demonstrated efficacy, with chloro substitution enhancing this activity.[3] It is plausible that the benzyloxymethyl group at the 2-position could be explored for its potential to interact with bacterial enzymes or disrupt cell wall synthesis through mechanisms distinct from traditional β-lactams.
Table 1: Comparison of Antibacterial Activity of Different Azetidine Derivatives
| Azetidine Derivative Class | Target Organism(s) | Reported Activity (MIC) | Reference |
| Pyridine-Containing Phenyl Azetidin-2-ones | Staphylococcus aureus | Good activity, enhanced by chloro substitution | [3] |
| Quinoline-Based 2-Oxo-azetidines | Various bacterial strains | Good antibacterial activity | [3] |
| N-(3-chloro-2-oxo-4-substituted-azetidin-1-yl) 2-methyl-1H-indole-3-carboxamides | Various bacterial and fungal strains | MIC range of 1.25-6.25 µg/mL for bacteria | [3] |
Anticancer Activity
Azetidine-containing compounds have emerged as promising anticancer agents. Their mechanisms of action are diverse and can include the inhibition of microtubule polymerization, disruption of cell signaling pathways, and induction of apoptosis.[4][5]
Comparative Analysis:
For example, certain N-phenyl-azetidin-2-one derivatives have shown high cytotoxic activity against cancer cell lines such as B16F10 and SiHa.[5] Platinum complexes of azetidine have also been synthesized and demonstrated moderate to good activity against lymphocytic leukemia in mice.[6] The this compound scaffold could serve as a foundation for developing novel anticancer agents, where the benzyloxy group could be modified to enhance interactions with specific cancer-related targets.
Table 2: Comparison of Anticancer Activity of Different Azetidine Derivatives
| Azetidine Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| N-(p-methoxy-phenyl)-2-(p-methyl-phenyl)-3-phenoxy-azetidin-2-one | SiHa, B16F10 | High cytotoxic activity | [5] |
| Azetidine Platinum(II) Complex | P388 lymphocytic leukemia (in mice) | T/C value of 162 at 32 mg/kg | [6] |
| Hydrazone derivatives of azetidine | Not specified | Good anticancer activity | [3] |
Central Nervous System (CNS) Activity
The rigid nature of the azetidine ring makes it an attractive scaffold for designing ligands for CNS targets, such as neurotransmitter transporters and receptors.
Comparative Analysis:
Azetidine derivatives have been investigated as GABA uptake inhibitors. Specifically, azetidin-2-ylacetic acid derivatives with lipophilic side chains have shown high potency at the GAT-1 transporter, with IC50 values in the low micromolar range.[7] Furthermore, novel azetidine analogs have been developed as potent inhibitors of vesicular dopamine uptake, with Ki values in the nanomolar range.[8] The this compound core could be a valuable starting point for the design of novel CNS-active compounds, where the benzyloxy group can be tailored to achieve desired interactions with specific CNS targets.
Table 3: Comparison of CNS Activity of Different Azetidine Derivatives
| Azetidine Derivative Class | Biological Target | Reported Activity (IC50/Ki) | Reference |
| Azetidin-2-ylacetic acid derivatives | GAT-1 | IC50 = 2.01 ± 0.77 µM | [7] |
| cis-4-methoxy azetidine analog | VMAT2 | Ki = 24 nM | [8] |
| trans-methylenedioxy azetidine analog | VMAT2 | Ki = 31 nM | [8] |
Experimental Protocols for Biological Evaluation
To assess the biological activity of novel this compound derivatives, standardized and robust experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[9]
Workflow Diagram:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to a stock concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in MHB to obtain the final inoculum.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to all wells. Add 100 µL of the stock solution of the test compound to the first well and perform two-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria and MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]
Workflow Diagram:
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies for this compound derivatives are limited, we can draw inferences from related structures.
Key Structural Considerations:
-
The 2-Position Substituent: The benzyloxymethyl group at the 2-position offers several avenues for modification. The phenyl ring can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk, potentially influencing binding affinity to a target.
-
The Azetidine Nitrogen: The nitrogen atom of the azetidine ring is a key site for derivatization. N-alkylation or N-acylation can significantly impact the compound's polarity, lipophilicity, and overall pharmacological profile.[7]
-
Stereochemistry: The stereochemistry at the 2-position of the azetidine ring can be critical for biological activity. Enantiomerically pure synthesis and evaluation of individual stereoisomers are essential to identify the more active isomer.
Future Research:
The development of a library of this compound derivatives with systematic variations in the benzyloxy moiety and at the azetidine nitrogen is a logical next step. Screening this library against a panel of antibacterial, anticancer, and CNS targets would provide valuable data to establish a clear structure-activity relationship and identify lead compounds for further optimization.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While direct comparative data is currently scarce, by leveraging the extensive research on other substituted azetidines, we can strategically design and evaluate new derivatives with the potential for significant biological activity. The experimental protocols provided in this guide offer a robust framework for such investigations, paving the way for the discovery of next-generation azetidine-based therapeutics.
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A Comparative Guide to Catalytic Systems for Azetidine Synthesis
Introduction: The Rising Prominence of the Strained Azetidine Scaffold
To researchers, scientists, and professionals in drug development, the azetidine motif is of increasing importance. This four-membered saturated nitrogen-containing heterocycle, once considered a synthetic curiosity due to its inherent ring strain (approximately 25.4 kcal/mol), is now a prized component in medicinal chemistry.[1][2] Its rigid conformation can enhance metabolic stability and introduce valuable three-dimensionality into drug candidates, offering a distinct advantage over more flexible five- and six-membered ring analogues.[3][4] However, the very strain that imparts these desirable properties also presents a significant hurdle in their synthesis. This guide provides a comparative analysis of modern catalytic strategies that have emerged to address this challenge, offering objective performance data and actionable experimental protocols.
I. Photocatalytic Approaches: Harnessing Light to Forge Strained Rings
Visible-light photocatalysis has revolutionized the synthesis of complex organic molecules, and azetidine synthesis is no exception. These methods offer mild reaction conditions and unique mechanistic pathways, often leading to high levels of stereocontrol.
A. The Aza Paternò-Büchi Reaction: A [2+2] Cycloaddition Strategy
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as a direct and efficient route to functionalized azetidines.[5][6] Modern photocatalysis has enabled this transformation to proceed under visible light, overcoming the limitations of earlier methods that required high-energy UV irradiation.[5]
A notable advancement involves the dehydrogenative [2+2] cycloaddition of amines with alkenes, driven by a single iridium photocatalyst.[7][8][9] This process generates the reactive imine intermediate in situ from the corresponding amine through aerobic oxidation, followed by the cycloaddition.
Catalytic System:
-
Photocatalyst: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) or Ir[dF(CF₃)ppy]₂(dtbpy)⁺
-
Reactants: An amine (e.g., dihydroquinoxalinone) and an alkene (e.g., styrene derivative)
-
Conditions: Acetonitrile (MeCN) solvent, blue LED irradiation (450 nm), ambient air followed by sealed vial.[7]
Mechanism and Rationale: The iridium photocatalyst, upon excitation by visible light, initiates the aerobic oxidation of the amine to the corresponding imine. This imine then undergoes a [2+2] cycloaddition with the alkene to form the azetidine ring. The use of a single catalyst for both the dehydrogenation and cycloaddition steps streamlines the process.[7][9]
Caption: Photocatalytic Dehydrogenative [2+2] Cycloaddition.
Performance Data:
| Entry | Amine Substrate | Alkene Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | Dihydroquinoxalinone | Styrene | Ir(ppy)₃ | 87 | >19:1 | [7] |
| 2 | Dihydroquinoxalinone | p-Chlorostyrene | Ir(ppy)₃ | 82 | >19:1 | [7] |
| 3 | Dihydroquinoxalinone | β-Methylstyrene | Ir(ppy)₃ | 52 | >19:1 | [7] |
| 4 | Dihydroquinoxalinone | 1,3-Dichloro-2-vinylbenzene | Ir(ppy)₃ | 69 | >19:1 | [7] |
Experimental Protocol: Synthesis of Azetidine 4aa [7]
-
To a 10 mL reaction vial, add dihydroquinoxalinone (0.10 mmol), styrene (0.50 mmol, 5 equiv), and Ir(ppy)₃ (2 mol %).
-
Add acetonitrile (MeCN) to the vial.
-
Irradiate the open vial with a 30 W 450 nm blue LED at 30 °C for 3 hours, open to ambient air.
-
Seal the vial and continue irradiation for an additional 21 hours.
-
After the reaction is complete, concentrate the mixture and purify the residue by column chromatography to yield the azetidine product.
B. Radical Strain-Release Photocatalysis with Azabicyclo[1.1.0]butanes (ABBs)
A conceptually different photocatalytic approach utilizes the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). This method allows for the synthesis of densely functionalized azetidines through a radical strain-release mechanism.[10]
Catalytic System:
-
Photocatalyst: A novel organic photosensitizer.
-
Reactants: An azabicyclo[1.1.0]butane (ABB) and a sulfonylimine precursor.
-
Conditions: Visible light irradiation.
Mechanism and Rationale: The organic photosensitizer, upon excitation, promotes the homolytic cleavage of the sulfonylimine precursor, generating radical intermediates. These radicals are then intercepted by the strained ABB, initiating a strain-release process that leads to the formation of the azetidine ring. This method allows for the predictable formation of two new bonds in a single step.[10]
II. Lewis Acid Catalysis: Intramolecular Cyclization of Epoxy Amines
Lewis acid catalysis provides a powerful tool for promoting intramolecular reactions to form azetidines. Lanthanide triflates, in particular, have shown great promise in this area.
Lanthanum(III) Triflate-Catalyzed Intramolecular Aminolysis
The use of lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) as a catalyst enables the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields.[11][12] This method is notable for its tolerance of acid-sensitive and Lewis basic functional groups.[11][12]
Catalytic System:
-
Catalyst: Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Reactant: A cis-3,4-epoxy amine
-
Conditions: 1,2-dichloroethane (DCE) as solvent, reflux.[11]
Mechanism and Rationale: La(OTf)₃ acts as a Lewis acid, activating the epoxide ring towards nucleophilic attack by the pendant amine. The catalyst's ability to function effectively without being quenched by the basic amine is a key advantage.[11] The cis-stereochemistry of the starting material is crucial for the selective formation of the azetidine over the corresponding pyrrolidine.[11]
Caption: La(OTf)₃-Catalyzed Intramolecular Aminolysis.
Performance Data:
| Entry | Amine Substituent | Yield (%) | Azetidine:Pyrrolidine Ratio | Reference |
| 1 | Benzyl | 81 | >20:1 | [11] |
| 2 | p-Methoxybenzyl | 85 | >20:1 | [11] |
| 3 | p-Trifluoromethylbenzyl | 75 | >20:1 | [11] |
| 4 | n-Butyl | 88 | >20:1 | [11] |
| 5 | tert-Butyl | 83 | >20:1 | [11] |
Experimental Protocol: General Procedure for La(OTf)₃-Catalyzed Azetidine Synthesis [11]
-
A solution of the cis-3,4-epoxy amine (1.0 equiv) in 1,2-dichloroethane (DCE) is prepared.
-
La(OTf)₃ (5-15 mol%) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
III. Transition Metal Catalysis: C-H Amination and Radical Cyclizations
Transition metals like palladium and copper offer diverse reactivity for azetidine synthesis, including C-H functionalization and radical-based cyclizations.
A. Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination
Palladium catalysis enables the direct conversion of C-H bonds into C-N bonds, providing a streamlined approach to azetidines. Gaunt and co-workers developed a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination for this purpose.[13]
Catalytic System:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Oxidant: Benziodoxole tosylate
-
Additive: Silver acetate (AgOAc)
-
Reactant: An amine with a suitable γ-C-H bond.
Mechanism and Rationale: The reaction proceeds through a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. This method allows for the synthesis of functionalized azetidines that would be challenging to access through other routes.[13]
B. Copper-Catalyzed Photo-Induced Radical Cyclizations
Copper complexes can also serve as effective photocatalysts. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a [3+1] cyclization approach to azetidines.[14] Another copper-catalyzed method involves the anti-Baldwin radical cyclization of ynamides.[15]
Catalytic System ([3+1] Cyclization):
-
Catalyst: [(DPEphos)(bcp)Cu]PF₆
-
Reactants: An aliphatic amine and a terminal alkyne.
-
Conditions: Visible light (blue LED) irradiation, room temperature.[14][15]
Mechanism and Rationale: The photocatalyst generates an α-aminoalkyl radical from the aliphatic amine. This radical adds to the alkyne to form a vinyl radical, which then undergoes a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine.[14]
IV. Biocatalysis: The Enzymatic Approach to Azetidine Synthesis
Nature has evolved elegant solutions for constructing complex molecules. The discovery of non-haem iron-dependent enzymes that synthesize azetidine-containing amino acids opens up new avenues for biocatalytic approaches.[2][16]
Catalytic System:
-
Catalyst: Non-haem iron-dependent enzymes (e.g., PolF).[2]
-
Reactants: Amino acid precursors (e.g., L-isoleucine).
-
Conditions: Aqueous biological environment.
Mechanism and Rationale: These enzymes catalyze a series of oxidative transformations to cyclize linear amino acid precursors into the azetidine framework.[16] This approach offers the potential for highly selective and environmentally benign syntheses. While still an emerging area, biocatalysis holds significant promise for the future of azetidine synthesis.
Conclusion and Future Outlook
The synthesis of azetidines has witnessed remarkable progress, driven by innovations in catalysis. Photocatalytic methods, particularly those employing visible light, offer mild conditions and excellent stereocontrol for [2+2] cycloadditions and radical strain-release strategies. Lewis acid catalysis, exemplified by the use of La(OTf)₃, provides a robust method for intramolecular cyclizations with broad functional group tolerance. Transition metal catalysis, with palladium and copper, enables novel C-H amination and radical cyclization pathways. Finally, the burgeoning field of biocatalysis presents an exciting frontier for the sustainable production of these valuable heterocycles.
The choice of catalyst will ultimately depend on the specific target molecule, desired substitution pattern, and available starting materials. By understanding the mechanisms, performance, and experimental nuances of each catalytic system presented in this guide, researchers can make informed decisions to efficiently access the increasingly important azetidine scaffold for applications in drug discovery and beyond.
References
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Griesbeck, A. G., & Maptue, N. E. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters, 24(43), 8041–8046. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. PubMed. [Link]
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Griesbeck, A. G., & Maptue, N. E. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2+2] Cycloadditions of Amines with Alkenes. ChemRxiv. [Link]
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Melchiorre, P., et al. (2022). Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv. [Link]
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Du, Y., Thanapipatsiri, A., Blancas Cortez, J.J., et al. (2023). Non-Haem Iron Enzymes Drive Azetidine Biosynthesis. Scienmag. [Link]
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Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. ResearchGate. [Link]
-
Yoon, T. P., et al. (2018). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]
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Willis, M. C., et al. (2023). [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Synfacts, 19(01), 0023. [Link]
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Nolan, S. P., et al. (2022). Photocatalytic Synthesis of Azetidines and Cyclobutanes via Energy Transfer-Mediated [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 87(24), 16429–16438. [Link]
-
O'Duill, M., & Gouverneur, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2619-2631. [Link]
-
Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1249925. [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. [Link]
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The Azetidine Ring: A Pillar of Metabolic Stability in Modern Drug Discovery
A Comparative Guide to In Vitro Assessment for Researchers, Scientists, and Drug Development Professionals.
In the relentless pursuit of novel therapeutics with improved pharmacokinetic profiles, the azetidine scaffold has emerged as a cornerstone in medicinal chemistry.[1][2][3] This four-membered nitrogen-containing heterocycle offers a unique combination of structural rigidity, three-dimensionality, and, most notably, enhanced metabolic stability.[1][2][4] This guide provides an in-depth, comparative analysis of the metabolic stability of azetidine-containing compounds, offering a practical framework for their assessment and contextualizing their performance against other commonly employed small ring systems.
The Stability Advantage: Why Azetidine?
The inherent ring strain and constrained geometry of the azetidine ring contribute to its favorable metabolic profile.[2][5] Unlike larger, more flexible saturated heterocycles like piperidine and pyrrolidine, the azetidine motif can limit unfavorable interactions with metabolizing enzymes.[4] This often translates to a longer half-life and reduced clearance, key attributes for a successful drug candidate.[6] Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, underscoring its role in enhancing metabolic stability and overall pharmacokinetic properties.[1][2]
While generally stable, it is crucial to recognize that the substitution pattern on the azetidine ring and the overall molecular context can influence its metabolic fate.[7][8] Potential liabilities, such as acid-mediated intramolecular ring-opening, have been reported for specific chemotypes, highlighting the necessity for careful experimental evaluation.[7][8]
Metabolic Pathways: Beyond Cytochrome P450
The metabolism of xenobiotics is broadly categorized into Phase I and Phase II reactions. While Cytochrome P450 (CYP) enzymes are major players in Phase I metabolism, azetidine-containing compounds can also undergo other metabolic transformations.[9][10]
A noteworthy and somewhat unusual metabolic pathway for strained rings like azetidine involves direct conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), without prior bioactivation by CYPs.[11][12] This azetidinyl ring-opening reaction results in the formation of an amino-thioether conjugate.[11][12]
Diagram: Metabolic Fates of Azetidine-Containing Compounds
Caption: Potential metabolic pathways for azetidine-containing compounds.
A Comparative Look: Azetidine vs. Other Small Rings
In drug design, the choice of a saturated heterocycle can significantly impact a compound's metabolic stability. The following table provides a comparative overview of azetidine against its five- and six-membered counterparts, pyrrolidine and piperidine.
| Feature | Azetidine | Pyrrolidine | Piperidine |
| Ring Size | 4-membered | 5-membered | 6-membered |
| Conformational Flexibility | Rigid | Flexible | Flexible (chair/boat conformations) |
| General Metabolic Stability | Generally High[1][4] | Moderate[13] | Moderate to High[13] |
| Susceptibility to Oxidation | Less prone to oxidation at carbons adjacent to nitrogen compared to larger rings. | Susceptible to oxidation, particularly at carbons alpha to the nitrogen.[13] | Can undergo oxidation at positions adjacent to the nitrogen.[13] |
| pKa | Lower basicity compared to pyrrolidine and piperidine. | Higher basicity than azetidine. | Highest basicity among the three. |
Note: The metabolic stability and pKa are highly dependent on the specific substitution patterns of the compounds.
Experimental Assessment of Metabolic Stability
A cornerstone of preclinical drug development is the in vitro assessment of metabolic stability. The liver microsomal stability assay is a widely adopted method for this purpose.[14][15][16][17]
In Vitro Liver Microsomal Stability Assay: A Detailed Protocol
This assay measures the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, particularly CYPs.[16][17]
Materials and Equipment:
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)[6]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[16]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)[14][16]
-
Ice-cold acetonitrile or methanol (for reaction termination)[14]
-
96-well plates or centrifuge tubes[16]
-
Incubator (37°C)[14]
-
Centrifuge[14]
-
LC-MS/MS system for analysis[14]
Experimental Workflow:
Diagram: Microsomal Stability Assay Workflow
Caption: Step-by-step workflow for the in vitro microsomal stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.[15]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.[14]
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).[16]
-
-
Incubation:
-
Termination:
-
Sample Processing and Analysis:
Data Analysis and Interpretation:
The concentration of the test compound at each time point is determined, and the percentage remaining is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the half-life (t½) and intrinsic clearance (CLint) can be calculated.[17]
-
Half-life (t½): The time required for the concentration of the compound to decrease by half. A longer half-life indicates greater metabolic stability.[17]
-
Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of blood flow. A lower CLint value signifies better metabolic stability.[17]
Comparative Data Example (Hypothetical):
| Compound | Ring System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Azetidine | > 60 | < 10 |
| Compound B | Pyrrolidine | 35 | 45 |
| Compound C | Piperidine | 50 | 28 |
| Verapamil (Control) | - | 10 | 85 |
This hypothetical data illustrates how an azetidine-containing compound might exhibit superior metabolic stability compared to its pyrrolidine and piperidine analogs under the same experimental conditions.
Conclusion
The strategic incorporation of an azetidine ring is a powerful tool in medicinal chemistry to enhance the metabolic stability of drug candidates. Its unique structural and electronic properties often lead to a more favorable pharmacokinetic profile. However, a thorough experimental evaluation is paramount to confirm these advantages and to identify any potential metabolic liabilities. The in vitro liver microsomal stability assay provides a robust and high-throughput method for this assessment, enabling data-driven decisions in the drug discovery and development process. By understanding the metabolic nuances of azetidine-containing compounds and employing rigorous testing methodologies, researchers can better harness the potential of this privileged scaffold to design the next generation of safer and more effective medicines.
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Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed. (2019, September 6). PubMed. [Link]
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The Strategic Role of 2-((Benzyloxy)methyl)azetidine in PROTAC Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides an in-depth analysis of 2-((benzyloxy)methyl)azetidine as a linker component in PROTAC synthesis, comparing its performance with other commonly used linker strategies, supported by a discussion of relevant chemical principles and synthetic methodologies.
The Emerging Importance of Rigid Linkers in PROTAC Design
Early PROTAC design often utilized flexible alkyl and polyethylene glycol (PEG) chains due to their synthetic accessibility. However, the field is increasingly recognizing the limitations of these linkers, such as conformational ambiguity and potential for metabolic instability. This has led to a shift towards more rigid linker designs that can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty upon ternary complex formation and potentially enhancing degradation efficiency and selectivity.[1][2]
Saturated heterocyclic scaffolds, such as azetidine, piperidine, and piperazine, have emerged as valuable components of these rigid linkers.[1] They offer a balance of structural rigidity and three-dimensional character that can be strategically employed to optimize PROTAC performance.
This compound: A Unique Linker Moiety
Among the array of heterocyclic linkers, this compound presents a unique combination of structural features:
-
Azetidine Ring: The four-membered azetidine ring provides a compact and rigid scaffold. Its strained nature can influence the overall conformation of the PROTAC, potentially locking it into a favorable orientation for ternary complex formation.
-
Benzyloxy Group: The benzyloxy substituent introduces a degree of lipophilicity and can participate in specific interactions within the ternary complex. The aromatic ring can engage in π-stacking or other non-covalent interactions, which may contribute to the stability of the protein-PROTAC-E3 ligase assembly.
-
Methyl Azetidine Core: The substituted methylazetidine core provides a defined exit vector for linker attachment, allowing for precise control over the spatial arrangement of the warhead and the E3 ligase ligand.
Comparative Performance Analysis
While direct, head-to-head experimental data for PROTACs specifically containing the this compound linker is not extensively available in the public domain, we can extrapolate its potential performance based on the known principles of PROTAC design and data from structurally related linkers.
| Linker Type | Key Physicochemical Properties | Expected Impact on PROTAC Performance |
| This compound | Rigid, moderately lipophilic, defined vector | Potentially enhanced cell permeability, improved metabolic stability, and pre-organization for favorable ternary complex formation. The benzyloxy group may offer additional stabilizing interactions. |
| Simple Azetidine | Rigid, more polar | Can improve aqueous solubility and reduce non-specific binding compared to more lipophilic linkers. The lack of a substituent removes the potential for specific interactions offered by the benzyloxy group. |
| Piperidine/Piperazine | Rigid, less strained than azetidine | Commonly used to reduce lipophilicity and improve pharmacokinetic properties. Offers different conformational constraints compared to the four-membered azetidine ring. |
| Alkyl Chains | Flexible, lipophilic | Synthetically versatile for varying linker length, but can lead to poor solubility and metabolic instability. High conformational flexibility can be entropically unfavorable for ternary complex formation. |
| PEG Chains | Flexible, hydrophilic | Improves solubility and can reduce non-specific binding. However, high flexibility can negatively impact cell permeability and ternary complex stability. |
Experimental Workflow: Synthesis and Evaluation
The incorporation of this compound into a PROTAC scaffold would typically follow a modular synthetic approach.
DOT Diagram: General PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis and evaluation of a PROTAC incorporating a this compound linker.
Step-by-Step Synthesis Protocol (Illustrative Example)
This protocol outlines a general strategy for coupling a POI ligand (containing a carboxylic acid) with an E3 ligase ligand (containing an amine) using a bifunctionalized this compound linker.
-
Synthesis of the Bifunctional Linker:
-
Start with a commercially available or synthesized this compound derivative.
-
Protect the azetidine nitrogen (e.g., with a Boc group).
-
Functionalize one end of the molecule to introduce a reactive handle for coupling to the POI ligand (e.g., a primary amine).
-
The other end will be the deprotected azetidine nitrogen for coupling to the E3 ligase ligand.
-
-
Coupling to the POI Ligand:
-
Dissolve the POI ligand (with a carboxylic acid) and the amine-functionalized, Boc-protected this compound linker in a suitable aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purify the resulting POI-linker intermediate by flash chromatography.
-
-
Deprotection of the Azetidine Nitrogen:
-
Dissolve the purified POI-linker intermediate in a suitable solvent (e.g., dichloromethane).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection).
-
Stir at room temperature until the reaction is complete.
-
Remove the solvent and excess acid under reduced pressure.
-
-
Coupling to the E3 Ligase Ligand:
-
Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in an aprotic solvent (e.g., DMF).
-
Add a peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until the final PROTAC is formed.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Conclusion and Future Perspectives
The strategic incorporation of rigid heterocyclic scaffolds like this compound into PROTAC linkers represents a promising avenue for optimizing degrader performance. While further direct experimental validation is needed to fully elucidate its advantages, the unique structural and physicochemical properties of this moiety suggest its potential to enhance cell permeability, metabolic stability, and the formation of productive ternary complexes. As the field of targeted protein degradation continues to evolve, the exploration of novel and sophisticated linker architectures will be crucial for the development of next-generation therapeutics with improved efficacy and drug-like properties.
References
- Buhimschi, A. D., et al. (2021). The PROTAC technology in drug development. Pharmaceuticals, 14(9), 849.
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- Schirle, M., et al. (2022). PROTACs 2.0: next-generation degraders for expanding the druggable proteome. Nature Reviews Drug Discovery, 21(11), 805-826.
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Safety Operating Guide
A Guide to the Safe Disposal of 2-((Benzyloxy)methyl)azetidine for Laboratory Professionals
In the dynamic landscape of pharmaceutical research and drug development, the meticulous management of chemical compounds is paramount to ensuring both laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0), a specialized building block used in chemical synthesis.[1][2] By integrating established safety protocols with a deep understanding of the compound's constituent chemical moieties, this document serves as an essential resource for researchers, scientists, and laboratory personnel.
I. Hazard Assessment and Profile
This compound is a compound that necessitates careful handling due to the reactivity of the azetidine ring and the properties of the benzyl ether.[6][7][8] The azetidine moiety, a four-membered nitrogen-containing heterocycle, is known for its ring strain, which can influence its reactivity.[7][8]
Based on available data for the compound and its structural relatives, the following hazards should be assumed:[1][9]
The parent compound, azetidine, is classified as a flammable and corrosive liquid, and it is prudent to assume that this compound may share these properties.[5][10]
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][9] |
| Skin Irritation | H315 | Causes skin irritation.[1][9] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][9] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][9] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][9] |
II. Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Hand Protection: Wear compatible, chemical-resistant gloves. Butyl-rubber or nitrile rubber gloves are generally recommended for handling ethers and amines.[11] Always inspect gloves for integrity before use and employ proper glove removal techniques to prevent skin contact.[4]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[5]
-
Skin and Body Protection: A chemical-resistant apron or a full-body lab coat should be worn to protect against skin contact.[5]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]
III. Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and decisive action is critical.
Spill Management:
-
Evacuate and Ventilate: Immediately alert others in the area and evacuate non-essential personnel. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[11][12]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste.[11][13]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste.
Exposure Response:
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[12][15]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]
IV. Disposal Protocol
The primary and most appropriate method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[11][16]
Step-by-Step Disposal Procedure:
-
Container Selection: Use a chemically resistant container that is compatible with the compound. The container must be in good condition with a secure, leak-proof cap.[3]
-
Labeling: Clearly and accurately label the waste container with the full chemical name: "this compound," the CAS number (1220030-41-0), and appropriate hazard pictograms (e.g., harmful, irritant).[3]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent hazardous reactions.[3][17]
-
Storage: Keep the waste container in a designated, well-ventilated, cool, and dry storage area, away from sources of heat, sparks, or open flames.[3][10][12]
-
Disposal Request: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[11][18]
Diagram 1: Disposal Workflow for this compound
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A Guide to Personal Protective Equipment for Handling 2-((Benzyloxy)methyl)azetidine
This document serves as an essential guide for the safe handling of 2-((Benzyloxy)methyl)azetidine (CAS No. 1220030-41-0), a key building block in drug discovery and organic synthesis. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment. This guide provides a detailed operational plan, grounded in established safety principles, to mitigate risks associated with this compound. The protocols herein are designed to be a self-validating system, ensuring that safety is an integral part of the experimental workflow.
Hazard Analysis: Understanding the Compound
While specific toxicological data for this compound is limited, a thorough risk assessment must be based on its known hazard classifications and the properties of its core chemical structure, the azetidine ring.
The compound is classified with the following hazard statements:
The signal word for this chemical is "Warning".[1][2] However, the parent azetidine compound is known to be a corrosive and highly flammable liquid that can cause severe skin burns and eye damage.[4][5] The strained four-membered azetidine ring is reactive, and derivatives should always be handled with significant caution.[6][7][8] Therefore, the protocols outlined below adopt a conservative approach, treating the compound with the respect due to a potentially hazardous substance.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is the final and most direct barrier between the researcher and the chemical. Its use is non-negotiable. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors.[6][9][10] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as transferring large volumes or working under pressure. |
| Skin and Body | Chemical-resistant gloves (double-gloving recommended); Chemical-resistant lab coat. | Gloves: Nitrile or neoprene gloves are recommended.[6][10] Always inspect gloves for tears or punctures before use.[5] Double-gloving (one cuff under the lab coat sleeve, one over) provides an extra layer of protection and allows for the safe removal of the outer glove if contaminated.[11] Lab Coat: A chemical-resistant, long-sleeved lab coat is essential to protect the skin from accidental spills.[6][9] |
| Respiratory | Required when not working in a certified chemical fume hood. | All handling of this compound must, by default, be performed within a certified chemical fume hood to minimize inhalation of vapors.[4][6][10] If an exceptional circumstance requires handling outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6][9] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills. Leather or other permeable materials are not suitable as they can absorb and hold chemicals against the skin.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, logical workflow is critical for safety. The following protocols break down the handling process into distinct phases.
Phase 1: Pre-Handling and Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current. The sash should be positioned as low as possible while allowing for comfortable manipulation.
-
Gather Materials: Assemble all necessary equipment (glassware, spatulas, syringes, waste containers) and place them inside the fume hood to minimize reaching in and out.
-
Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical storage area.
-
Chemical Transport: The compound should be stored in a cool, dry, well-ventilated area, with some suppliers recommending 2-8°C.[2] Transport the sealed container in a secondary, shatter-proof container.
Phase 2: Chemical Handling and Experimentation
This workflow diagram illustrates the decision-making process for ensuring adequate engineering controls and PPE are in use during the handling phase.
Caption: PPE and Engineering Control Workflow.
Phase 3: Post-Handling and Decontamination
-
Secure Compound: Tightly close the primary container of this compound and return it to its designated storage location.
-
Decontaminate Surfaces: Wipe down the work area within the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination:
-
Remove outer gloves.
-
Remove face shield and goggles.
-
Remove lab coat.
-
Remove inner gloves.
-
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[11]
Emergency Procedures: First Aid for Exposure
In the event of an exposure, time is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4][12] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[4] Wash the affected area with plenty of soap and water.[3]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[3] If they feel unwell, call a poison center or doctor.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]
Disposal Plan: Managing Chemical Waste
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection:
-
Liquid Waste: Collect all waste solutions containing the compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and weighing paper. Place these items in a separate, clearly labeled hazardous waste bag or container.[13]
-
-
Container Rinsing:
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified waste disposal contractor.[3][14] Never dispose of this chemical down the drain or in the regular trash.[13]
References
- BenchChem. (2025). Personal protective equipment for handling 1-(4-Methylbenzyl)azetidine.
- BenchChem. (2025). Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine.
- Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine.
- Biosynth. (n.d.). This compound.
- BLD Pharm. (n.d.). 1220030-41-0|this compound.
- CP Lab Safety. (n.d.). This compound, min 97%, 25 mg.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(Bromomethyl)azetidine.
- Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Methylbenzimidazole.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: Azetidine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- Apollo Scientific. (2023). Azetidine hydrochloride Safety Data Sheet.
- United States Biological. (n.d.). Safety Data Sheet: L-Azetidine-2-carboxylic acid.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment to Use When Handling Hazardous Drugs.
- United States Biological. (n.d.). Safety Data Sheet: Boc-L-Azetidine-2-carboxylic acid.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2022). Safety Data Sheet: Benzilic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-[(Benzyloxy)methyl]azetidine.
- Sigma-Aldrich. (n.d.). 2-[(benzyloxy)methyl]azetidine, trifluoroacetic acid.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison Environment, Health & Safety.
- BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
- National Institutes of Health. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery.
- National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
